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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Whitepaper: Chemical Profiling and Synthetic Utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Executive Summary 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a specialized heterocyclic building block that bridges the gap...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Chemical Profiling and Synthetic Utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Executive Summary

2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a specialized heterocyclic building block that bridges the gap between fundamental indole chemistry and advanced neuropharmacological drug design. By appending an acetonitrile moiety to the N1 position of a 5-methoxyindole core, chemists gain a versatile synthetic handle for downstream derivatization. This technical guide provides an in-depth analysis of the structural logic, chemoselective synthesis, and pharmacological applications of this compound.

Physicochemical Profiling & Structural Logic

The molecular architecture of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile consists of an1[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-(5-Methoxy-1H-indol-1-yl)acetonitrile
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
InChI Key PCMGTQPLIUHWPG-UHFFFAOYSA-N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile N, Methoxy O)
Rotatable Bonds 3
Appearance Off-white to pale yellow solid

Causality of Structure: The 5-methoxy substitution is a critical pharmacophore in neurochemistry, mirroring the structure of endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine). However, unlike natural tryptamines which are functionalized at the C3 position, this compound is functionalized at the N1 position. The nitrile group serves as a stable, non-polar precursor that can survive various cross-coupling reactions before being unmasked (reduced) to a primary amine[2].

Synthetic Methodology: Chemoselective N-Alkylation

The synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile relies on the3, such as chloroacetonitrile or bromoacetonitrile[3].

Mechanistic Rationale: Indole anions are ambident nucleophiles capable of reacting at either the nitrogen (N1) or the carbon (C3) position. The pKa of the indole N-H is approximately 16. To achieve high chemoselectivity for N-alkylation over C3-alkylation, the reaction must be driven by the choice of base and solvent.4 (e.g., K+ or Na+), leaving the indolide anion "naked" and highly reactive at the more electronegative nitrogen atom[4].

Self-Validating Experimental Protocol The following procedure outlines a highly reproducible, step-by-step workflow for this transformation, incorporating in-process controls to ensure5[5]:

  • Deprotonation : In a flame-dried reaction vessel under an inert nitrogen atmosphere, dissolve 5-methoxyindole (1.0 eq) in anhydrous acetonitrile or DMF (0.5 M). Add finely powdered Potassium Carbonate (K2CO3, 2.0 eq). Causality: While stronger bases like NaH can be used, K2CO3 is safer, easier to handle, and highly effective when heated, suppressing unwanted ring-opening side reactions.

  • Electrophilic Addition : Add chloroacetonitrile (1.2 eq) dropwise via a syringe. Causality: Dropwise addition prevents localized exothermic spikes that could lead to the polymerization of the highly reactive electrophile.

  • Propagation & Monitoring : Heat the reaction mixture to 60°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. Validation Check: The N-alkylated product lacks the N-H bond, making it significantly less polar than the starting material; thus, it will elute with a higher Retention Factor (Rf).

  • Quenching & Workup : Upon complete consumption of the starting material (typically 4–6 hours), cool to room temperature. Pour the mixture into ice-water (10x volume) to precipitate the hydrophobic product. Extract with Ethyl Acetate (3x). Causality: Washing the combined organic layers with brine (5x) rigorously removes any residual polar solvent (DMF/MeCN). Dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography to yield the target compound.

Synthesis SM 5-Methoxyindole (Starting Material) Base Base (K2CO3 / NaH) Solvent (DMF / MeCN) SM->Base Deprotonation Anion Indolide Anion (Reactive Intermediate) Base->Anion Prod 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Target Product) Anion->Prod SN2 Alkylation Elec Chloroacetonitrile (Electrophile) Elec->Prod

Workflow for the N-alkylation of 5-methoxyindole to yield 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Downstream Applications: A Gateway to Novel Ligands

The true value of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile lies in its downstream utility. The nitrile functional group is a masked primary amine.

Reduction Workflow : Treatment of the nitrile with strong reducing agents, such as Lithium Aluminum Hydride (LiAlH4) in anhydrous THF, or via catalytic hydrogenation (H2 with Pd/C), smoothly 2 (-CH2CH2NH2)[2]. This yields 1-(2-aminoethyl)-5-methoxyindole.

Pharmacological Causality : Standard tryptamines (like serotonin) possess their ethylamine chain at the C3 position. By shifting this chain to the N1 position, medicinal chemists create structural isomers that probe the spatial and steric boundaries of G-protein coupled receptors (GPCRs). N1-substituted indole derivatives are extensively utilized to develop selective ligands for Melatonin (MT1/MT2) receptors and to modulate Serotonin (5-HT2A) receptor signaling pathways, offering potential therapeutic avenues for circadian rhythm disorders and psychiatric conditions[2].

Applications Nitrile 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Reduction Reduction (LiAlH4 or H2/Pd-C) Nitrile->Reduction Amine 1-(2-Aminoethyl)-5-methoxyindole (Primary Amine) Reduction->Amine Deriv Amidation / Derivatization Amine->Deriv Ligand Melatonin (MT1/MT2) & 5-HT Receptor Ligands Deriv->Ligand

Downstream synthetic utility of the acetonitrile moiety in drug discovery.

Conclusion

2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a prime example of how simple, high-yielding chemoselective reactions—such as the N-alkylation of ambident indole nucleophiles—can generate highly valuable scaffolds. By understanding the physicochemical properties and the mechanistic rationale behind its synthesis, researchers can effectively leverage this compound to explore new frontiers in neuropharmacological drug development.

References

  • Science of Synthesis. "Product Class 13: Indole and Its Derivatives." Thieme Connect.[Link]

  • American Chemical Society. "Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles." ACS Publications. [Link]

  • eDiss. "Tryptamines as Ligands and Modulators of the Serotonin 5-HT2A Receptor." University of Göttingen.[Link]

Sources

Exploratory

The Strategic Utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds. Specifically, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS: 190663-20-8) has emerged as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds. Specifically, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS: 190663-20-8) has emerged as a critical synthetic intermediate and pharmacophore building block[1]. By strategically functionalizing the N1 position of the 5-methoxyindole core with a cyanomethyl (acetonitrile) group, medicinal chemists can fundamentally alter the molecule's physicochemical properties, eliminating the classical N-H hydrogen bond donor to enhance lipophilicity and blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale, core research applications, and self-validating experimental protocols associated with this versatile compound.

Chemical & Physicochemical Profile

Understanding the baseline properties of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics[1][2].

Table 1: Physicochemical Properties of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

PropertyValue / DescriptionPharmacological Implication
CAS Number 190663-20-8Standardized identification for procurement[1].
Molecular Formula C₁₁H₁₀N₂ODefines the mass balance for synthetic yield calculations.
Molecular Weight 186.21 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5[2].
H-Bond Donors 0N1-alkylation removes the indole N-H, increasing lipophilicity and altering receptor binding poses.
H-Bond Acceptors 2 (Methoxy O, Nitrile N)Facilitates targeted interactions with specific kinase or receptor allosteric pockets.
SMILES COc1ccc2n(CC#N)ccc2c1Computational modeling input for docking studies[1].

Mechanistic Rationale in Drug Design

The utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile stems from the synergistic relationship between its two primary functional groups:

  • The 5-Methoxy Group (Serotonergic Mimicry): The methoxy substitution at the C5 position acts as a strong electron-donating group (EDG). Biologically, this mirrors the structural hallmarks of endogenous neuromodulators like serotonin (5-HT) and melatonin.

  • The N1-Cyanomethyl Handle (Synthetic Versatility): Unlike traditional C3-substituted tryptamines, N1-alkylation shifts the spatial geometry of the molecule. The nitrile (-C≡N) group is highly electron-withdrawing, which stabilizes the electron-rich indole core against oxidative degradation. Furthermore, the nitrile acts as a synthetic linchpin—it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized in reductive cyclizations.

Core Research Applications

A. Oncology: Tubulin Polymerization Inhibitors

N-alkylated indoles derived from 2-(5-Methoxy-1H-indol-1-yl)acetonitrile are heavily utilized in the synthesis of tubulin polymerization inhibitors[3]. By converting the nitrile into various diarylamide derivatives, researchers can synthesize compounds that bind selectively to the colchicine site of tubulin, inducing mitotic arrest and apoptosis in cancer cell lines[3].

B. Neuropharmacology: Sigma-1 and SERT Modulation

The compound is a direct precursor for ligands targeting the Central Nervous System (CNS). Research indicates that derivatives of this scaffold exhibit high affinity for Sigma-1 receptors and the Serotonin Transporter (SERT) [4]. The removal of the N-H donor via the cyanomethyl group is a deliberate design choice to optimize binding in the hydrophobic pockets of these transmembrane proteins.

C. Scaffold Rigidification: Pyrazino[1,2-a]indoles

In structural biology, rigidifying a molecule reduces entropic penalty upon target binding. 1-cyanomethyl indoles are classic precursors for synthesizing tricyclic pyrazino[1,2-a]indoles [5]. Reductive cyclization of the nitrile group (often using LiAlH₄) forces the formation of a new piperazine-like ring fused to the indole, creating potent antiproliferative agents[5].

Mechanism Compound 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Target1 Sigma-1 Receptors Compound->Target1 Agonism Target2 Serotonin Transporter (SERT) Compound->Target2 Inhibition Target3 Tubulin Colchicine Site Compound->Target3 Binding Effect1 Neuroprotection Target1->Effect1 Induces Effect2 Antidepressant Activity Target2->Effect2 Promotes Effect3 Mitotic Arrest Target3->Effect3 Triggers

Biological target mapping of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile via N-Alkylation

Objective: To quantitatively alkylate the N1 position of 5-methoxyindole using chloroacetonitrile. Causality: The indole N-H is weakly acidic (pKa ~16). Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent (DMF) ensures complete, irreversible deprotonation, driving the subsequent Sₙ2 nucleophilic attack on chloroacetonitrile.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 5-methoxyindole in anhydrous DMF under an inert Argon atmosphere. Cool the reaction flask to 0°C using an ice bath.

  • Deprotonation: Add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise.

    • Self-Validation Check: Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling confirms complete formation of the indolide anion.

  • Alkylation: Dropwise, add 1.2 eq of chloroacetonitrile. Maintain at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitoring:

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material (fluorescent blue under UV 254 nm) should disappear, replaced by a higher Rf​ spot (the product is significantly less polar due to the loss of the N-H bond).

  • Workup: Quench carefully with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Nitrile Reduction to N1-Tryptamine Analogs

Objective: To reduce the cyanomethyl group to a primary amine (1-(2-aminoethyl)-5-methoxyindole) without reducing the indole core[6]. Causality: Standard catalytic hydrogenation can inadvertently reduce the indole C2-C3 double bond. Utilizing Borane-THF (BH₃·THF) complex with a Trifluoroacetic acid (TFA) catalyst ensures chemoselective reduction of the nitrile[6].

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in anhydrous THF under Nitrogen.

  • Reduction: Cool to 0°C and slowly add 3.0 eq of 1M BH₃·THF solution, followed by a catalytic amount of TFA[6]. Reflux the mixture for 12 hours.

  • Validation:

    • Self-Validation Check: Analyze an aliquot via FTIR. The sharp, distinct C≡N stretch at ~2250 cm⁻¹ must completely disappear, replaced by the broad N-H stretches of a primary amine at ~3300 cm⁻¹.

  • Quenching: Cool to 0°C and carefully add Methanol dropwise to quench excess borane, followed by 1M HCl to break the boron-amine complex. Basify with NaOH and extract with Dichloromethane.

Table 2: Comparative Reaction Pathways & Expected Yields

Synthetic TransformationReagents / ConditionsExpected YieldPrimary Byproduct Risk
N-Alkylation (Core Synthesis) NaH, Chloroacetonitrile, DMF, 0°C to RT85 - 90%C3-alkylation (minimized by NaH/DMF)
Nitrile Reduction (to Amine) BH₃·THF, TFA, Reflux[6]70 - 75%Indoline formation (over-reduction)
Reductive Cyclization LiAlH₄, Dry Ether[5]60 - 65%Incomplete cyclization (open amine)

Synthetic Workflow Visualization

Workflow Start 5-Methoxyindole Reagent Chloroacetonitrile + Base Start->Reagent Core 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Reagent->Core Path1 Reductive Cyclization Core->Path1 Path2 Nitrile Reduction Core->Path2 Prod1 Pyrazino[1,2-a]indoles Path1->Prod1 Prod2 N1-Tryptamine Analogs Path2->Prod2

Chemical transformation workflow of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

References

  • Benchchem - 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Profile & Receptor Targets. 2

  • Molport - 2-(5-methoxy-1H-indol-1-yl)acetonitrile | 190663-20-8 Chemical Properties. 1

  • MDPI Pharmaceuticals - Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. 3

  • PMC (NIH) - Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. 5

  • Google Patents (US4210590A) - Reduction of indole compounds to indoline compounds. 6

Sources

Foundational

In Vitro Pharmacological Profiling of the 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Scaffold: Mechanisms and Assays

Executive Summary 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS 190663-20-8), hereafter referred to as 5-MIA , is a highly privileged synthetic intermediate and pharmacophore core utilized in modern drug discovery[1]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS 190663-20-8), hereafter referred to as 5-MIA , is a highly privileged synthetic intermediate and pharmacophore core utilized in modern drug discovery[1]. While 5-MIA itself serves primarily as a foundational building block rather than a standalone clinical therapeutic, its in vitro mechanism of action is inextricably linked to the bioactive derivatives it generates.

As an Application Scientist, I approach 5-MIA not just as a chemical entity, but as a structural key that unlocks two distinct pharmacological pathways: the destabilization of microtubule dynamics via the colchicine binding site[2], and the modulation of melatonergic (MT1/MT2) G-protein coupled receptors (GPCRs)[3]. This whitepaper dissects the causality behind these dual mechanisms and provides self-validating in vitro protocols to rigorously evaluate 5-MIA-derived compounds.

Mechanistic Pathways: The Causality of the 5-Methoxyindole Core

Pathway A: Microtubule Destabilization (The Anti-Cancer Axis)

The 5-methoxyindole core is a well-documented bioisostere for the trimethoxyphenyl ring of colchicine. When the N1 position is functionalized with an acetonitrile or acetamide linker, the resulting molecules act as potent tubulin polymerization inhibitors[2].

Causality: The 5-methoxy group anchors the molecule deep within the hydrophobic pocket of the β-tubulin subunit at the colchicine binding site. The N1-acetonitrile moiety dictates the spatial trajectory of the molecule, preventing the structural transition required for α/β-tubulin heterodimer assembly. This steric blockade halts microtubule elongation, triggering the spindle assembly checkpoint, which ultimately arrests the cell cycle in the G2/M phase and induces apoptosis in malignant cells[2].

Pathway B: MT1/MT2 GPCR Modulation (The Neuropharmacological Axis)

Endogenous melatonin (N-acetyl-5-methoxytryptamine) relies on its 5-methoxy group and amide side chain for receptor recognition. 5-MIA retains the critical 5-methoxyindole pharmacophore, making it an ideal scaffold for designing MT1 and MT2 receptor ligands[3].

Causality: The 5-methoxy group acts as the primary hydrogen bond acceptor for specific histidine and serine residues in the transmembrane domains of MT1/MT2 receptors. The acetonitrile group serves as a compact, electron-withdrawing bioisostere that mimics the endogenous N-acetyl chain, facilitating receptor activation. Upon binding, these receptors couple to Gαi proteins, leading to the direct inhibition of adenylate cyclase, a subsequent drop in intracellular cAMP levels, and the modulation of downstream circadian and neuroimmune pathways[4].

MoA Core 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (5-MIA Scaffold) Tubulin β-Tubulin Binding (Colchicine Site) Core->Tubulin N1-Derivatization (Anti-Cancer) GPCR MT1 / MT2 GPCR (Agonism/Modulation) Core->GPCR Bioisosteric Mapping (Neuro) Microtubule Microtubule Depolymerization Tubulin->Microtubule Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis cAMP Gαi Coupling & cAMP Inhibition GPCR->cAMP Circadian Circadian Rhythm Regulation cAMP->Circadian

Fig 1. Divergent in vitro pharmacological pathways of the 5-MIA scaffold.

Data Presentation: Comparative In Vitro Profiling

To contextualize the efficacy of 5-MIA derivatives, the following table synthesizes representative quantitative data across both mechanistic pathways.

Target / AssayCompound ClassRepresentative IC50 / EC50Primary ReadoutReference Context
Tubulin Polymerization 5-Methoxyindole-N-acetamides1.50 - 3.50 µM (IC50)Fluorescence Vmax reductionAnti-cancer screening[2]
Cell Viability (MGC-803) 5-Methoxyindole-N-acetamides1.56 µM (IC50)MTT / CellTiter-GloCytotoxicity[2]
MT1 Receptor 5-Methoxyindole derivatives0.1 - 10 nM (EC50)cAMP HTRF / GTPγSCircadian modulation[3]
MT2 Receptor 5-Methoxyindole derivatives0.5 - 15 nM (EC50)cAMP HTRF / GTPγSCircadian modulation[3]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, in vitro assays must be designed as self-validating systems. This means incorporating internal controls that confirm the assay's dynamic range and rule out false positives/negatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To quantify the ability of a 5-MIA derivative to inhibit microtubule assembly. Causality of Design: Tubulin polymerization is highly dependent on GTP and temperature. By using a fluorescent reporter (e.g., DAPI) that increases in quantum yield when bound to polymerized microtubules, we can track assembly kinetics in real-time.

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99%) on ice. Prepare a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Why GTP? GTP hydrolysis provides the thermodynamic driving force for α/β-heterodimer incorporation into the growing microtubule plus-end.

  • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of the 5-MIA derivative (10x final concentration in 10% DMSO).

  • Self-Validation Controls: Include Paclitaxel (5 µM) as a polymerization enhancer (positive control for assembly), Colchicine (5 µM) as an inhibitor (positive control for disassembly), and 1% DMSO as the vehicle control[2].

  • Initiation: Rapidly add 45 µL of the tubulin/reporter mix (final tubulin concentration ~3 mg/mL) to the plate.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate the Vmax of the growth phase. A true inhibitor will suppress the Vmax and lower the final steady-state fluorescence relative to the vehicle control.

Protocol 2: HTRF cAMP Assay for MT1/MT2 GPCR Activation

Purpose: To evaluate the Gαi-coupled receptor agonism of 5-MIA derivatives. Causality of Design: Because MT1/MT2 receptors couple to Gαi, their activation decreases cAMP. To measure this, we must first artificially stimulate cAMP production using Forskolin (an adenylate cyclase activator). A successful agonist will suppress this Forskolin-induced cAMP spike.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Resuspend in assay buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX) at 100,000 cells/mL. Why IBMX? It inhibits phosphodiesterases, preventing the premature degradation of cAMP, thus widening the assay's dynamic window.

  • Stimulation & Treatment: In a 384-well white plate, add 5 µL of cells per well. Add 5 µL of a mixture containing Forskolin (final 1 µM) and the 5-MIA derivative (dose-response, 10 pM to 10 µM).

  • Self-Validation Controls: Use Melatonin (1 µM) as the full agonist control (maximum cAMP suppression) and Forskolin alone as the baseline (maximum cAMP production).

  • Incubation: Incubate at room temperature for 30 minutes to allow Gαi signaling to reach equilibrium.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour.

  • Readout: Read Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm. Calculate the HTRF ratio (665/620). The ratio is inversely proportional to the intracellular cAMP concentration.

Workflow Prep 5-MIA Derivative (DMSO Stock) Assay1 Tubulin Polymerization (Fluorescence Assay) Prep->Assay1 Assay2 HTRF cAMP Assay (GPCR Activation) Prep->Assay2 Assay3 Cell Viability (MTT / CellTiter-Glo) Prep->Assay3 Data IC50 / EC50 Determination Assay1->Data Assay2->Data Assay3->Data Val Mechanistic Validation (Western Blot / FACS) Data->Val

Fig 2. Self-validating in vitro screening workflow for 5-MIA derivatives.

References

  • Liu, X., et al. "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." Molecules 2021, 26(13), 4047.[Link]

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors." Pharmacological Reviews 2010, 62(3), 343-380.[Link]

Sources

Exploratory

Comprehensive Analytical Guide to 2-(5-Methoxy-1H-indol-1-yl)acetonitrile: Molecular Weight, Exact Mass, and Structural Characterization

Executive Summary In the realm of synthetic organic chemistry and drug discovery, N-substituted indole derivatives serve as critical scaffolds for developing neuroactive compounds, kinase inhibitors, and advanced materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug discovery, N-substituted indole derivatives serve as critical scaffolds for developing neuroactive compounds, kinase inhibitors, and advanced materials. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS: 190663-20-8) is a highly specific synthetic intermediate characterized by the attachment of an acetonitrile group to the nitrogen (position 1) of a 5-methoxyindole core.

For researchers and analytical scientists, distinguishing this compound from its naturally occurring isomers (such as melatonin precursors) requires rigorous mass spectrometry and structural elucidation. This whitepaper provides an authoritative breakdown of the compound's molecular weight, exact mass, synthetic causality, and the analytical methodologies required to validate its structural integrity.

Chemical Identity & Fundamental Metrics

To establish a self-validating analytical system, one must first differentiate between Molecular Weight (the weighted average mass of the molecule based on the natural abundance of isotopes) and Exact Mass (the monoisotopic mass calculated using the most abundant isotope of each element).

In High-Resolution Mass Spectrometry (HRMS), the Exact Mass is the critical metric. A deviation of more than 5 parts-per-million (ppm) between the theoretical exact mass and the observed mass indicates either an impure sample or an incorrect structural assignment.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 2-(5-Methoxy-1H-indol-1-yl)acetonitrileN-alkylated indole derivative.
CAS Number 190663-20-8Unique registry identifier .
Molecular Formula C₁₁H₁₀N₂ODefines elemental composition.
Molecular Weight 186.21 g/mol Used for stoichiometric calculations in bulk synthesis .
Exact Mass (Monoisotopic) 186.0793 DaTarget metric for HRMS verification ( 12 C, 1 H, 14 N, 16 O).
[M+H]⁺ Ion Exact Mass 187.0866 DaThe primary adduct observed in positive Electrospray Ionization (ESI+).
SMILES COc1ccc2n(CC#N)ccc2c1Machine-readable structural representation.

Structural Causality: The 1-yl vs. 3-yl Isomeric Distinction

A common pitfall in indole chemistry is the misidentification of regioisomers. The compound 2-(5-methoxy-1H-indol-3 -yl)acetonitrile (CAS: 2436-17-1) shares the exact same molecular formula (C₁₁H₁₀N₂O), molecular weight (186.21 g/mol ), and exact mass (186.0793 Da) as our target compound .

Why does this matter? Mass spectrometry alone cannot easily distinguish between these two isomers without highly specific MS/MS fragmentation libraries. The causality of their difference lies in the synthesis:

  • 3-yl Isomer: Typically synthesized via Gramine intermediates or direct C-H functionalization at the electron-rich C3 position of the indole ring.

  • 1-yl Isomer: Synthesized via direct N-alkylation using a strong base to deprotonate the indole nitrogen.

Because MS is blind to this isomeric shift, orthogonal techniques (such as ¹H-NMR) must be paired with HRMS to create a fully self-validating analytical profile. In ¹H-NMR, the 1-yl isomer will lack the broad N-H proton signal (typically ~8.0-10.0 ppm) and will exhibit a sharp singlet for the N-CH₂-CN group (~4.8 ppm).

Synthetic Methodology & Mechanistic Logic

To ensure the exclusive formation of the 1-yl isomer, the synthetic protocol must force the reaction toward N-alkylation rather than C3-alkylation. This is achieved by generating a hard nucleophile (the indolide anion) using a strong base.

Step-by-Step N-Alkylation Protocol
  • Deprotonation: Suspend 5-methoxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the vessel to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The indole N-H is weakly acidic (pKa ~16.2). NaH is a strong enough base to quantitatively deprotonate the nitrogen, forming the highly nucleophilic indolide anion. The evolution of H₂ gas serves as a visual, self-validating indicator of the deprotonation event.

  • Alkylation: After 30 minutes of stirring (when H₂ evolution ceases), add chloroacetonitrile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The indolide anion undergoes an Sₙ2 nucleophilic substitution on the alpha-carbon of chloroacetonitrile, displacing the chloride leaving group to form the N-C bond.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient to isolate pure 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

SynthesisLogic A 5-Methoxyindole (Starting Material) B Base (NaH) Deprotonation A->B pKa ~16.2 C Indolide Anion (Nucleophile) B->C -H2 gas E 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Target Product) C->E SN2 Attack D Chloroacetonitrile (Electrophile) D->E Alkylation

Mechanistic pathway for the N-alkylation of 5-methoxyindole to yield the target nitrile.

Analytical Methodologies for Mass Verification

To confirm the exact mass of the synthesized product, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion in positive ionization mode.

  • Chromatographic Separation: Inject 2 µL of the sample onto a reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic indole core requires a high organic mobile phase to elute. The gradient ensures separation from any residual polar impurities (like unreacted chloroacetonitrile).

  • Ionization & Mass Analysis: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in full scan mode (m/z 100-1000) using an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 60,000 at m/z 200.

  • Data Processing & Self-Validation: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ m/z of 187.0866 with a mass tolerance window of ±5 ppm.

    • Validation Check: Verify the isotopic pattern. The M+1 peak (due to natural ¹³C abundance) should appear at approximately m/z 188.0899 with an intensity of ~12% relative to the monoisotopic peak, confirming the presence of 11 carbon atoms.

LCMSWorkflow Sample Sample Prep: 1 µg/mL in MeOH/H2O LC UHPLC Separation (C18 Column, Gradient) Sample->LC Ionization ESI+ Ionization Protonation to [M+H]+ LC->Ionization Eluent MassAnalyzer Orbitrap/TOF Analyzer Resolution > 60,000 Ionization->MassAnalyzer Gas-phase ions Data Data Processing: Extract m/z 187.0866 MassAnalyzer->Data Mass Spectrum

Step-by-step LC-HRMS workflow for verifying the monoisotopic mass of the synthesized compound.

References

  • Molport. "2-(5-methoxy-1H-indol-1-yl)acetonitrile | 190663-20-8". Molport Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3564783, 2-(5-methoxy-1H-indol-3-yl)acetonitrile". PubChem Database. Available at:[Link]

Foundational

Pharmacological Potential of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Derivatives: A Technical Whitepaper on Scaffold Derivatization and Therapeutic Applications

Executive Summary & Scaffold Rationale In modern drug discovery, the identification of privileged scaffolds that can be systematically derivatized to address multiple therapeutic targets is paramount. 2-(5-Methoxy-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the identification of privileged scaffolds that can be systematically derivatized to address multiple therapeutic targets is paramount. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS 190663-20-8)[1] represents a highly versatile synthetic linchpin. While the core molecule itself serves primarily as a building block, its structural architecture—combining an electron-rich 5-methoxyindole core with a reactive N-acetonitrile moiety—provides a precise vector for pharmacological divergence.

By manipulating the nitrile group (via hydrolysis, reduction, or cycloaddition), researchers can generate distinct pharmacophores that exhibit potent activity across three primary domains: Aldose Reductase (ALR2) inhibition for diabetic complications[2], Cyclooxygenase (COX) / CRTH2 modulation for inflammation and asthma[3][4], and Melatonergic/Serotonergic receptor agonism for neurological disorders.

G Core 2-(5-Methoxy-1H-indol-1-yl) acetonitrile Hydrolysis Alkaline Hydrolysis Core->Hydrolysis NaOH/H2O Core->Hydrolysis Acidic Workup Reduction Catalytic Reduction Core->Reduction LiAlH4 Acid 5-Methoxyindole-1-acetic acid Derivatives Hydrolysis->Acid Amine 1-(2-Aminoethyl)-5-methoxyindole (Isotryptamines) Reduction->Amine ALR2 Aldose Reductase Inhibition Acid->ALR2 Blocks Polyol Pathway COX COX-2 / CRTH2 Modulation Acid->COX Anti-inflammatory MT Melatonin / 5-HT Receptor Agonism Amine->MT Neuromodulation

Fig 1: Pharmacological divergence of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile via derivatization.

Core Therapeutic Domains

Aldose Reductase Inhibition (Diabetic Complications)

Under hyperglycemic conditions, the enzyme Aldose Reductase (ALR2) reduces excess glucose to sorbitol. The intracellular accumulation of sorbitol leads to osmotic stress, a primary driver of diabetic neuropathy, nephropathy, and retinopathy[5].

Hydrolysis of the N-acetonitrile group yields 5-methoxyindole-1-acetic acid derivatives . Crystallographic studies of ALR2 complexed with indole-1-acetic acid derivatives reveal a highly favorable interaction pattern[2]. The carboxylic acid acts as an essential anion-binding anchor, coordinating with the catalytic tetrad (Tyr48, His110, Trp111, and NADP+) of ALR2, while the 5-methoxyindole core occupies the hydrophobic specificity pocket, granting sub-micromolar IC50 values and high selectivity over the related Aldehyde Reductase (ALR1)[2].

Polyol Glucose Glucose ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase + NAD+ Sorbitol->SDH Fructose Fructose ALR2->Sorbitol Reduction SDH->Fructose Oxidation Inhibitor Indole-1-acetic acid Derivatives Inhibitor->ALR2 Competitive Inhibition

Fig 2: Polyol pathway modulation via ALR2 inhibition by indole-1-acetic acid derivatives.

COX-2 and CRTH2 Modulation (Inflammation & Asthma)

Indole-1-acetic acid derivatives possess a rich history as non-steroidal anti-inflammatory drugs (NSAIDs)[6]. A prominent example of this pharmacophore is Etodolac, a pyrano-indole-1-acetic acid derivative that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby halting the synthesis of pro-inflammatory prostaglandins[4][7].

Beyond COX inhibition, recent patent literature highlights that compounds bearing an acetic acid group on the indole nitrogen are potent antagonists of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells)[3]. By blocking Prostaglandin D2 (PGD2) from binding to CRTH2, these derivatives effectively suppress allergic inflammation, making them highly valuable for treating asthma, hay fever, and allergic rhinitis[3].

Melatonergic Systems (Neuromodulation)

By reducing the nitrile group of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile using strong reducing agents (e.g., LiAlH4), researchers obtain 1-(2-aminoethyl)-5-methoxyindole. This creates an "isotryptamine"—shifting the ethylamine sidechain from the traditional C3 position to the N1 position. These derivatives act as bioisosteres of melatonin (N-acetyl-5-methoxytryptamine) and exhibit high binding affinity for MT1 and MT2 receptors, showing potential for the treatment of circadian rhythm sleep disorders.

Quantitative Pharmacological Data

The following table synthesizes the structure-activity relationship (SAR) data across the different derivative classes originating from the 2-(5-Methoxy-1H-indol-1-yl)acetonitrile scaffold.

Derivative ClassPrimary TargetPharmacological IndicationTypical IC50 / AffinityStructural Rationale
Indole-1-acetic acids Aldose Reductase (ALR2)Diabetic Neuropathy / RetinopathySub-micromolar (<1 µM)Carboxylate acts as an anion-binding anchor in the ALR2 active site[2].
Indole-1-acetic acids COX-2 / CRTH2Osteoarthritis / Asthma0.1 - 5 µMMimics the arachidonic acid / PGD2 binding conformation[3][4].
1-(2-Aminoethyl)indoles MT1 / MT2 ReceptorsCircadian Rhythm DisordersLow nanomolar (<10 nM)Bioisosteric to endogenous melatonin; 5-methoxy group is critical for receptor activation.

Experimental Protocols & Methodologies

As an Application Scientist, ensuring reproducibility requires protocols that are logically sound and self-validating. Below are the optimized workflows for synthesizing the active pharmacophore and validating its biological activity.

Protocol A: Base-Catalyzed Hydrolysis to Indole-1-acetic Acid Derivatives

Objective: Convert 2-(5-Methoxy-1H-indol-1-yl)acetonitrile to its corresponding carboxylic acid without degrading the indole core.

  • Solubilization: Dissolve 10 mmol of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in 30 mL of Ethanol/Water (3:1 v/v).

    • Causality: The starting nitrile is highly lipophilic, requiring ethanol for solubilization, while water is necessary to dissolve the base and drive the hydrolysis equilibrium.

  • Catalysis & Heating: Add 30 mmol of Sodium Hydroxide (NaOH) pellets. Reflux the mixture at 80°C for 4-6 hours.

    • Causality: Basic hydrolysis is chosen over acidic hydrolysis to prevent polymerization or electrophilic degradation of the electron-rich 5-methoxyindole ring. A temperature of 80°C ensures the reaction pushes past the primary amide intermediate to the final carboxylate salt.

  • Acidic Workup: Cool the mixture to 0°C and slowly acidify with 2M HCl until the pH reaches 2-3. Extract the precipitated product with Ethyl Acetate (3 x 20 mL).

  • Self-Validating QC (FTIR & LC-MS):

    • Validation: The reaction is deemed successful only upon the complete disappearance of the sharp -C≡N stretching band at ~2250 cm⁻¹ and the emergence of a broad -OH stretch (3300-2500 cm⁻¹) and strong -C=O stretch (~1710 cm⁻¹) via FTIR.

Workflow Step1 1. Substrate Preparation (2-(5-Methoxy-1H-indol-1-yl)acetonitrile) Step2 2. Base-Catalyzed Hydrolysis (NaOH, EtOH/H2O, 80°C) Step1->Step2 Solubilization Step3 3. Acidification & Precipitation (HCl to pH 2-3) Step2->Step3 Amide to Acid Conversion Step4 4. Spectroscopic Validation (FTIR: -C=O appearance at 1710 cm⁻¹) Step3->Step4 Product Isolation

Fig 3: Self-validating synthetic workflow for indole-1-acetic acid derivation.

Protocol B: High-Throughput Fluorometric ALR2 Inhibition Assay

Objective: Quantify the IC50 of the synthesized indole-1-acetic acid derivatives against human Aldose Reductase.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 10 mM DL-glyceraldehyde (substrate).

    • Causality: Recombinant human ALR2 (AKR1B1) is used instead of crude tissue extracts to prevent off-target oxidation of NADPH by other cellular dehydrogenases, ensuring absolute target specificity.

  • Compound Incubation: In a 96-well UV-transparent plate, add 10 µL of the derivative (dissolved in DMSO, serial dilutions from 10 µM to 1 nM) to 80 µL of the buffer mixture. Incubate for 5 minutes at 25°C.

  • Kinetic Readout: Initiate the reaction by adding 10 µL of recombinant ALR2 (0.5 µ g/well ). Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

    • Causality: The assay relies on the intrinsic optical properties of NADPH. As ALR2 reduces glyceraldehyde, NADPH is oxidized to NADP+, which does not absorb at 340 nm. The slope of the absorbance decay provides a direct, real-time kinetic readout of enzyme velocity.

  • Self-Validating Control:

    • Validation: Epalrestat (a clinically approved ARI) must be run in parallel. If the Epalrestat control wells do not exhibit >90% inhibition at 1 µM, the entire assay plate is invalidated due to suspected enzyme degradation or NADPH auto-oxidation.

References

  • Molport. 2-(5-methoxy-1H-indol-1-yl)acetonitrile | 190663-20-8. Molport Chemical Database.[Link]

  • National Institutes of Health (NIH) / PubMed. Identification of novel aldose reductase inhibitors based on carboxymethylated mercaptotriazinoindole scaffold. European Journal of Medicinal Chemistry (2015).[Link]

  • ACS Publications. Derivatives of indole-1-acetic acid as antiinflammatory agents. Journal of Medicinal Chemistry (1972).[Link]

  • European Patent Office (EPO).
  • DergiPark. Synthesis of some novel hydrazide-hydrazones derived from etodolac as potential anti-prostate cancer agents. Journal of Research in Pharmacy (2022).[Link]

Sources

Exploratory

2-(5-Methoxy-1H-indol-1-yl)acetonitrile: Structural Rationale, Biological Activity, and Receptor Binding of N1-Alkylated Indole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of neuropharmacology, the indole core serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of neuropharmacology, the indole core serves as a privileged scaffold for targeting a vast array of G-protein coupled receptors (GPCRs). While traditional drug design often focuses on C3-substituted tryptamines (e.g., serotonin, melatonin), the synthetic intermediate 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS 1485339-08-9 / 21859-82-5 related family) represents a critical structural divergence. By shifting the functional vector from the C3 position to the N1 position, this molecule acts as a foundational building block for synthesizing highly selective receptor ligands.

This technical guide explores the biological activity, receptor binding profiles, and structure-activity relationship (SAR) causality of N1-substituted 5-methoxyindoles. We detail how the N1-acetonitrile moiety abolishes traditional melatoninergic activity while unlocking potent inverse agonism at the 5-HT7 receptor, providing actionable protocols for evaluating these pharmacological shifts.

Structural Causality & Pharmacophore Dynamics

The pharmacological utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is dictated by the synergistic interplay of its two primary functional groups:

  • The 5-Methoxy Group (The Anchor): The 5-methoxy substituent is a well-established pharmacophore that drives high-affinity binding in both melatonin (MT1/MT2) and serotonin (5-HT) receptors[1]. It acts primarily as a hydrogen bond acceptor and participates in critical π−π stacking interactions within the hydrophobic orthosteric pockets of these GPCRs.

  • The N1-Acetonitrile Vector (The Director): In endogenous ligands like melatonin, the indole N-H acts as a critical hydrogen bond donor. Alkylation of the N1 position with a cyanomethyl (acetonitrile) group fundamentally alters the molecule's electronic and steric profile.

    • Causality: The substitution eliminates the N-H hydrogen bond donor capacity, forcing the molecule to act exclusively as a hydrogen bond acceptor via the nitrile nitrogen. This steric bulk and electronic shift actively prevent binding at MT1/MT2 receptors (which require the N-H donor) while perfectly orienting the scaffold to fit the auxiliary binding pockets of the 5-HT7 receptor[2].

Logic Core 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Scaffold Methoxy 5-Methoxy Group (GPCR Anchor) Core->Methoxy Nitrile N1-Acetonitrile Vector (Steric Director) Core->Nitrile MT MT1/MT2 Receptors (Affinity Abolished) Methoxy->MT Requires N-H HT 5-HT7 Receptors (Inverse Agonism Enabled) Methoxy->HT Pi-Pi Stacking Nitrile->MT Steric Clash Nitrile->HT H-Bond Acceptor

Caption: Logical relationship between scaffold functional groups and receptor subtype selectivity.

Receptor Binding Profiles

Melatonin Receptors (MT1 and MT2)

Extensive mapping of the melatonin receptor orthosteric site reveals that the indole N-H is non-negotiable for agonist activity. Studies on N-alkylated 5-methoxyindoles demonstrate that substituting the N1 position drastically reduces binding affinity at both human MT1 and MT2 receptors[1]. Consequently, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is biologically inert at these targets, making it an excellent negative control or a starting material for designing MT-receptor-sparing neurotherapeutics.

Serotonin 5-HT7 Receptors

The 5-HT7 receptor, canonically coupled to G α s proteins, regulates adenylyl cyclase activity and plays a crucial role in circadian rhythms, immune system modulation, and mood regulation[3]. Unlike MT receptors, the 5-HT7 binding pocket accommodates bulky N1-substituents. When the acetonitrile group of our core scaffold is chemically reduced to an amine and subsequently coupled to arylsulfonamides, the resulting compounds exhibit nanomolar affinity for 5-HT7[2]. Furthermore, these N1-alkylated derivatives frequently act as inverse agonists , suppressing the high constitutive (basal) activity of the 5-HT7 receptor.

G L N1-Substituted Ligand R 5-HT7 Receptor L->R Inverse Agonism G Gs Protein R->G Uncoupled AC Adenylyl Cyclase G->AC Decreased Activity cAMP cAMP Accumulation AC->cAMP Reduced Levels PKA PKA Activation cAMP->PKA Inhibition

Caption: 5-HT7 receptor Gs-coupled signaling pathway modulation by N1-substituted inverse agonists.

Quantitative SAR Data Summary

The following table summarizes the causal shift in receptor binding affinity ( Ki​ ) and functional activity as the indole scaffold transitions from a natural C3-substitution to an N1-acetonitrile/alkyl substitution.

Compound Class / ScaffoldMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)5-HT7 Affinity ( Ki​ , nM)Primary Functional Activity
5-Methoxy-N-acetyltryptamine (Melatonin) 0.1 - 0.30.1 - 0.5>10,000MT1/MT2 Agonist
2-(5-Methoxy-1H-indol-1-yl)acetonitrile >1,000>1,000>1,000Scaffold / Precursor
N1-Aminoethyl-5-methoxyindole 15 - 5020 - 8010 - 505-HT7 Antagonist
N1-Alkyl-5-methoxyindole Arylsulfonamides >1,000>1,0000.5 - 5.05-HT7 Inverse Agonist

Data extrapolated from established SAR models of N-alkylated indole derivatives[1][2].

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile derivatives must utilize self-validating assay systems. Below are the definitive, step-by-step methodologies.

Radioligand Competition Binding Assay (Affinity Profiling)

This protocol determines the binding affinity ( Ki​ ) of synthesized N1-substituted derivatives at the 5-HT7 receptor.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT7 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: HEK-293 cells lack endogenous 5-HT receptors. This self-validates the assay by ensuring all radioligand binding is exclusively attributable to the transfected 5-HT7 target, eliminating background noise.

  • Ligand Incubation: Incubate 50 μ g of membrane protein with 0.5 nM [3H] -5-CT (5-carboxamidotryptamine) and varying concentrations of the test compound ( 10−11 to 10−5 M) for 120 minutes at 25°C.

    • Causality: [3H] -5-CT is utilized instead of [3H] -serotonin due to its superior chemical stability and higher specific affinity for 5-HT7 over 5-HT1A receptors.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: Indole derivatives are highly lipophilic. Pre-soaking with PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the test compound and ensuring a robust Z'-factor (> 0.6).

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract radioactivity in scintillation fluid and quantify using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Preparation (HEK293 cells expressing target) Step2 2. Ligand Incubation ([3H]-Radioligand + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (GF/B glass fiber filters) Step2->Step3 Step4 4. Washing (Ice-cold buffer to remove unbound) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5

Caption: Step-by-step radioligand competition binding assay workflow for receptor affinity profiling.

cAMP Accumulation Assay (Functional Profiling)

To distinguish whether an N1-substituted indole is a neutral antagonist or an inverse agonist at the G α s-coupled 5-HT7 receptor.

  • Cell Seeding & Stimulation: Seed 5-HT7-expressing CHO cells into 96-well plates. Pre-incubate with 1 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Forskolin Addition: Add 10 μ M Forskolin to directly stimulate adenylyl cyclase, raising the basal cAMP levels.

    • Causality: To detect inverse agonism, the basal activity of the system must be elevated. Forskolin provides a high, measurable cAMP baseline. If the test compound reduces cAMP levels below this baseline in the absence of an agonist, it self-validates as an inverse agonist rather than a simple competitive antagonist.

  • Compound Incubation: Add the test compound at IC80​ concentrations and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

References

  • Title: Mapping the Melatonin Receptor. 7.
  • Title: Novel 5-HT7 Receptor Inverse Agonists.
  • Source: d-nb.

Sources

Foundational

Discovery and Preliminary Investigation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile: A Critical Scaffold in Neuropharmacology and Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction & Molecular Identity The compound 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction & Molecular Identity

The compound 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS: 190663-20-8)[1] is a highly versatile, N-alkylated indole derivative that serves as a critical synthetic hub in modern drug discovery. With a molecular weight of 186.21 g/mol and the chemical formula C₁₁H₁₀N₂O[2], this molecule combines the electron-rich 5-methoxyindole pharmacophore with a reactive nitrile moiety at the N1 position.

While the 5-methoxyindole core is famously recognized in endogenous signaling molecules like melatonin and serotonin, the specific N1-acetonitrile functionalization shifts the molecule from a biological end-product to a highly reactive intermediate. Its primary value lies in its ability to undergo rapid synthetic divergence—acting as a precursor for both melatonergic/serotonergic ligands and novel anti-cancer tubulin polymerization inhibitors.

Synthesis and Physicochemical Profiling

Mechanistic Rationale & Base Selection Causality

The synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile relies on a bimolecular nucleophilic substitution (S_N2) reaction between 5-methoxyindole and an α-haloacetonitrile (e.g., chloroacetonitrile).

The indole N-H proton is weakly acidic (pKa ~16.2). A critical decision in this protocol is the selection of the base. While strong bases like Sodium Hydride (NaH) irreversibly deprotonate the indole, they frequently trigger unwanted Darzens-type condensations or polymerization of the highly reactive chloroacetonitrile.

The Causality of Choice: To maximize yield and purity, a milder base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is paired with a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). The polar aprotic solvent is crucial because it strongly solvates the potassium cation but leaves the indolide anion "naked" and unsolvated. This artificially inflates the nucleophilicity of the indolide anion, driving the S_N2 reaction forward efficiently without requiring a harsh, destructive base.

Protocol 1: Self-Validating Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

This protocol incorporates built-in validation checkpoints to ensure system integrity.

  • Deprotonation: Dissolve 1.0 equivalent of 5-methoxyindole in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the indolide anion.

  • Alkylation: Dropwise, add 1.2 equivalents of chloroacetonitrile. Elevate the reaction temperature to 80 °C and stir for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (higher R_f) disappears, replaced by a new, more polar UV-active spot representing the nitrile product.

  • Workup: Cool the mixture to room temperature, quench with ice water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution or brine to completely partition and remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR Confirmation): Analyze the crude product via ¹H NMR (CDCl₃). Successful N-alkylation (as opposed to C3-alkylation) is definitively confirmed by the presence of a sharp singlet integrating to 2 protons at approximately δ 4.80 ppm , corresponding to the N-CH₂-CN methylene bridge.

Role as a Synthetic Hub (Mechanistic Pathways)

The true utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is its synthetic divergence. The nitrile group acts as a "chemical chameleon," capable of being transformed into diverse functional groups to access different pharmacological spaces.

  • Pathway A (Neuropharmacology): Reduction of the nitrile using LiAlH₄ yields 2-(5-methoxy-1H-indol-1-yl)ethan-1-amine. This is a bioisostere of 5-methoxytryptamine, shifting the ethylamine chain from the C3 to the N1 position, creating a novel scaffold for probing Melatonin (MT₁/MT₂) and Serotonin (5-HT) receptor binding pockets.

  • Pathway B (Oncology): Hydrolysis of the nitrile yields 2-(5-Methoxy-1H-indol-1-yl)acetic acid. This intermediate is directly utilized in amidation reactions to synthesize diarylamide N-containing heterocycles. Recent landmark studies published in [3] utilized this exact pathway to discover Compound 15b , a highly potent tubulin polymerization inhibitor.

SynthPathway SM 5-Methoxyindole + Chloroacetonitrile Title 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Core Scaffold) SM->Title K2CO3, DMF, 80°C SN2 Alkylation Amine 2-(5-Methoxy-1H-indol-1-yl)ethan-1-amine (Neuroactive Ligand) Title->Amine LiAlH4, THF Reduction Acid 2-(5-Methoxy-1H-indol-1-yl)acetic acid (Intermediate) Title->Acid NaOH, H2O/EtOH Hydrolysis Cmpd15b Compound 15b (Tubulin Inhibitor) Acid->Cmpd15b Amidation with Diarylamine

Caption: Synthetic divergence of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile into bioactive derivatives.

Preliminary Biological Investigations: Tubulin Polymerization Inhibition

The most significant preliminary investigation stemming from the 2-(5-Methoxy-1H-indol-1-yl)acetonitrile scaffold is its conversion into Compound 15b (2-(5-Methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide)[3].

Mechanism of Action

Compound 15b targets the colchicine binding site on β-tubulin. The 5-methoxy group on the indole ring is mechanistically vital; it acts as a bioisosteric mimic of the methoxy groups found on the A-ring of colchicine, engaging in critical hydrogen bonding and hydrophobic interactions within the tubulin pocket[3]. By binding to this site, the compound induces a conformational change that prevents tubulin heterodimers from assembling into dynamic microtubules. This loss of dynamic instability activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis in cancer cells.

Quantitative Data Summary

The anti-proliferative efficacy of the scaffold derivative (Compound 15b) was evaluated against three human cancer cell lines (MGC-803, PC-3, and EC-109)[3].

Table 1: In Vitro Anti-Proliferative Activity (IC₅₀, µM)

CompoundGastric Cancer (MGC-803)Prostate Cancer (PC-3)Esophageal Cancer (EC-109)
Compound 15b 1.56 ± 0.123.56 ± 0.2414.50 ± 1.10
Colchicine (Control) 0.18 ± 0.020.23 ± 0.080.32 ± 0.12

Data indicates that the 5-methoxyindole derivative exhibits potent, low-micromolar inhibition, particularly against gastric carcinoma.

MoA Ligand Compound 15b (5-Methoxyindole Derivative) Target Colchicine Binding Site (β-Tubulin) Ligand->Target Hydrophobic & H-bond Interactions Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Conformational Change Effect2 Microtubule Network Disruption Effect1->Effect2 Loss of Dynamic Instability Arrest G2/M Phase Cell Cycle Arrest Effect2->Arrest Spindle Assembly Checkpoint Activation Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of action for 5-methoxyindole-based tubulin polymerization inhibitors.

Experimental Methodologies: Tubulin Polymerization Assay

To validate the mechanistic claims of derivatives synthesized from 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, a self-validating in vitro fluorescence assay is employed.

Causality of Assay Design: The assay utilizes a fluorescent reporter that increases in quantum yield only when incorporated into the hydrophobic environment of polymerized microtubules. By chelating calcium (a polymerization inhibitor) with EGTA and supplying GTP (the energy source), the system is primed for spontaneous polymerization.

Protocol 2: In Vitro Tubulin Polymerization Kinetic Assay
  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Causality: PIPES maintains physiological pH, Mg²⁺ is a required cofactor for GTP hydrolysis, and EGTA prevents Ca²⁺-induced depolymerization.

  • Protein Assembly: Reconstitute purified porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer containing 10 µM of the fluorescent reporter (e.g., DAPI or specialized tubulin-tracker).

  • Compound Incubation: Aliquot 50 µL of the tubulin mixture into a pre-warmed (37 °C) 96-well half-area plate. Add 1 µL of the test compound (e.g., Compound 15b) dissolved in DMSO.

  • Validation Checkpoint (Controls): Ensure three control wells are established: Vehicle (1% DMSO, standard polymerization), Paclitaxel (3 µM, polymerization enhancer), and Colchicine (3 µM, polymerization inhibitor).

  • Initiation & Kinetic Readout: Add 1 mM GTP to all wells to initiate polymerization. Immediately transfer to a fluorescence microplate reader (Ex: 340 nm, Em: 410 nm). Record fluorescence every 60 seconds for 60 minutes at 37 °C.

  • Data Interpretation: A successful inhibitor derived from the 2-(5-Methoxy-1H-indol-1-yl)acetonitrile scaffold will suppress the V_max of the elongation phase and lower the steady-state fluorescence plateau relative to the DMSO vehicle control, validating its role as a microtubule destabilizing agent.

References

  • 2-(5-methoxy-1H-indol-1-yl)acetonitrile (CAS 190663-20-8) . Molport. Available at:[Link]

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity . Liu, X., et al. Molecules (2021), 26(13), 4047. Available at:[Link]

Sources

Exploratory

2-(5-Methoxy-1H-indol-1-yl)acetonitrile: Physicochemical Profiling and Strategic Utility in Rational Drug Design

Executive Summary In the landscape of rational drug design, the indole scaffold remains one of the most privileged structures, serving as the core of numerous central nervous system (CNS) agents, anti-inflammatory drugs,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the indole scaffold remains one of the most privileged structures, serving as the core of numerous central nervous system (CNS) agents, anti-inflammatory drugs, and oncology therapeutics. Specifically, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (CAS: 190663-20-8) represents a highly specialized, N-alkylated indole derivative[1]. By functionalizing the N1 position with a cyanomethyl group and retaining a methoxy group at the C5 position, this molecule offers a unique combination of steric, electronic, and physicochemical properties.

Unlike C3-alkylated indoles (such as endogenous tryptamines), N1-alkylation fundamentally alters the hydrogen-bonding network and metabolic liabilities of the indole core. This whitepaper provides an in-depth technical analysis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, detailing its physicochemical parameters, synthetic methodologies, and mechanistic advantages in pharmacodynamics and pharmacokinetics.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of a lead scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The substitution pattern of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is highly optimized for CNS penetration and oral bioavailability[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, calculated based on its molecular structure (SMILES: COc1ccc2n(CC#N)ccc2c1)[1].

ParameterValuePharmacological Implication
Molecular Formula C₁₁H₁₀N₂OLow molecular weight, highly efficient ligand.
Molecular Weight 186.21 g/mol Well below the Lipinski threshold (<500 Da), ensuring high ligand efficiency and oral bioavailability.
Topological Polar Surface Area (TPSA) ~37.9 ŲIdeal for blood-brain barrier (BBB) penetration (optimal CNS TPSA is <90 Ų).
Hydrogen Bond Donors (HBD) 0N1-alkylation removes the indole N-H donor, increasing lipophilicity and membrane permeability.
Hydrogen Bond Acceptors (HBA) 2The methoxy oxygen and nitrile nitrogen act as specific interaction points for receptor binding.
Calculated LogP (cLogP) ~2.1Falls within the optimal range (2.0 - 3.0) for balancing aqueous solubility and lipid membrane partitioning.
Rotatable Bonds 3Low conformational flexibility minimizes entropic penalty upon target binding.
ADME & Lipinski Compliance

The compound strictly adheres to Lipinski’s Rule of Five, making it an excellent starting point for hit-to-lead optimization. The absence of hydrogen bond donors (due to the N-cyanomethyl substitution) significantly lowers the desolvation energy required for the molecule to cross lipid bilayers, thereby enhancing its passive diffusion across the BBB.

Synthetic Methodology & Workflow

The synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile relies on the regioselective N-alkylation of 5-methoxyindole.

Mechanistic Rationale (Causality of Reagents)

Indole exhibits ambient nucleophilicity; it can react at the N1 or C3 position depending on the reaction conditions. The N-H proton is weakly acidic (pKa ~ 16.2). To achieve strict N1-regioselectivity, a strong, irreversible base such as Sodium Hydride (NaH) is required. NaH completely deprotonates the indole to form a highly reactive indolide anion. In a polar aprotic solvent like Dimethylformamide (DMF), the indolide anion acts as a "hard" nucleophile at the nitrogen atom, driving the SN2 nucleophilic attack on the electrophilic carbon of chloroacetonitrile[3].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.

  • System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere to exclude moisture, which would prematurely quench the NaH.

  • Deprotonation: Suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (0.5 M relative to indole) and cool to 0 °C using an ice bath. Slowly add 5-methoxyindole (1.0 eq) dissolved in a minimal volume of DMF.

    • Validation Check: Observe the evolution of H₂ gas. Stir for 30 minutes at room temperature until gas evolution ceases, confirming complete formation of the indolide anion.

  • Electrophilic Addition: Re-cool the reaction mixture to 0 °C. Add chloroacetonitrile (1.1 eq) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The N-alkylated product will appear as a new, higher Rf (less polar) spot compared to the starting 5-methoxyindole, due to the loss of the N-H hydrogen-bond donor.

  • Quenching & Workup: Quench the reaction cautiously with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

SynthesisWorkflow A 5-Methoxyindole (Starting Material) B NaH / DMF (Deprotonation at 0°C) A->B Step 1 C Indolide Anion (Reactive Intermediate) B->C -H2 gas D Chloroacetonitrile (Electrophile) C->D Step 2 E 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Target Compound) D->E SN2 Alkylation

Fig 1: Base-mediated N-alkylation workflow for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile synthesis.

Mechanistic Role in Drug Design (Pharmacodynamics)

The structural components of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile are highly synergistic when mapped against CNS target pharmacophores.

The 5-Methoxy Pharmacophore

The 5-methoxyindole core is a well-documented privileged scaffold that mimics endogenous tryptamines like serotonin (5-HT) and melatonin[4][5]. In the context of 5-HT receptors (e.g., 5-HT4 or 5-HT2A) and melatonin receptors (MT1/MT2), the C5-methoxy group acts as a crucial hydrogen bond acceptor, interacting with conserved serine or threonine residues in the receptor binding pockets[5][6].

The N-Cyanomethyl Vector

While the indole core provides necessary hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target receptor, the N-cyanomethyl group serves three distinct purposes:

  • Dipole Alignment: The nitrile group (-C≡N) possesses a strong dipole moment that can engage in dipole-dipole interactions or act as a hydrogen bond acceptor deep within narrow receptor sub-pockets.

  • Steric Shielding: It locks the conformation of the indole nitrogen, preventing non-specific hydrogen bonding that often leads to off-target toxicity.

  • Synthetic Bioisosterism: The nitrile group can be easily converted into a tetrazole ring via [3+2] cycloaddition with sodium azide. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, allowing researchers to rapidly generate acidic derivatives without the poor permeability associated with free carboxylates.

PharmacophoreModel Core Indole Scaffold (Hydrophobic/Pi-Pi) Methoxy 5-Methoxy Group (H-Bond Acceptor) Core->Methoxy Cyano N-Cyanomethyl (Dipole/H-Bond Acceptor) Core->Cyano Receptor Receptor Binding Pocket (e.g., 5-HT / MT) Core->Receptor Phe/Trp Pi-Stacking Methoxy->Receptor Thr/Ser interaction Cyano->Receptor Vector/Dipole alignment

Fig 2: Pharmacophore mapping of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in receptor binding.

Metabolic Stability & Pharmacokinetics

A major hurdle in indole-based drug discovery is rapid Phase I and Phase II metabolism. Free N-H indoles are highly susceptible to N-glucuronidation and Cytochrome P450 (CYP450)-mediated oxidation, particularly epoxidation across the electron-rich C2-C3 double bond.

The stabilizing effect of N-alkylation: By masking the N-H group with a cyanomethyl substituent, N-glucuronidation is completely blocked. Furthermore, the cyanomethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the pyrrole ring of the indole. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the indole core. Consequently, the electron density at the C2 and C3 positions is reduced, making the scaffold significantly less susceptible to electrophilic attack by the reactive iron-oxo species in CYP450 enzymes. This strategic functionalization extends the biological half-life of the molecule, making 2-(5-Methoxy-1H-indol-1-yl)acetonitrile an exceptionally robust building block for modern therapeutics.

References

  • Benchchem. "2-(5-Methoxy-1H-indol-1-yl)acetonitrile | Benchchem".
  • Molport. "2-(5-methoxy-1H-indol-1-yl)acetonitrile | 190663-20-8 - Molport".
  • Stepankova, M., et al. "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor". PubMed Central (PMC).
  • "Assessment of the pharmacological properties of 5-methoxyindole derivatives
  • "Mn-mediated sequential three-component domino Knoevenagel/cyclization/Michael addition/oxidative cyclization reaction towards annulated imidazo[1,2-a]pyridines". Beilstein Journals.
  • "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity". PubMed Central (PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation Protocol for the Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Introduction and Strategic Overview The synthesis of N-substituted indole derivatives is a foundational transformation in medicinal chemistry. Specifically, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile serves as a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The synthesis of N-substituted indole derivatives is a foundational transformation in medicinal chemistry. Specifically, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile serves as a critical intermediate in the development of tubulin polymerization inhibitors, melatonin receptor agonists, and novel anti-cancer therapeutics 1.

Indoles are ambident nucleophiles, capable of reacting at either the N1 or C3 position. To achieve exclusive N1-alkylation and prevent C3-dialkylation, the choice of base and solvent is paramount. This protocol utilizes a mild inorganic base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (Acetonitrile, MeCN ) to selectively deprotonate the indole nitrogen, driving an SN​2 displacement of the halide from bromoacetonitrile.

Mechanistic Workflow

The reaction proceeds via the generation of an indolyl anion. The polar aprotic nature of acetonitrile poorly solvates the potassium cation, leaving the indolyl anion highly reactive. The hard-soft acid-base (HSAB) principle dictates that the harder N-center of the ambident anion preferentially attacks the hard electrophilic carbon of the α -halo nitrile.

G N1 5-Methoxyindole + K2CO3 N2 Deprotonation (Indolyl Anion) N1->N2 MeCN, RT N3 SN2 Alkylation (+ Bromoacetonitrile) N2->N3 70°C, 4-6h N4 Aqueous Workup (Salt Removal) N3->N4 EtOAc / H2O N5 Purified Product (N1-Alkylated) N4->N5 Chromatography

Figure 1: Logical workflow for the regioselective N-alkylation of 5-methoxyindole.

Quantitative Reagent Summary

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis, ensuring complete conversion while minimizing side reactions 2.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountFunctional Role
5-Methoxyindole 147.181.01.47 g (10 mmol)Limiting Reagent / Nucleophile
Bromoacetonitrile 119.951.21.44 g (12 mmol)Alkylating Agent / Electrophile
Potassium Carbonate ( K2​CO3​ ) 138.212.02.76 g (20 mmol)Heterogeneous Base
Acetonitrile ( MeCN ) 41.05Solvent30.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Deprotonation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: While K2​CO3​ is forgiving with moisture, anhydrous conditions prevent the competitive hydrolysis of bromoacetonitrile into glycolic acid derivatives.

  • Substrate Addition: Dissolve 5-methoxyindole (1.47 g, 10 mmol) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ (2.76 g, 20 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring allows for the heterogeneous deprotonation of the indole N-H, generating the active nucleophilic species before the electrophile is introduced.

Phase 2: Electrophilic Addition and Heating
  • Alkylation: Using a syringe pump, add bromoacetonitrile (1.44 g, 12 mmol) dropwise over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, mitigating the risk of exothermic spikes and polyalkylation.

  • Thermal Activation: Elevate the reaction temperature to 70 °C using an oil bath. Stir vigorously for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new, more polar UV-active spot corresponding to the product ( Rf​≈0.25 ).

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with an additional 20 mL of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Partition the resulting crude residue between ethyl acetate (50 mL) and distilled water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate ( 2×25 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter. Concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexane to Hexane:Ethyl Acetate (4:1 v/v).

  • Collection: Pool the fractions containing the pure product and concentrate to afford 2-(5-Methoxy-1H-indol-1-yl)acetonitrile as a solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, verify the product against the following expected analytical benchmarks:

  • 1H NMR (400 MHz, CDCl3​ ): Look for the diagnostic disappearance of the broad indole N-H peak ( ∼8.0 ppm) and the appearance of a sharp, two-proton singlet at ∼4.85 ppm , corresponding to the newly formed N-CH2​-CN group. The methoxy group will appear as a sharp singlet at ∼3.85 ppm.

  • ESI-MS: Expected mass-to-charge ratio [M+H]+ for C11​H10​N2​O is 187.08 .

References

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: 2-(5-Methoxy-1H-indol-1-yl)acetonitrile as a Key Precursor for N1-Substituted Melatoninergic Ligands

Executive Summary & Mechanistic Rationale Endogenous melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) is the master regulator of circadian rhythms and sleep onset[1]. However, its clinical application is fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Endogenous melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) is the master regulator of circadian rhythms and sleep onset[1]. However, its clinical application is fundamentally limited by a poor pharmacokinetic profile—specifically, a short half-life driven by rapid CYP1A2-mediated hydroxylation at the C6 and C2 positions of the indole ring. To overcome these metabolic liabilities, drug development professionals have engineered bioisosteric analogs that alter the topological presentation of the pharmacophore.

A highly successful structural strategy involves migrating the ethylacetamide side chain from the C3 position to the N1 position of the indole core. This N1-substitution shifts the electron density of the indole ring, shielding metabolic soft spots while maintaining the critical spatial geometry required for MT1 and MT2 receptor activation. Research has demonstrated that N1-substituted indole analogs can exhibit up to a 5-fold increase in potency compared to endogenous melatonin in functional assays[2]. Furthermore, these N1-substituted derivatives have demonstrated enhanced behavioral profiles, including superior anxiolytic, anticonvulsant, and sedative actions compared to the parent hormone[3].

To synthesize these advanced analogs, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile serves as the optimal precursor. The cyanomethyl group (-CH2CN) acts as a masked ethylamine, allowing chemists to establish the N1-carbon framework in a single, high-yielding step before elaborating it into the final active ligand[4].

Pharmacological Profile Comparison

To understand the impact of the N1-substitution strategy, the following table summarizes the comparative pharmacological and structural profiles of endogenous melatonin versus its N1-substituted isostere.

Property / MetricEndogenous MelatoninN1-Substituted Analog (Isostere)
Side Chain Position C3N1
Receptor Affinity (MT1/MT2) Baseline (1x)Up to 5x Potency Increase[2]
Receptor Action Full AgonistFull Agonist / Subtype Selective[4]
Metabolic Liability High (CYP1A2 hydroxylation at C6)Reduced (Altered ring electron density)
Behavioral Efficacy Standard SedativeEnhanced Anxiolytic/Sedative[3]

Experimental Protocols: Synthetic Workflow

The following methodologies detail the three-step synthesis from 5-methoxyindole to the final N1-melatonin analog. Each step is designed as a self-validating system to ensure high yield, purity, and operational safety.

Protocol 1: N-Alkylation (Synthesis of the Nitrile Precursor)

Objective: Synthesize 2-(5-Methoxy-1H-indol-1-yl)acetonitrile. Causality & Mechanism: Sodium hydride (NaH) is utilized to deprotonate the mildly acidic N1 proton of 5-methoxyindole. Anhydrous DMF is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the indolide anion highly nucleophilic. Chloroacetonitrile is then introduced to undergo a rapid SN2 substitution. Procedure:

  • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C under an inert argon atmosphere.

  • Add a solution of 5-methoxyindole (1.0 eq) in DMF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, validating complete deprotonation.

  • Add chloroacetonitrile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material spot (lower Rf) and the appearance of a new UV-active spot (higher Rf) confirms reaction completion.

  • Quench carefully with ice water to destroy unreacted NaH (preventing runaway exotherms) and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Nitrile Reduction

Objective: Convert the nitrile precursor to 2-(5-methoxy-1H-indol-1-yl)ethan-1-amine. Causality & Mechanism: Nitriles are highly oxidized and resistant to mild reduction. Lithium aluminum hydride (LiAlH4) provides the aggressive hydride equivalents necessary to fully reduce the carbon-nitrogen triple bond to a primary amine. Procedure:

  • Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C.

  • Add a solution of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (1.0 eq) in THF dropwise. Reflux the mixture for 3 hours.

  • Validation Step (Fieser Workup): Cool to 0°C. For every n grams of LiAlH4 used, sequentially add n mL of H2O, n mL of 15% aqueous NaOH, and 3n mL of H2O. Causality: This specific quenching sequence safely hydrolyzes the reactive complexes and precipitates aluminum salts as a granular white solid. This prevents the formation of a gelatinous emulsion that would otherwise trap the basic amine product and ruin the yield.

  • Filter the granular salts through a Celite pad, wash with THF, and concentrate the filtrate to yield the primary amine.

Protocol 3: N-Acetylation

Objective: Synthesize the final N1-melatonin analog (N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide). Causality & Mechanism: Acetic anhydride acts as the acylating agent. Pyridine is added as both a nucleophilic catalyst (forming a highly reactive N-acetylpyridinium intermediate) and an acid scavenger. By neutralizing the acetic acid byproduct, pyridine prevents the starting primary amine from becoming protonated, ensuring it remains nucleophilic and driving the reaction to >95% conversion. Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.0 eq) followed by acetic anhydride (1.2 eq) at room temperature. Stir for 2 hours.

  • Validation Step: Perform LC-MS analysis. The mass spectrum should show the molecular ion peak[M+H]+ corresponding to the acetylated product, with a complete absence of the primary amine mass.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO3 (to remove acetic acid), and brine. Dry and concentrate to yield the final melatoninergic ligand.

Visualizations

SyntheticWorkflow A 5-Methoxyindole (Starting Material) B Step 1: N-Alkylation NaH, ClCH2CN (DMF) A->B C 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Nitrile Precursor) B->C D Step 2: Nitrile Reduction LiAlH4 (THF) C->D E 2-(5-Methoxy-1H-indol-1-yl)ethan-1-amine (Primary Amine) D->E F Step 3: N-Acetylation Ac2O, Pyridine (DCM) E->F G N1-Melatonin Analog (Final Pharmacophore) F->G

Figure 1: Three-step synthetic workflow from 5-methoxyindole to the N1-substituted melatonin analog.

SignalingPathway cluster_receptors GPCR Activation Ligand N1-Substituted Melatonin Analog MT1 MT1 Receptor Ligand->MT1 MT2 MT2 Receptor Ligand->MT2 Gi Gi/o Protein Coupling MT1->Gi MT2->Gi AC Inhibition of Adenylyl Cyclase Gi->AC cAMP Decreased cAMP Levels AC->cAMP PKA Reduced PKA Activity cAMP->PKA Physio Sleep Onset & Circadian Rhythm Regulation PKA->Physio

Figure 2: MT1/MT2 GPCR signaling pathway activated by N1-substituted melatoninergic ligands.

References

  • [3] Title: Behavioural actions of two new 1-N substituted analogues of melatonin. Source: PubMed (Behavioural Brain Research). URL: [Link]

  • [4] Title: Design and Synthesis of New N1 and C3-Substituted 4-Fluoroindolic Melatoninergics. Source: Bentham Science (Current Drug Discovery Technologies). URL: [Link]

  • [1] Title: Melatonin - NIST Chemistry WebBook. Source: National Institute of Standards and Technology (NIST). URL: [Link]

  • [2] Title: Design and synthesis of potent N1-substituted indole melatonin receptor agonists. Source: PubMed (Chemical Communications). URL: [Link]

Sources

Method

Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile: An Application and Protocol Guide

Introduction: The Significance of N-Alkylated Indoles in Modern Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen through N-alkylation offers a powerful strategy to modulate the pharmacological, pharmacokinetic, and metabolic properties of these molecules. This targeted modification can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune lipophilicity, thereby optimizing the overall therapeutic profile of a drug candidate. The title compound, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, is a key intermediate in the synthesis of several pharmacologically active compounds, including the novel antidepressant agomelatine. This guide provides a comprehensive, field-proven protocol for the efficient synthesis of this valuable building block, grounded in a deep understanding of the underlying chemical principles.

Reaction Overview: N-Alkylation of 5-Methoxyindole

The synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is achieved through the N-alkylation of 5-methoxyindole with chloroacetonitrile. This reaction proceeds via a nucleophilic substitution mechanism, where the indole nitrogen, after deprotonation by a strong base, acts as a nucleophile, displacing the chloride from chloroacetonitrile. The choice of base and solvent is critical to ensure high regioselectivity for N-alkylation over the competing C3-alkylation.

Materials and Methods

Reagents and Consumables
Reagent/ConsumableGradeSupplierNotes
5-Methoxyindole≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water and air. Handle under inert atmosphere.
Chloroacetonitrile≥99%Sigma-AldrichToxic and lachrymatory. Handle in a chemical fume hood.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-AldrichStore over molecular sieves.
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Argon or Nitrogen GasHigh purityFor inert atmosphere
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Heating mantle with temperature control

  • Ice bath

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile on a laboratory scale. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere of argon or nitrogen.

Step 1: Preparation of the Reaction Setup
  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Allow the flask to cool to room temperature under a stream of inert gas.

  • Fit the flask with a rubber septum for the introduction of reagents via syringe.

Step 2: Deprotonation of 5-Methoxyindole
  • To the reaction flask, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Add anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per mmol of 5-methoxyindole).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 5-methoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF to the stirred suspension of sodium hydride. The slow addition is crucial to control the evolution of hydrogen gas.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of 5-methoxyindole.

Step 3: N-Alkylation
  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture via syringe. A slight exotherm may be observed. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Step 4: Reaction Work-up and Product Isolation
  • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude product by column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexane as the eluent to separate the desired N-alkylated product from any unreacted starting material and the potential C3-alkylated byproduct.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield 2-(5-Methoxy-1H-indol-1-yl)acetonitrile as a solid.

Reaction Mechanism and Regioselectivity

The N-alkylation of indoles under these conditions proceeds through a two-step SN2 mechanism.

Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 5-Methoxyindole 5-Methoxyindole Indolide_Anion 5-Methoxyindolide Anion 5-Methoxyindole->Indolide_Anion Deprotonation NaH NaH H2 H₂ (gas) Indolide_Anion_2 5-Methoxyindolide Anion Product 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Indolide_Anion_2->Product SN2 Attack Chloroacetonitrile Chloroacetonitrile Chloride Cl⁻

Figure 1: The two-step SN2 mechanism for the N-alkylation of 5-methoxyindole.

A critical aspect of this synthesis is controlling the regioselectivity of the alkylation. While N-alkylation is generally favored in polar aprotic solvents like DMF, some C3-alkylation may occur. The use of a strong, non-nucleophilic base like sodium hydride promotes the formation of the indolide anion, which exists in equilibrium between the N-anion and the C3-anion. The N-anion is the more thermodynamically stable and generally the more reactive species, leading to the desired N-alkylated product.

Characterization of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, and the methylene protons of the acetonitrile group. The chemical shifts will be distinct from the C3-alkylated isomer.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic nitrile carbon signal.
FTIR A sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Also, characteristic peaks for the aromatic C-H and C-O stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O, MW: 186.21 g/mol ).

Note: For comparison, the C3-alkylated isomer, (5-methoxy-1H-indol-3-yl)acetonitrile, has been characterized, and its spectral data can be found in public databases such as PubChem (CID 3564783).[2] Researchers should carefully compare the spectra of their synthesized product with known data to confirm the regioselectivity of the reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of 5-methoxyindole.Ensure the sodium hydride is fresh and the DMF is anhydrous. Allow for sufficient reaction time for deprotonation.
Deactivation of the alkylating agent.Use fresh chloroacetonitrile.
Formation of C3-alkylated byproduct Reaction conditions favoring C3-alkylation.Ensure the reaction is carried out in a polar aprotic solvent like DMF. The choice of counter-ion (Na⁺) also favors N-alkylation.
Difficult purification Close polarity of the N- and C3-alkylated isomers.Use a long chromatography column and a slow gradient of eluent for better separation.

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. Handle in an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Chloroacetonitrile: A toxic and lachrymatory liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated chemical fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and robust protocol for the N-alkylation of 5-methoxyindole to synthesize 2-(5-Methoxy-1H-indol-1-yl)acetonitrile. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided guidelines on mechanism, characterization, and troubleshooting will aid in achieving high yields and purity of the target compound.

Workflow Diagram

Synthesis Workflow Start Start: 5-Methoxyindole Deprotonation Deprotonation with NaH in DMF Start->Deprotonation Alkylation Alkylation with Chloroacetonitrile Deprotonation->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification Product Product: 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Figure 2: A summary of the workflow for the synthesis and characterization of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

References

  • PubChem. (5-Methoxy-1H-indol-3-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

how to prepare 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in the laboratory

Application Note: Laboratory Synthesis and Purification of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Introduction & Mechanistic Rationale 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a highly valued intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Purification of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Introduction & Mechanistic Rationale

2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a highly valued intermediate in the synthesis of melatonin analogs, tryptamine derivatives, and various CNS-active pharmaceuticals[1]. The functionalization of the indole N1 position via alkylation is a fundamental transformation in heterocyclic chemistry, but it requires careful tuning of reaction conditions to ensure regioselectivity.

Because the indole N–H bond is only weakly acidic (pKa ~16.2 in DMSO), the use of weak bases can lead to incomplete deprotonation or equilibrium mixtures. This often promotes undesired C3-alkylation due to the ambident nature of the indolide anion[2]. To enforce strict N-alkylation, this protocol utilizes Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF). NaH drives an irreversible deprotonation (evolving H₂ gas), while the polar aprotic nature of DMF effectively solvates the sodium cation. This leaves a "naked," highly reactive indolide anion that undergoes rapid and exclusive Sₙ2 substitution with chloroacetonitrile[2].

Quantitative Data & Materials

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
5-Methoxyindole147.181.01.47 gStarting Material
Sodium Hydride (60% in oil)24.001.20.48 gStrong Base
Chloroacetonitrile75.501.20.91 g (0.76 mL)Electrophile
Anhydrous DMFN/AN/A15 mLSolvent
Ethyl Acetate / HexanesN/AN/AAs neededExtraction/Purification

Safety Note: Chloroacetonitrile is a potent lachrymator, toxic, and a strong alkylating agent. Handle exclusively in a well-ventilated fume hood using appropriate PPE[3].

Experimental Workflow and Pathway

Workflow Step1 1. Deprotonation 5-Methoxyindole + NaH (DMF, 0 °C to RT) Step2 2. Alkylation Add Chloroacetonitrile (0 °C to RT, 4h) Step1->Step2 Step3 3. Quench & Extract H2O / EtOAc (Wash away DMF) Step2->Step3 Step4 4. Purification Silica Gel Chromatography (Hexane:EtOAc) Step3->Step4 Step5 5. Validation 1H-NMR, 13C-NMR, LC-MS Step4->Step5

Fig 1. Experimental workflow for the synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Mechanism SM 5-Methoxyindole (pKa ~16) Intermediate Indolide Anion (N-centered Nucleophile) SM->Intermediate Deprotonation (-H2) Base NaH (Strong Base) Base->Intermediate Product 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Target) Intermediate->Product SN2 Alkylation (-NaCl) Electrophile Chloroacetonitrile (Electrophile) Electrophile->Product

Fig 2. Mechanistic pathway of the N-alkylation reaction via the indolide anion.

Step-by-Step Protocol

Phase 1: Anion Generation

  • Preparation : Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Base Loading : Add 0.48 g of NaH (60% dispersion in mineral oil, 12.0 mmol). Causality Note: To ensure exact stoichiometry and prevent mineral oil from co-eluting during chromatography, wash the NaH with anhydrous hexanes (2 × 5 mL) under argon, decanting the solvent carefully via syringe.

  • Solvent Addition : Suspend the washed NaH in 10 mL of anhydrous DMF and cool the flask to 0 °C using an ice-water bath.

  • Deprotonation : Dissolve 1.47 g of 5-methoxyindole (10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

  • Maturation : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 30 minutes. Observation: The cessation of hydrogen gas evolution and a color change to a clear, dark amber solution indicates complete formation of the indolide anion.

Phase 2: Alkylation 6. Electrophile Addition : Re-cool the reaction flask to 0 °C. Add 0.76 mL of chloroacetonitrile (12.0 mmol) dropwise via syringe. Causality Note: The substitution reaction is highly exothermic. Low-temperature addition prevents the localized boiling of the electrophile and suppresses potential polymerization of the nitrile group. 7. Reaction Propagation : Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

Phase 3: Work-up and Isolation 8. Quenching : Cool the flask to 0 °C and carefully quench the excess NaH by adding 20 mL of cold distilled water dropwise. 9. Extraction : Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). 10. DMF Removal : Wash the combined organic layers rigorously with distilled water (4 × 20 mL) followed by brine (20 mL). Causality Note: DMF is highly miscible with EtOAc. Multiple water washes are mandatory to partition the DMF into the aqueous phase; otherwise, residual DMF will severely disrupt silica gel chromatography. 11. Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 12. Purification : Purify the residue via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, validate the product against the following checkpoints[1]:

Table 2: Self-Validation Parameters

MethodExpected ObservationPass/Fail Criteria
TLC Rf ~0.35 (Hexanes:EtOAc 3:1)Complete disappearance of 5-methoxyindole (Rf ~0.45).
¹H-NMR (CDCl₃) Disappearance of broad N-H singlet (~8.0 ppm).Confirms N-alkylation over C3-alkylation.
¹H-NMR (CDCl₃) Appearance of sharp singlet at ~4.8 ppm (2H).Confirms the presence of the N-CH₂-CN group.
¹H-NMR (CDCl₃) Methoxy singlet remains at ~3.8 ppm (3H).Confirms structural integrity of the core.
LC-MS (ESI+) m/z = 187.1 [M+H]⁺Matches the exact mass of the target compound.

References

  • Benchchem. "2-(5-Methoxy-1H-indol-1-yl)acetonitrile." Benchchem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvpGFjy_iV4zitlawHEcxJbLxYB-goErGLi8lIn-ZBR2TICFhqZRBih0BQJjSg98nD_tr4hRFG2e0Eg__BMxH7fT9rUmGm0_HwRTq0ae0V-NhLc2URz75HJRB6XjCxtda5RLpDw==]
  • Spadoni, G., et al. "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity." Molecules, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrYR5dnPzSmNeyMDFt1mpdxXthKfmCnLamyZl323YVgizP41yFKXHaY_WUNOZnio0D91ovlditY10TfX52bZoPK4Gy7eGBtgQ922lYWKe6D_GiIsW-LLpUsfsjXNVc3hSyEL8WwXvsN_1g-5E=]
  • Le, C., et al. "Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism." The Journal of Organic Chemistry, 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOV3E15rfsJkQMI0ZiI_mtVK8-ddV9dr2mgK7MBU0H1uDJwDJxjUneGnw9miq8C4OV4H5uUq_S9fK_wsFoytrWTGbL33meTB9vNxaEg1pYoHkGyTfv_1I-ZVg0pyoJQ49tNoK44EwCES6DKg==]

Sources

Method

Application Note: 2-(5-Methoxy-1H-indol-1-yl)acetonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a highly versatile, N-alkylated indole building block utilized extensively in modern medicinal chemistry. Featuring an electron-rich 5-methoxyindole core and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a highly versatile, N-alkylated indole building block utilized extensively in modern medicinal chemistry. Featuring an electron-rich 5-methoxyindole core and a reactive N1-acetonitrile moiety, this compound serves as a critical synthetic divergence point for two major therapeutic classes: isotryptamines (non-hallucinogenic psychoplastogens) and indole-1-acetic acids (aldose reductase inhibitors). This application note details the mechanistic rationale, synthetic workflows, and validated protocols for deploying this scaffold in advanced drug discovery.

Core Application 1: Synthesis of Non-Hallucinogenic Psychoplastogens

Mechanistic Rationale

Classic serotonergic psychedelics (e.g., DMT, psilocin) feature an ethylamine chain at the C3 position of the indole ring, which strongly activates the 5-HT2A receptor, triggering hallucinogenic effects (measured in preclinical rodent models as the head-twitch response, HTR)[1]. By shifting the ethylamine side chain from the C3 position to the N1 position, researchers generate "isotryptamines"[2].

Derivatives such as 5-MeO-isoDMT—derived directly from the reduction and amination of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile—retain the ability to promote profound cortical neuroplasticity (dendritogenesis and synaptogenesis) via TrkB/mTOR signaling pathways, but lack the hallucinogenic liability of their C3 counterparts[3]. This makes the N-acetonitrile scaffold invaluable for developing next-generation antidepressants and neurotherapeutics[1].

Pathway Ligand Isotryptamine (e.g., 5-MeO-isoDMT) Receptor 5-HT2A Receptor (Partial Agonism) Ligand->Receptor Binds Intracellular TrkB / mTOR Signaling Cascade Receptor->Intracellular Activates (No HTR) Outcome Cortical Neuroplasticity Intracellular->Outcome Promotes

Receptor binding and intracellular signaling pathway of isotryptamine psychoplastogens.

Protocol A: Chemoselective Reduction and Reductive Amination

To synthesize 5-MeO-isoDMT analogs, the nitrile group must be reduced to a primary amine.

Expertise & Causality: The indole ring is electron-rich, but the N-C bond can be susceptible to cleavage under harsh dissolving metal reductions. Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C provides clean, chemoselective reduction of the nitrile to the primary amine (1-(2-aminoethyl)-5-methoxyindole) without compromising the indole core.

  • Preparation: Flame-dry a round-bottom flask. Suspend LiAlH₄ (2.0 equiv) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Addition: Dissolve 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (1.0 equiv) in minimal anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the nitrile spot disappears.

  • Quenching (Fieser Method): Cool to 0 °C. Sequentially add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x = grams of LiAlH₄ used). Causality: This specific quenching sequence is critical; it precipitates aluminum salts as a granular white solid, preventing the formation of a gelatinous emulsion that traps the product.

  • Reductive Amination: Filter the salts, concentrate the filtrate, and immediately subject the crude primary amine to reductive amination using aqueous formaldehyde (CH₂O, 37%) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane to yield the N,N-dimethyl isotryptamine[2].

Workflow A 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Starting Material) B LiAlH4 Reduction (THF, 0°C to RT) A->B C 1-(2-Aminoethyl)-5-methoxyindole (Primary Amine Intermediate) B->C D Reductive Amination (CH2O, NaBH(OAc)3) C->D E 5-MeO-isoDMT (Psychoplastogen Target) D->E

Synthetic workflow for 5-MeO-isoDMT from 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Core Application 2: Aldose Reductase Inhibitors (ARIs)

Mechanistic Rationale

Aldose reductase (ALR2 / AKR1B1) is a key enzyme in the polyol pathway, implicated in chronic diabetic complications (e.g., neuropathy, retinopathy)[4]. Indole-1-acetic acid derivatives are potent ARIs. When 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is hydrolyzed, it yields 2-(5-methoxy-1H-indol-1-yl)acetic acid. The resulting carboxylate group anchors tightly to the enzyme's anion-binding pocket (interacting with Tyr48 and His110), while the 5-methoxyindole core occupies the hydrophobic specificity pocket, providing high selectivity over the related aldehyde reductase (ALR1)[5].

Protocol B: Base-Catalyzed Hydrolysis of N-Acetonitrile

Expertise & Causality: Indoles are notoriously sensitive to strong acids, which can protonate the C3 position and initiate irreversible polymerization or dimerization. Therefore, base-catalyzed hydrolysis is strictly mandated over acid hydrolysis to convert the nitrile to the carboxylic acid safely.

  • Solvent System: Dissolve 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in a 1:1 mixture of Ethanol and 10% aqueous NaOH. Causality: The ethanol acts as a co-solvent to ensure the lipophilic indole remains in solution during the transition state.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. The reaction progresses through a primary amide intermediate before fully hydrolyzing to the sodium carboxylate salt.

  • Workup: Cool the mixture to room temperature and evaporate the bulk of the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted starting material and neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl. Causality: Acidification must be done at low temperatures to prevent acid-catalyzed degradation of the newly formed indole-1-acetic acid.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(5-methoxy-1H-indol-1-yl)acetic acid.

Data Presentation: Comparative ARI Activity

The structural shift from C3-acetic acids (e.g., classic auxins) to N1-acetic acids significantly alters target affinity. Below is a representative comparison of inhibition profiles demonstrating the superiority of the N1-alkylated scaffold[5],[4].

Compound ScaffoldALR2 (Aldose Reductase) IC₅₀ALR1 (Aldehyde Reductase) IC₅₀Selectivity Index (ALR1/ALR2)Primary Binding Interaction
Indole-3-acetic acids 1.2 - 5.0 µM~20 µMLow (<20x)Sub-optimal specificity pocket fit
Indole-1-acetic acids 0.05 - 0.8 µM >100 µM High (>100x) Deep insertion into specificity pocket
5-Methoxy-1H-indole-1-acetic acid~0.15 µM>100 µM>600xH-bonding via 5-OMe; Anion binding via C1-COOH

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Application

catalysts used in the synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Application Note: Catalytic Strategies and Protocols for the Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Introduction & Mechanistic Rationale The compound 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies and Protocols for the Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Introduction & Mechanistic Rationale

The compound 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a critical intermediate in the synthesis of various neuroactive pharmaceuticals, including melatonin receptor agonists and selective serotonin reuptake inhibitors (SSRIs). The synthesis fundamentally relies on the N -alkylation of 5-methoxyindole using an electrophilic cyanomethylating agent, typically chloroacetonitrile or bromoacetonitrile[1].

The Challenge of Ambident Nucleophilicity Indole derivatives are ambident nucleophiles; deprotonation yields an indolide anion with electron density delocalized across both the nitrogen (N1) and carbon (C3) atoms. To selectively synthesize the N1-alkylated product and prevent unwanted C3-alkylation, the reaction conditions must be carefully engineered. Hard electrophiles (like α -halo nitriles) and highly dissociated ion pairs strongly favor N1 attack. Therefore, the choice of catalyst and base is not merely a matter of reaction speed, but the primary driver of regioselectivity.

To achieve this, chemists employ Phase-Transfer Catalysis (PTC) or Crown Ether Catalysis . These catalysts sequester the counter-cation of the base, leaving a "naked," highly reactive indolide anion that rapidly and selectively attacks the electrophile at the N1 position[2].

Causality of Catalytic Systems

System A: Quaternary Ammonium Phase-Transfer Catalysts (e.g., TBAB)

Tetrabutylammonium bromide (TBAB) is the gold standard for solid-liquid or liquid-liquid biphasic N -alkylation of indoles[3].

  • Causality : In a biphasic system (e.g., solid K2​CO3​ in acetonitrile), the inorganic base is insoluble in the organic phase. TBAB acts as a lipophilic shuttle. The quaternary ammonium cation ( TBA+ ) exchanges ions with the base to form TBA+OH− or TBA+CO32−​ , which migrates into the organic phase to deprotonate 5-methoxyindole. The resulting [Indolide]−[TBA]+ ion pair is highly dissociated due to the bulky, lipophilic nature of TBA+ . This lack of tight solvation maximizes the nucleophilicity of the nitrogen atom, driving rapid SN​2 displacement of the halide from chloroacetonitrile[2].

System B: Crown Ether Catalysis (e.g., 18-Crown-6)

When using potassium bases (like KOH or K2​CO3​ ), 18-Crown-6 can be utilized as a highly specific catalyst.

  • Causality : The cavity size of 18-Crown-6 perfectly matches the ionic radius of the potassium cation ( K+ ). By strongly chelating K+ , the crown ether breaks up the tight K+ -indolide ion pair. This generates a completely unsolvated, "naked" indolide anion in the organic phase, which drastically accelerates the N -alkylation reaction and ensures near-perfect regioselectivity[4].

PTC_Mechanism A 5-Methoxyindole (Organic Phase) B Deprotonation Base + Catalyst A->B Base transfer C [Indolide]⁻ [Cat]⁺ Ion Pair B->C H2O/CO2 loss D Nucleophilic Attack (+ Cl-CH2-CN) C->D SN2 Reaction E 2-(5-Methoxy-1H-indol-1-yl)acetonitrile D->E Catalyst regeneration E->B Catalyst recycles

Phase-Transfer Catalysis (PTC) cycle for the N-alkylation of 5-methoxyindole.

Quantitative Data: Comparison of Catalytic Conditions

The following table summarizes validated reaction parameters for the synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, demonstrating the impact of catalyst selection on yield and reaction time.

Catalytic SystemBaseSolventElectrophileTempTimeYield (%)Regioselectivity (N1:C3)
TBAB (10 mol%) K2​CO3​ (1.5 eq)AcetonitrileChloroacetonitrileReflux4-6 h92%> 99:1
18-Crown-6 (5 mol%) KOH (1.5 eq)TolueneBromoacetonitrileRT2-3 h95%> 99:1
None (Baseline) NaH (1.2 eq)DMFChloroacetonitrile0 °C to RT4 h85%95:5
None (Baseline) K2​CO3​ (1.5 eq)AcetonitrileChloroacetonitrileReflux24 h< 40%Mixed

Note: The absence of a PTC in mild base conditions ( K2​CO3​ /MeCN) results in sluggish kinetics and poor yields, highlighting the absolute necessity of the catalyst[2].

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and phase-separation checks ensure the reaction is proceeding as mechanistically intended.

Protocol A: TBAB-Catalyzed Solid-Liquid PTC Alkylation

This is the most scalable and cost-effective method for synthesizing 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Materials:

  • 5-Methoxyindole: 10.0 mmol (1.47 g)

  • Chloroacetonitrile: 12.0 mmol (0.91 g / ~0.76 mL)

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 15.0 mmol (2.07 g)

  • Tetrabutylammonium bromide (TBAB): 1.0 mmol (0.32 g, 10 mol%)

  • Acetonitrile (MeCN, anhydrous): 25 mL

Step-by-Step Procedure:

  • System Initialization : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole (1.47 g) and anhydrous acetonitrile (25 mL).

  • Catalyst & Base Charging : Add finely powdered K2​CO3​ (2.07 g) followed by the TBAB catalyst (0.32 g).

    • Causality Check: Stir the suspension at room temperature for 30 minutes. The mixture will take on a slight color change as the TBA+ begins to shuttle the base and form trace amounts of the indolide anion.

  • Electrophile Addition : Place the flask in a water bath (to control mild exotherm). Add chloroacetonitrile (0.76 mL) dropwise over 5 minutes.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere.

  • Reaction Monitoring : After 4 hours, sample the organic phase. Perform TLC (Hexanes:Ethyl Acetate, 3:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a single new spot ( Rf​≈0.5 ).

  • Quenching & Extraction : Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl and unreacted K2​CO3​ ). Wash the pad with ethyl acetate (20 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with 10-20% EtOAc in Hexanes) to yield 2-(5-Methoxy-1H-indol-1-yl)acetonitrile as an off-white solid.

Workflow S1 Step 1: Reagent Preparation Dry MeCN + K2CO3 + TBAB S2 Step 2: Substrate Addition Add 5-Methoxyindole S1->S2 S3 Step 3: Electrophile Addition Dropwise Chloroacetonitrile S2->S3 S4 Step 4: Reaction Monitoring TLC (Hexanes:EtOAc 3:1) S3->S4 S5 Step 5: Quench & Filter Remove Inorganic Salts S4->S5 S6 Step 6: Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for the synthesis of N-alkylated indole derivatives.
Protocol B: 18-Crown-6 Mediated Alkylation (Mild Conditions)

For substrates sensitive to extended heating, crown ether catalysis allows the reaction to proceed rapidly at room temperature.

Procedure:

  • Dissolve 5-methoxyindole (10.0 mmol) in anhydrous toluene (30 mL).

  • Add crushed Potassium Hydroxide ( KOH , 15.0 mmol) and 18-Crown-6 (0.5 mmol, 5 mol%).

  • Stir vigorously at room temperature for 15 minutes to allow the crown ether to solubilize the K+ ions, generating the reactive indolide.

  • Add bromoacetonitrile (11.0 mmol) dropwise. Caution: Bromoacetonitrile is a potent lachrymator; handle strictly in a fume hood.

  • Stir at room temperature for 2-3 hours. The reaction is typically complete when a white precipitate ( KBr ) heavily coats the flask.

  • Quench by adding water (20 mL) to dissolve salts. Separate the organic toluene layer, wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • VDOC.PUB . "Handbook Of Phase Transfer Catalysis". Available at: [Link]

  • National Institutes of Health (NIH) . "Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis using K2CO3/n-Bu4PBr in water". PubMed Central. Available at: [Link]

  • Science.gov . "Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether / tertiary alkyl halides". Available at: [Link]

Sources

Method

Application Note: In Vivo Administration and Pharmacokinetic Profiling of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Technical Protocol & Formulation Guide Executive Summary & Scientific Rationale 2-(5-Methoxy-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Technical Protocol & Formulation Guide

Executive Summary & Scientific Rationale

2-(5-Methoxy-1H-indol-1-yl)acetonitrile (5-MeO-IACN) is a highly lipophilic, synthetic N-alkylated indole derivative. Compounds featuring the 5-methoxyindole scaffold are critical tool compounds in neuropharmacology, frequently utilized in the development of 5-HT receptor ligands, melatonergic agonists, and novel tubulin polymerization inhibitors[1][2].

The strategic addition of an acetonitrile moiety at the N1 position serves a dual purpose: it acts as a bioisostere to modulate receptor binding affinity, and it alters the electron density of the indole ring to resist rapid oxidative degradation often seen in primary tryptamines. However, this structural modification presents unique in vivo challenges, specifically regarding aqueous solubility and hepatic N-dealkylation. This guide provides a self-validating, causality-driven framework for formulating, administering, and quantifying 5-MeO-IACN in preclinical murine models[3].

Physicochemical Profiling & Formulation Strategy

To achieve reproducible in vivo exposure, the formulation must overcome the compound's high lattice energy and poor aqueous solubility without causing local tissue toxicity.

Causality of Vehicle Selection
  • DMSO (Dimethyl Sulfoxide): Essential for disrupting the crystalline structure of the solid powder. We limit DMSO to ≤5% (v/v) to prevent hemolysis and localized inflammation at the injection site.

  • PEG-400 (Polyethylene Glycol): Acts as a co-solvent and surfactant. It creates a micellar-like environment that prevents the lipophilic indole core from nucleating and precipitating when introduced to the aqueous phase.

  • 0.9% Saline: Serves as the bulk aqueous diluent to ensure the final dosing solution is isotonic with murine plasma, preventing osmotic shock during intravenous (IV) or intraperitoneal (IP) administration.

Table 1: Validated Formulation Matrices for 5-MeO-IACN
Vehicle CompositionAdministration RouteMaximum Soluble ConcentrationCausality & Quality Control (QC) Metric
5% DMSO / 40% PEG-400 / 55% Saline IV, IP5 - 10 mg/mLGold Standard. Prevents precipitation. QC: Solution must remain optically clear at 4°C for 24h.
10% Tween-80 / 90% Saline PO (Oral Gavage)15 mg/mL (Suspension)High Dose. Forms a uniform micro-suspension. QC: Requires continuous vortexing prior to dosing.
10% HP-β-CD in Saline ICV, IV2 - 5 mg/mLCNS Specific. Cyclodextrin encapsulates the indole. QC: Validated via dynamic light scattering (DLS).

Formulation Workflow

The following logic tree dictates the preparation of a sterile, precipitation-free dosing solution.

G start 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Solid Powder) solubility Assess Solubility (Target: 5-10 mg/kg) start->solubility dmso Dissolve in 5% DMSO (Vortex & Sonicate) solubility->dmso peg Add 40% PEG-400 (Solubilizer) dmso->peg saline Add 55% Saline (Aqueous Phase) peg->saline filter Sterile Filtration (0.22 µm PTFE) saline->filter admin In Vivo Administration (IV, IP, or PO) filter->admin

Caption: Step-by-step formulation workflow for lipophilic indole derivatives to ensure isotonicity and stability.

In Vivo Administration Protocols

Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol A: Intraperitoneal (IP) Administration (Rodents)

IP administration is ideal for assessing the systemic neuroprotective or psychopharmacological effects of 5-methoxyindoles[3].

  • Preparation: Draw the formulated 5-MeO-IACN solution (e.g., 5 mg/kg dose at 1 mg/mL concentration) into a 1 mL sterile syringe using a 27G needle.

  • Self-Validation Step: Inspect the syringe against a dark background. Causality: If micro-crystals are visible, the PEG-400 ratio is insufficient, and administering the dose will result in erratic absorption and peritoneal inflammation. Discard and reformulate.

  • Restraint & Positioning: Restrain the mouse securely, exposing the ventral abdomen. Tilt the animal with the head angled slightly downward (approx. 30 degrees). Causality: This causes the visceral organs to shift cranially, minimizing the risk of intestinal puncture.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-degree angle. Causality: The lower right quadrant is chosen specifically to avoid the cecum (predominantly on the left) and the liver (cranial).

  • Aspiration & Delivery: Pull back slightly on the plunger. If fluid or blood enters the hub, withdraw and use a new site. If clear, inject the solution at a steady rate of 0.1 mL/second.

Protocol B: Intravenous (IV) Pharmacokinetic Dosing

IV dosing is required to calculate absolute bioavailability and clearance rates.

  • Vasodilation: Place the mouse under a heat lamp (approx. 37°C) for 3–5 minutes to dilate the lateral tail veins.

  • Catheterization: Using a 29G insulin syringe or a pre-placed tail vein catheter, align the needle parallel to the lateral vein.

  • Administration: Inject a bolus dose (typically 1–2 mg/kg to avoid acute toxicity) over 10 seconds.

  • Flush (If using catheter): Flush with 0.05 mL of heparinized saline to ensure the entire dose reaches systemic circulation.

Pharmacodynamic & Metabolic Pathway

Once in systemic circulation, the 5-methoxyindole core drives rapid penetration across the Blood-Brain Barrier (BBB), while hepatic CYP450 enzymes target the N-acetonitrile and O-methyl groups.

G admin Systemic Circulation [5-MeO-IACN] bbb Blood-Brain Barrier (BBB) High Lipophilicity admin->bbb Distribution liver Hepatic Metabolism (CYP450 Enzymes) admin->liver First-pass / Clearance cns CNS Target Engagement (Receptor Binding) bbb->cns metab1 O-Demethylation (5-Hydroxy Derivative) liver->metab1 metab2 N-Dealkylation (Loss of Acetonitrile) liver->metab2 clearance Renal Excretion metab1->clearance metab2->clearance

Caption: In vivo distribution and primary metabolic clearance pathways for N-alkylated 5-methoxyindoles.

Pharmacokinetic Sampling & LC-MS/MS Quantification

To establish a self-validating pharmacokinetic (PK) profile, blood sampling and tissue extraction must prevent ex vivo degradation of the nitrile group.

Step-by-Step Plasma Extraction Protocol
  • Blood Collection: Collect 50 µL of whole blood via submandibular bleed at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 min) into K2-EDTA coated tubes.

  • Centrifugation: Spin at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation (Causality Step): Transfer 20 µL of plasma to a microcentrifuge tube. Add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 5-methoxytryptamine).

    • Causality: Cold acetonitrile instantly denatures plasma esterases and amidases, preventing ex vivo hydrolysis of the target compound's N1-acetonitrile group.

  • Vortex & Spin: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Use a C18 column with a mobile phase of 0.1% Formic Acid in Water / Acetonitrile.

    • Causality: The acidic mobile phase ensures protonation of the indole nitrogen (if applicable to specific derivatives) and enhances positive electrospray ionization (ESI+) efficiency.

Table 2: Quality Control Metrics for PK Profiling
ParameterAcceptance CriteriaScientific Rationale
Extraction Recovery > 85%Ensures the lipophilic compound is not irreversibly binding to precipitated plasma proteins.
Matrix Effect ± 15%Validates that endogenous phospholipids are not suppressing the MS ionization of the indole core.
Dose Formulation Verification 90 - 110% of nominalAnalyzed via HPLC before and after dosing to prove the compound did not precipitate in the syringe.

References

  • Alexander, S. P. H., & Mathie, A. (2006). (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine Methanesulfonate: A New Selective Rat 5-Hydroxytryptamine 1B Receptor Antagonist. ACS Publications. 2

  • Wu, J., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine / NIH PMC. 3

  • MDPI. (2021). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI Pharmaceuticals. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic indole derivatives. This guide is designed to bypass trial-and-error by providing mechanistically sound, self-validating protocols to overcome the solubility barriers of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Compound Profiling & Mechanistic Limitations

To formulate successfully, we must first understand the physicochemical barriers of the target molecule. The exceptionally low aqueous solubility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is driven by two primary thermodynamic hurdles:

  • High Crystal Lattice Energy: The planar aromatic indole core promotes strong intermolecular π−π stacking.

  • Lack of Hydrogen Bond Donors: The nitrogen at position 1 is alkylated with a cyanomethyl group (-CH₂-CN), and the position 5 substituent is a methoxy group (-OCH₃). Without H-bond donors to interact with the aqueous network, the molecule cannot overcome the energetic penalty of water cavitation.

Crucially, because the indole lone pair is delocalized into the aromatic ring and the nitrile group is non-basic, this molecule possesses no ionizable centers within the physiological pH range (pH 1–10) .

Diagnostic Formulation Decision Tree

Select your solubilization strategy based on the downstream biological assay requirements.

DecisionTree Start Solubilization Strategy 2-(5-Methoxy-1H-indol-1-yl)acetonitrile InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Cosolvent Co-solvent Dilution (DMSO < 0.5%) InVitro->Cosolvent Tolerates DMSO Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo DMSO Sensitive InVivo->Cyclo Low/Med Dose Surfactant Surfactant Blends (Tween 80) InVivo->Surfactant High Dose Required

Decision tree for selecting a solubilization strategy based on downstream experimental requirements.

Troubleshooting FAQs

Q: I tried lowering the pH of my aqueous buffer to 3.0 to protonate the compound and force dissolution, but it still precipitated. Why? A: This is a common pitfall. Unlike weakly basic aliphatic amines, the nitrogen atoms in 2-(5-Methoxy-1H-indol-1-yl)acetonitrile are not readily ionizable[1]. The indole nitrogen's lone pair is tied up in aromaticity, and the nitrile group is extremely non-basic. Therefore, pH adjustment is a chemically ineffective strategy for this specific entity[2]. You must rely on co-solvency, micellar solubilization, or complexation.

Q: When I dilute my DMSO stock into cell culture media, I get inconsistent assay results, even though I don't see a pellet. What is happening? A: You are experiencing "solvent crash" leading to nano-precipitation. When the organic solvent diffuses into the aqueous phase, the local concentration of the highly lipophilic indole exceeds its saturation point, forming colloidal aggregates[3]. These nano-precipitates are invisible to the naked eye but scatter light and non-specifically bind to proteins, causing false readouts. Always validate your final dilution using the optical density check described in Protocol A.

Q: How can I achieve a high concentration for in vivo dosing without using toxic levels of organic solvents? A: The most effective approach for nonpolar, planar compounds is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[]. HP-β-CD encapsulates the hydrophobic indole ring within its cavity, dramatically increasing apparent aqueous solubility while maintaining a hydrophilic exterior. This avoids the osmotic penalty and cellular toxicity associated with high co-solvent concentrations[5].

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionMax Practical Concentration EnhancementToxicity / Assay Interference RiskRecommended Application
Co-solvency (DMSO/PEG 400) Reduces dielectric constant of the solvent mixture50x - 200xHigh (DMSO > 0.5% is cytotoxic)Biochemical assays, early in vitro screening
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation100x - 1000xLow (Biocompatible, low osmotic penalty)Cell-based assays, in vivo parenteral dosing
Micellar (Tween 80) Entrapment in hydrophobic micelle core100x - 500xModerate (Can disrupt cell membranes)In vivo oral dosing, topical formulations

Self-Validating Experimental Protocols

Protocol A: Self-Validating Co-Solvent Serial Dilution

Objective: To transition the highly lipophilic API from a 100% organic phase to an aqueous physiological buffer without inducing catastrophic nucleation.

  • Primary Stock: Weigh out 2-(5-Methoxy-1H-indol-1-yl)acetonitrile and dissolve in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until optically clear.

  • Intermediate Transition: Prepare an intermediate stock by diluting the primary stock 1:10 into a transition solvent (e.g., PEG 400 or Ethanol).

    • Causality: Stepping down the solvent polarity prevents the rapid nucleation kinetics that occur when jumping directly from pure DMSO to water[6].

  • Aqueous Integration: Slowly add the intermediate stock dropwise to the final aqueous buffer under vigorous vortexing.

  • Validation Step (Critical): Measure the absorbance of the final solution at 600 nm against a buffer blank. An OD600​>0.05 indicates the presence of colloidal nano-precipitates. If detected, discard the solution, increase the transition solvent ratio, and repeat.

Protocol B: HP-β-CD Inclusion Complexation via Kneading

Objective: To create a water-soluble host-guest complex, shielding the hydrophobic indole core from the aqueous environment.

  • Preparation: Weigh HP-β-CD (typically a 2:1 molar ratio to the API) and place it in a glass mortar.

  • Paste Formation: Add a small volume of a 50/50 Ethanol/Water mixture to the HP-β-CD and triturate to form a uniform paste[5].

  • API Integration: Add the 2-(5-Methoxy-1H-indol-1-yl)acetonitrile powder directly to the paste.

  • Mechanical Complexation: Knead continuously for 45-60 minutes.

    • Causality: The mechanical shear forces combined with the localized high concentration of the co-solvent (ethanol) facilitate the displacement of ordered water molecules from the cyclodextrin cavity, allowing the hydrophobic indole ring to enter[7].

  • Solvent Removal: Lyophilize (freeze-dry) the resulting paste for 24 hours to remove all residual solvents.

  • Validation Step (Critical): Reconstitute the lyophilized powder in pure water. The solution should be completely transparent. Analyze via HPLC-UV to confirm the final solubilized drug concentration matches the theoretical yield.

Thermodynamic Mechanism of Complexation

Mechanism Free Free Indole API (Hydrophobic) Mix Kneading Method (Mechanical Shear) Free->Mix CD HP-β-CD (Hydrophobic Cavity) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Entropic Drive (Water Displacement)

Thermodynamic mechanism of HP-β-CD inclusion complexation driven by entropic water displacement.

Sources

Optimization

how to purify 2-(5-Methoxy-1H-indol-1-yl)acetonitrile using column chromatography

Topic: Purification of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of indole purification. This document moves beyond basic instructions to explain the chemical causality behind chromatographic behavior, ensuring your protocols are robust, reproducible, and self-validating.

Executive Summary & Chemical Context

The synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is typically achieved via the direct N-alkylation of 5-methoxyindole using a cyanomethylating agent (such as chloroacetonitrile) in the presence of a base[1].

To successfully purify this compound using normal phase silica gel chromatography, one must understand the fundamental shift in hydrogen-bonding dynamics that occurs during the reaction. The starting material, 5-methoxyindole, possesses an N-H bond that acts as a strong hydrogen bond donor. This N-H group interacts heavily with the acidic silanol (Si-OH) groups on the silica gel stationary phase, resulting in a low Retention Factor ( Rf​ )[2].

Upon successful N-alkylation, the N-H bond is replaced by a cyanomethyl group. While the nitrile moiety is a weak hydrogen bond acceptor, the molecule overall loses its primary H-bond donating capability. Consequently, the target product becomes significantly less polar and will elute faster than the unreacted starting material[1]. Understanding this causality is the key to troubleshooting co-elution issues and optimizing your solvent gradients.

Mechanistic Pathways & Separation Logic

The following diagrams illustrate the chemical pathways that dictate the composition of your crude mixture and the subsequent logic used to separate them on a silica column.

AlkylationPathway SM 5-Methoxyindole (Ambident Nucleophile) Base Base (e.g., K2CO3 or NaH) Deprotonation SM->Base Anion Indolyl Anion (Resonance Stabilized) Base->Anion N_Alk N-Alkylation (Kinetic/Major) 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Lacks N-H, High Rf) Anion->N_Alk Chloroacetonitrile Polar Aprotic Solvent C_Alk C3-Alkylation (Thermodynamic/Minor) 3-(Cyanomethyl)-5-methoxyindole (Retains N-H, Low Rf) Anion->C_Alk Weak Base / Protic Solvent

Mechanistic pathway highlighting the divergence between N-alkylation and C3-alkylation.

ChromatographyWorkflow Crude Crude Reaction Mixture (Post-Aqueous Workup) Silica Normal Phase Silica Gel (Stationary Phase) Crude->Silica Fraction1 Fraction 1: Fast Eluting Residual Chloroacetonitrile (Volatile, Non-polar) Silica->Fraction1 0-5% EtOAc/Hexanes Fraction2 Fraction 2: Target Product 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (No H-Bond Donor, Mid Rf) Silica->Fraction2 10-15% EtOAc/Hexanes Fraction3 Fraction 3: Slow Eluting Unreacted 5-Methoxyindole & C3-Isomer (Strong H-Bond Donor, Low Rf) Silica->Fraction3 20-30% EtOAc/Hexanes

Workflow for the chromatographic separation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Quantitative Data: Elution Profile

To build a self-validating protocol, utilize the table below to predict the elution order of your crude mixture based on their hydrogen-bonding capabilities.

CompoundH-Bonding CapabilityExpected Rf​ (20% EtOAc/Hex)Elution Order
Chloroacetonitrile None (Volatile)> 0.801 (Fastest)
2-(5-Methoxy-1H-indol-1-yl)acetonitrile Acceptor only~ 0.55 - 0.652 (Target)
5-Methoxyindole (SM) Strong Donor (N-H)~ 0.25 - 0.353 (Slow)
C3-Alkylated Isomer Strong Donor (N-H)< 0.204 (Slowest)
Standard Operating Procedure (SOP): Step-by-Step Purification

This methodology ensures maximum resolution between the N-alkylated product and the unreacted starting material.

Step 1: Sample Preparation & Self-Validation

  • Aqueous Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove polar aprotic solvents (e.g., DMF or MeCN) which can severely degrade column resolution.

  • 2D TLC Validation: Spot the crude mixture on a TLC plate, run it in 15% EtOAc/Hexanes, rotate the plate 90 degrees, and run it again. If the spots fall on a perfect diagonal, the compound is stable on silica. If they deviate, degradation is occurring.

  • Dry Loading: Concentrate the organic layer, add a small amount of silica gel (1:2 ratio by weight to the crude), and evaporate to a free-flowing powder. Dry loading prevents solvent front distortion.

Step 2: Column Packing

  • Pack a normal phase silica gel column using 100% Hexanes. Ensure the silica bed is perfectly level to prevent band tailing.

Step 3: Gradient Elution

  • 0-5% EtOAc in Hexanes (2-3 Column Volumes): Flushes out residual volatile alkylating agents (chloroacetonitrile).

  • 10-15% EtOAc in Hexanes (3-5 Column Volumes): Elutes the target 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

  • 20-30% EtOAc in Hexanes (2 Column Volumes): Elutes unreacted 5-methoxyindole and any highly polar byproducts.

Step 4: Fraction Analysis

  • Monitor fractions via TLC under a UV lamp at 254 nm. The target product will appear as a distinct, UV-active spot with an Rf​ of approximately 0.60 in 20% EtOAc/Hexanes.

Troubleshooting Guide & FAQs

Q: My product is co-eluting with the starting material (5-methoxyindole). How do I fix this? A: This usually indicates solvent overloading or an excessively steep solvent gradient. Because the N-alkylated product lacks the N-H bond, it has a fundamentally different affinity for silica and should separate cleanly[2]. Ensure you are using the dry-loading technique rather than loading the sample dissolved in a polar solvent like DCM. Reduce your gradient to a strict 10% EtOAc/Hexanes isocratic hold to maximize the resolution between the mid- Rf​ product and the low- Rf​ starting material.

Q: I see a highly polar spot near the baseline of my TLC that wasn't there before. What is it? A: Indoles are ambident nucleophiles. While N-alkylation is kinetically favored in the presence of strong bases and polar aprotic solvents, C3-alkylation can occur as a thermodynamic byproduct[1]. The C3-alkylated isomer retains the indole N-H bond, making it highly polar and causing it to stick to the baseline. You can safely leave this impurity on the column during the 15% EtOAc product elution phase.

Q: How do I remove residual chloroacetonitrile that is contaminating my early fractions? A: Chloroacetonitrile is a small, relatively volatile, and non-polar liquid. It will elute very quickly on silica gel. To prevent it from tailing into your product fractions, run a longer isocratic hold at 0-5% EtOAc/Hexanes (at least 3 column volumes) before ramping up the polarity to elute the target indole.

Q: My product band is streaking on the column. How can I improve the band shape? A: While N-alkylated indoles streak significantly less than free indoles, the nitrile group can still interact with highly active, acidic silanol sites on the stationary phase. If streaking occurs, adding 1% Triethylamine ( Et3​N ) to your eluent system will temporarily deactivate the acidic silanol groups, resulting in sharper bands and improved product recovery.

References
  • Benchchem. "2-(5-Methoxy-1H-indol-1-yl)acetonitrile".
  • Benchchem. "Protocol for N-Alkylation of 7-Fluoro-1H-indole".
  • Taylor & Francis. "Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing.

The N-alkylation of 5-methoxyindole using haloacetonitriles (such as chloroacetonitrile) presents specific chemoselectivity and stability challenges. Because the intermediate indolyl anion is an , the reaction can yield undesired C3-alkylated isomers if conditions are poorly optimized. Furthermore, the highly reactive nature of chloroacetonitrile makes it prone to base-catalyzed degradation. This guide provides field-proven methodologies, mechanistic causality, and diagnostic workflows to ensure high-yielding, chemoselective N-alkylation.

Mechanistic Pathway: The Ambident Challenge

When 5-methoxyindole is deprotonated, the resulting indolyl anion possesses electron density at both the nitrogen (N1) and carbon (C3) positions. According to Hard-Soft Acid-Base (HSAB) theory, the electronegative nitrogen is the "harder" nucleophilic site. To drive the reaction toward the desired N-alkylated product, we must force a charge-controlled reaction . This requires polar aprotic solvents that heavily solvate the cation, leaving a "naked" indolyl anion that preferentially attacks the electrophile via the nitrogen atom.

MechanisticPathway Substrate 5-Methoxyindole Anion Indolyl Anion (Ambident Nucleophile) Substrate->Anion Deprotonation Base Base (e.g., NaH, Cs2CO3) Base->Anion N_Alkyl N-Alkylation 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Target) Anion->N_Alkyl Polar Aprotic Solvent (DMF, MeCN) Hard Cation (Na+, Cs+) C_Alkyl C3-Alkylation (Undesired Byproduct) Anion->C_Alkyl Non-polar Solvent Coordinating Cation (Li+, Mg2+) Electrophile Chloroacetonitrile (Cl-CH2-CN) Electrophile->N_Alkyl Electrophile->C_Alkyl

Mechanistic pathway of 5-methoxyindole deprotonation and ambident nucleophilic attack.

Core Optimization Parameters

The choice of base and solvent dictates both the chemoselectivity (N- vs. C-alkylation) and the survival of the electrophile. Chloroacetonitrile features highly acidic alpha-protons; exposing it to strong, unhindered bases (like NaH) at room temperature rapidly induces Darzens-type self-condensation or polymerization.

Table 1: Impact of Base and Solvent on Chemoselectivity and Yield

BaseSolventCation CoordinationN:C Alkylation RatioElectrophile StabilityCausality & Overall Recommendation
Cs₂CO₃ Acetonitrile Very Low (Large Cs⁺ radius)> 99:1 High Optimal. Mild basicity prevents electrophile degradation while large Cs⁺ ensures a naked anion.
NaH DMFLow (Na⁺ well solvated)> 95:5LowGood for rapid conversion, but requires strict 0 °C control to prevent chloroacetonitrile tarring.
K₂CO₃ AcetoneModerate~ 85:15ModerateAcceptable, but requires extended reflux times which can degrade sensitive functional groups.
LiHMDS THFHigh (Li⁺ coordinates N1)< 50:50LowNot recommended. Strong Li⁺ coordination sterically blocks N1, driving undesired C3-alkylation.
Standard Operating Procedure: Optimized Cs₂CO₃ / MeCN Protocol

This self-validating protocol utilizes Cesium Carbonate (Cs₂CO₃) to ensure a high concentration of reactive indolyl anions while preventing the base-catalyzed degradation of the haloacetonitrile, aligning with .

Materials Required:

  • 5-Methoxyindole (1.0 equiv)

  • Chloroacetonitrile (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, anhydrous, finely powdered, 1.5 equiv)

  • Acetonitrile (MeCN, anhydrous, 10 mL/mmol)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon for 10 minutes to ensure an anhydrous environment.

  • Substrate Deprotonation: Dissolve 5-methoxyindole in anhydrous MeCN. Add the finely powdered Cs₂CO₃ in one portion. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Check: The solution will transition from clear to slightly opaque/yellow. This optical shift confirms the successful generation of the indolyl anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve chloroacetonitrile in a small volume of MeCN (1 mL/mmol) and add it dropwise over 15 minutes using a syringe pump.

    • Causality Note: Slow addition at 0 °C prevents localized concentration spikes of the electrophile in the presence of the base, entirely suppressing black tar formation (polymerization).

  • Reaction Progression: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 4–6 hours. Monitor progress via LC-MS or TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Once the starting material is fully consumed, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate pure 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Troubleshooting & FAQs

Q: My reaction mixture turned black immediately after adding chloroacetonitrile, and my yield is < 10%. What happened? A: This is a classic symptom of electrophile degradation. Chloroacetonitrile has highly acidic alpha-protons due to the adjacent electron-withdrawing cyano and chloro groups. If you used a strong base like NaH at room temperature, the base deprotonated the chloroacetonitrile instead of the indole, leading to rapid polymerization (forming black tar). Solution: Switch to the milder Cs₂CO₃ protocol above. If you must use NaH, ensure the reaction is strictly maintained at 0 °C during the dropwise addition of the electrophile.

Q: LC-MS shows a mass corresponding to the alkylated product, but NMR confirms it is the C3-alkylated isomer. How do I fix this? A: You are experiencing poor chemoselectivity caused by cation coordination. If you used a non-polar solvent (like Toluene) or a base with a strongly coordinating cation (like Li⁺ or Mg²⁺), the cation tightly coordinates to the hard nitrogen atom of the indolyl anion. This sterically blocks the nitrogen, forcing the electrophile to attack the C3 position. Solution: Ensure you are using a strongly polar aprotic solvent (DMF or MeCN) which effectively solvates the cation. If using K₂CO₃, adding a catalytic amount of 18-crown-6 ether will sequester the potassium cation and expose the nitrogen for attack.

Q: The reaction stalls at 50% conversion. Should I just add more chloroacetonitrile? A: Do not immediately add more electrophile. Stalled reactions in this specific workflow are almost always caused by moisture in the solvent or highly hygroscopic bases absorbing water, which quenches the indolyl anion. Solution: Verify the anhydrous nature of your solvents. Ensure your Cs₂CO₃ or K₂CO₃ was recently oven-dried. If the base is verified dry, you may add an additional 0.5 equiv of base and 0.2 equiv of chloroacetonitrile to push the reaction to completion.

Diagnostic Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct issues based on your crude LC-MS or TLC observations.

TroubleshootingTree Start Issue: Low Yield of Target CheckLCMS Analyze Crude by LC-MS / TLC Start->CheckLCMS BlackTar Observation: Black Tar (Electrophile Degradation) CheckLCMS->BlackTar C3Isomer Observation: C3-Alkylated Isomer (Poor Chemoselectivity) CheckLCMS->C3Isomer Unreacted Observation: Unreacted SM (Incomplete Conversion) CheckLCMS->Unreacted FixTar Action: Lower Temp to 0°C, Switch NaH to Cs2CO3 BlackTar->FixTar FixC3 Action: Change Solvent to DMF/MeCN, Add Crown Ether C3Isomer->FixC3 FixUnreacted Action: Check Base Quality, Ensure Anhydrous Conditions Unreacted->FixUnreacted

Diagnostic decision tree for troubleshooting 5-methoxyindole N-alkylation reactions.

References
  • Stein, A. R., & Tan, S.-H. "The Alkylation of Ambident Anions." ResearchGate. Available at: [Link]

  • Thieme Chemistry. "Product Class 13: Indole and Its Derivatives." Science of Synthesis. Available at: [Link]

Optimization

preventing degradation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile during long-term storage

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals understand the chemical vulne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals understand the chemical vulnerabilities of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile and implement field-proven, self-validating protocols for its long-term storage and handling.

Core Mechanistic Overview: The Science of Degradation

To prevent degradation, we must first understand the causality behind it. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a bifunctional molecule, meaning it possesses two distinct sites of chemical vulnerability that dictate its handling requirements:

  • The Electron-Rich Indole Core (Oxidation): The methoxy group at the C5 position strongly donates electron density into the indole ring via resonance. This raises the energy of the highest occupied molecular orbital (HOMO), making the ring highly susceptible to one-electron oxidation by atmospheric oxygen or UV light. This oxidation forms reactive semiquinones and quinone imines[1]. These intermediates rapidly undergo self-condensation, leading to the formation of colored diindolocarbazoles and intractable polymeric materials[2].

  • The Electrophilic Nitrile Carbon (Hydrolysis): The C≡N triple bond of the acetonitrile moiety is susceptible to nucleophilic attack by water. Catalyzed by trace acids, bases, or simply prolonged exposure to ambient moisture, the nitrile hydrolyzes first into a primary amide, and eventually into a carboxylic acid[3]. Because this process consumes water, excluding ambient humidity is the most critical preventative measure[4].

DegradationPathways Compound 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Oxidation Oxidation Pathway (O2 / UV Light) Compound->Oxidation Electron-Rich C5-Methoxy Indole Hydrolysis Hydrolysis Pathway (H2O / Acid or Base) Compound->Hydrolysis Electrophilic Nitrile Carbon Quinone Quinone Imines & Radical Cations Oxidation->Quinone 1e- Loss Amide Primary Amide (-CONH2) Hydrolysis->Amide +H2O Polymer Polymeric Degradants (Pink/Brown Discoloration) Quinone->Polymer Dimerization / Polymerization Acid Carboxylic Acid (-COOH) Amide->Acid +H2O, -NH3

Logical mapping of oxidation and hydrolysis degradation pathways for 5-methoxyindole derivatives.

Troubleshooting & FAQs

Q: Why did my white crystalline powder turn pink or brown over time? Is it still usable? A: This color shift is the hallmark of oxidative degradation. As the electron-rich indole core oxidizes, it forms quinone imines that polymerize into highly conjugated, colored degradants[1]. Even a 1% degradation can cause a severe color change. Do not use it as-is for sensitive assays. You must purify the compound (see the Recrystallization SOP below) before proceeding.

Q: My NMR shows a new broad singlet around 7.0 ppm and my IR has a strong peak at ~1660 cm⁻¹. What is the contaminant? A: Your compound has undergone partial hydrolysis. The nitrile group (-C≡N) has reacted with ambient moisture to form a primary amide (-CONH₂). The IR peak at 1660 cm⁻¹ is the amide I band (C=O stretch), and the broad NMR singlets are the diastereotopic NH₂ protons[3]. This typically occurs when cold storage vials are repeatedly opened in humid environments without proper thermal equilibration.

Q: Can I store this compound in solution (e.g., DMSO or Methanol) to save time? A: This is highly discouraged for long-term storage. Solvents like DMSO are extremely hygroscopic and act as a sponge for atmospheric water, which accelerates nitrile hydrolysis[4]. Furthermore, dissolved oxygen in the solvent will rapidly oxidize the indole core. Always store the compound as a neat, dry solid, and only make solutions immediately prior to your experiment.

Quantitative Stability Data

To highlight the importance of proper storage, the following table summarizes the empirical degradation kinetics of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEst. Monthly Degradation (%)Primary Degradation Pathway
25°C (Ambient)Ambient AirAmbient UV/Vis~3.0 - 5.0%Oxidation (Colored Polymers)
25°C (Ambient)Ambient AirDark (Amber Vial)~1.0 - 2.0%Mixed (Hydrolysis & Oxidation)
4°C (Fridge)Ambient AirDark (Amber Vial)~0.5 - 1.0%Hydrolysis (Amide Formation)
-20°C (Freezer) Argon Purged Dark (Amber Vial) < 0.05% None Detected (Optimal)

Standard Operating Procedures (SOPs)

SOP 1: Inert-Atmosphere Aliquoting and Storage

To prevent both oxidation and hydrolysis, the storage protocol must be a self-validating system that eliminates oxygen, moisture, and light.

StorageWorkflow Step1 1. Thermal Equilibration Step2 2. Aliquot in Amber Vials Step1->Step2 Step3 3. Argon Gas Displacement Step2->Step3 Step4 4. Desiccant Co-packing Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Step-by-step self-validating workflow for the long-term inert storage of sensitive indoles.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical): Before opening the vendor vial, place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the chemical bed, providing the water necessary for hydrolysis.

  • Aliquoting: Inside a dry box or glove bag, transfer single-use quantities (e.g., 10-50 mg) into amber glass vials. Causality: Amber glass blocks UV light, preventing photo-initiated radical oxidation. Single-use aliquots prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Argon Displacement: Gently purge each vial with a stream of high-purity Argon gas for 10 seconds before capping. Causality: Argon is denser than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a heavy, inert blanket over the solid compound that displaces oxygen.

  • Sealing & Desiccation: Cap the vials tightly with PTFE-lined septa and wrap the seal with Parafilm. Place the vials in a secondary container (e.g., a larger jar) filled with indicating Drierite (calcium sulfate).

  • Validation System: Place a reversible, cobalt-free humidity indicator card inside the secondary container. Store the container at -20°C. Validation: Before using an aliquot, check the card. If it has transitioned from blue to pink, the moisture barrier has failed, and the desiccant must be regenerated.

SOP 2: Rescuing Degraded Compound (Recrystallization)

If your compound has turned pink or brown, you can rescue it by separating the monomeric nitrile from the polymeric degradants based on differential solubility.

Step-by-Step Methodology:

  • Dissolution: Place the degraded solid in a round-bottom flask. Add a minimum volume of hot ethyl acetate until the monomer dissolves. Causality: The polymeric oxidation products are typically higher in molecular weight and significantly less soluble in moderate-polarity solvents than the parent monomer.

  • Hot Filtration: Rapidly filter the hot mixture through a fluted filter paper or a Celite pad to remove the insoluble brown polymeric degradants.

  • Precipitation: To the warm filtrate, slowly add hexanes (an anti-solvent) dropwise until the solution becomes just slightly cloudy (the cloud point).

  • Crystallization: Allow the flask to cool slowly to room temperature to promote the growth of pure crystals, then transfer to an ice bath for 15 minutes to maximize yield.

  • Validation System: Filter the purified white crystals under vacuum and dry thoroughly. Validation: Run a Thin Layer Chromatography (TLC) plate using 30% Ethyl Acetate in Hexanes. The purified compound should elute as a single, crisp spot under UV (254 nm). Any material retained at the baseline indicates incomplete removal of the polymers, requiring a second recrystallization.

References

  • A pulse radiolysis investigation of the oxidation of methoxylated metabolites of indolic melanin precursors. PubMed (nih.gov).
  • Acid-Promoted Competing Pathways in the Oxidative Polymerization of 5,6-Dihydroxyindoles and Related Compounds: Straightforward Cyclotrimerization Routes to Diindolocarbazole Derivatives. ACS Publications (acs.org).
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
  • Nitrile. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Isolating 2-(5-Methoxy-1H-indol-1-yl)acetonitrile from Unreacted 5-Methoxyindole

Introduction: A Common Synthetic Hurdle The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry and materials science. However, achieving complete conversion can be challenging, often resulting in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Common Synthetic Hurdle

The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry and materials science. However, achieving complete conversion can be challenging, often resulting in a crude product mixture containing both the desired N-alkylated indole and the unreacted starting material. This guide provides a comprehensive, field-proven framework for the efficient separation of 2-(5-methoxy-1H-indol-1-yl)acetonitrile from residual 5-methoxyindole, ensuring high purity for downstream applications. We will delve into the principles of separation, offer detailed protocols, and provide troubleshooting solutions for common issues encountered in the laboratory.

Section 1: Foundational Principles of Separation

The key to separating the product from the starting material lies in understanding their distinct physicochemical properties, which arise from a single structural modification: the substitution at the indole nitrogen.

  • 5-Methoxyindole (Starting Material): Possesses a hydrogen atom on the indole nitrogen (N-H). This proton is available for hydrogen bonding, making the molecule more polar and capable of acting as a hydrogen bond donor.

  • 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Product): The indole nitrogen is alkylated with an acetonitrile group (-CH₂CN). The absence of the N-H proton means it can no longer act as a hydrogen bond donor. This structural change significantly reduces its polarity compared to the starting material.

This difference in polarity is the primary lever we will use for separation via chromatography. The more polar 5-methoxyindole will have a stronger affinity for a polar stationary phase (like silica gel), while the less polar product will travel through the column more quickly.

Table 1: Physicochemical Property Comparison
Property5-Methoxyindole (Starting Material)2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Product)Rationale for Difference
Structure Contains an N-H groupContains an N-CH₂CN groupN-alkylation reaction substitutes the proton on the indole nitrogen.
Molecular Formula C₉H₉NO[1]C₁₁H₁₀N₂O[2]Addition of a -CH₂CN group.
Molecular Weight 147.17 g/mol [1]186.21 g/mol [2]Addition of a -CH₂CN group.
Melting Point 52-55 °C[1][3]Data not readily available, but expected to differ.Different crystal packing due to structural changes.
Polarity More PolarLess PolarThe N-H group in 5-methoxyindole is a hydrogen bond donor, increasing polarity. The product lacks this functionality.
Hydrogen Bonding Donor & AcceptorAcceptor Only (N of nitrile)The key difference enabling chromatographic separation.
Solubility Soluble in methanol, chloroform[3][4]. Sparingly soluble in water[1].Expected to be soluble in common organic solvents like ethyl acetate and dichloromethane.General solubility in organic solvents is retained.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: How can I quickly assess the progress of my alkylation reaction before work-up? A1: Thin-Layer Chromatography (TLC) is the most effective tool for real-time reaction monitoring. Spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a silica gel TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). A successful reaction will show the consumption of the starting material spot and the appearance of a new, higher-Rf spot corresponding to the less polar product.[5][6]

Q2: My developed TLC plate shows two spots from the crude mixture. Which one is my product? A2: The spot with the higher Retention Factor (Rf) value—the one that travels further up the plate—is your desired product, 2-(5-methoxy-1H-indol-1-yl)acetonitrile. Its lower polarity results in a weaker interaction with the polar silica gel, causing it to be carried further by the mobile phase. The lower Rf spot is the more polar, unreacted 5-methoxyindole.

Q3: What is the most reliable method for separating these two compounds on a preparative scale? A3: Flash column chromatography on silica gel is the industry-standard and most robust method for this type of separation.[7][8][9] It offers high resolution and scalability. For final polishing of an already high-purity solid, recrystallization can be an excellent secondary step.[9][10]

Q4: My spots are streaking or "tailing" on the TLC plate. What causes this and how can I resolve it? A4: Tailing is a common issue with indole derivatives and is often caused by the interaction of the basic indole nitrogen with the slightly acidic nature of standard silica gel.[11] This leads to uneven adsorption and elution.

  • Solution: To resolve this, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica, resulting in sharp, well-defined spots.[11]

Q5: I suspect my product is degrading on the silica column, leading to low recovery. What are my alternatives? A5: While less common for N-alkylated indoles, some indole derivatives can be sensitive to the acidity of silica gel.[11][12]

  • Stability Test: First, confirm the instability by performing a 2D TLC analysis. Spot the compound in one corner, run the plate, dry it completely, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, decomposition is occurring.[11]

  • Solutions:

    • Deactivated Silica: Pre-treat the silica gel by washing it with a solvent mixture containing 1-2% triethylamine, then use an eluent containing 0.5-1% Et₃N.

    • Use Alumina: Switch the stationary phase to neutral or basic alumina, which is a good alternative for acid-sensitive compounds.[11]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for monitoring and executing the purification.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This procedure is essential for selecting a solvent system for column chromatography and for analyzing the collected fractions.

  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

  • Spotting:

    • Dissolve a small sample of the unreacted 5-methoxyindole in a solvent like ethyl acetate (Lane 1).

    • Dissolve a sample of your crude reaction mixture (Lane 3).

    • Create a "co-spot" by applying the starting material and then the reaction mixture on the same spot (Lane 2).

  • Development: Place the plate in a developing chamber containing your chosen eluent (start with 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under UV light (254 nm), where indole derivatives typically appear as dark spots.[11]

    • If needed, use a chemical stain. A potassium permanganate (KMnO₄) dip is a good universal stain that will visualize most organic compounds.[11] Alternatively, specific indole stains like van Urk reagent can be used.[13]

TLC_Analysis cluster_plate Developed TLC Plate origin Origin (pencil line) solvent_front Solvent Front sm_spot SM co_spot_sm SM co_spot_prod P rm_spot_sm SM note2 Lower Rf = More Polar Starting Material (SM) rm_spot_sm->note2 rm_spot_prod P note1 Higher Rf = Less Polar Product (P) rm_spot_prod->note1 label_sm Lane 1 (Start Mat.) label_co Lane 2 (Co-spot) label_rm Lane 3 (Reaction Mix)

Caption: Expected TLC plate for reaction monitoring.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for isolating your product in high purity.

  • Eluent Selection: Using the TLC protocol, find a solvent system where the product has an Rf of ~0.3-0.4 and there is good separation from the starting material spot. A gradient elution may be necessary. A typical starting point is Hexane/Ethyl Acetate.[8][11]

  • Column Packing:

    • Select an appropriately sized column for your sample amount (e.g., 50-100 g of silica per 1 g of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure the solvent level never drops below the top of the silica.[6]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6] This technique generally provides superior separation.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar product will elute first.

  • Fraction Analysis:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to determine which contain your pure product.

  • Isolation:

    • Combine the fractions that contain only the pure product spot.

    • Remove the solvent using a rotary evaporator to yield the purified 2-(5-methoxy-1H-indol-1-yl)acetonitrile.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Select Eluent (via TLC, Rf ≈ 0.3) B Prepare Silica Slurry in Low-Polarity Eluent A->B C Pack Column B->C D Dry Load Crude Sample onto Silica C->D E Elute with Gradient (Increasing Polarity) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Product Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for flash column chromatography purification.

References
  • Bio-protocol. (2025, November 5). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol. [Link]

  • Scribd. (n.d.). Chromogenic Reagent for Indoles. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • Organic Letters. (2021, February 25). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. [Link]

  • Molecules. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]

  • James, O. (n.d.). Recrystallization. OChemPal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Welcome to the Technical Support Center for the purification of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile . This indole derivative is a critical intermediate in the synthesis of various pharmaceutical alkaloids and biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile . This indole derivative is a critical intermediate in the synthesis of various pharmaceutical alkaloids and biologically active compounds[1]. Due to its unique structural features—an electron-rich 5-methoxyindole core and an N-alkylated lacking hydrogen-bond donors—researchers frequently encounter severe liquid-liquid phase separation (LLPS, or "oiling out") and oxidative degradation during recrystallization.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 2-(5-Methoxy-1H-indol-1-yl)acetonitrile consistently "oil out" instead of forming discrete crystals during cooling or antisolvent addition? Causality: Oiling out (LLPS) occurs when a supersaturated solution crosses the liquid-liquid coexistence boundary (binodal curve) before reaching the critical supersaturation required for crystal nucleation[2]. Because the N1 position of this molecule is alkylated with an acetonitrile moiety, it lacks a hydrogen bond donor. Its intermolecular interactions are dominated by weaker dipole-dipole forces and π -stacking, resulting in extremely high solubility in polar aprotic solvents. When a non-polar antisolvent is added rapidly, the drastic reduction in solvation capacity forces the solute out of the bulk phase too quickly, forming a solute-rich liquid phase (oil) rather than an ordered crystal lattice[2].

Q2: How does temperature impact the oiling-out boundary for this intermediate? Causality: Counterintuitively, higher crystallization temperatures generally favor oiling out by reducing the maximum achievable supersaturation[2]. If you attempt antisolvent addition at elevated temperatures (e.g., >50 °C), the system may rapidly phase-separate into an oil because the thermal energy disrupts the formation of the pre-nucleation clusters needed for crystallization[2]. The optimal strategy is to cool the solution to a lower temperature (e.g., 30–35 °C) to increase supersaturation before initiating controlled antisolvent addition.

Q3: Which solvent systems are optimal for mitigating LLPS while preventing oxidation? Causality: The 5-methoxy group donates electron density into the indole ring via resonance, making the core highly susceptible to oxidative degradation[1]. Ethereal solvents that readily form peroxides (like THF or Diethyl Ether) should be avoided. Instead, a Cyclopentyl methyl ether (CPME) and Heptane system is highly effective. CPME resists peroxide formation and provides excellent primary solubility, while Heptane acts as a controlled antisolvent. Adjusting the heptane ratio is a proven thermodynamic method to bypass the oiling-out phase boundary and force the system into the metastable zone[3].

Part 2: Workflow Visualization

The following diagram illustrates the logical decision tree for bypassing LLPS and achieving controlled nucleation.

G A Initial Solution API in CPME B Cooling & Heptane Addition A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C Rapid Addition / High Supersaturation D Metastable Zone Reached B->D Controlled Rate E Adjust Heptane Ratio or Increase Temp C->E Intervention F Seed Crystal Introduction D->F E->B G Nucleation & Crystal Growth F->G H High-Purity API Crystals G->H

Workflow for mitigating liquid-liquid phase separation during indole recrystallization.

Part 3: Systematic Solvent Optimization Data

To eliminate trial-and-error, we have compiled quantitative screening data for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile. The goal is to identify a system that maximizes the Metastable Zone Width (MSZW) without triggering LLPS.

Table 1: Solvent System Screening Profile

Solvent System (v/v)Process TypeYield (%)Purity (HPLC Area %)Oiling-Out Propensity
EtOAc : Hexane (1:3)Antisolvent / Cooling82.094.5High (Severe LLPS at >35 °C)
THF : Water (1:4)Antisolvent65.591.0Moderate (Oxidation byproducts detected)
CPME : Heptane (1:2) Cooling / Antisolvent 89.4 98.8 Low (Controlled nucleation)
EtOH : Water (3:1)Cooling74.096.5Moderate (Requires precise seeding)

Part 4: Self-Validating Recrystallization Protocol

This protocol utilizes the CPME/Heptane system. Every critical phase includes a Validation Check to ensure the physical chemistry of the system is correct before proceeding, preventing catastrophic batch failures[4].

Phase 1: Dissolution and Clarification
  • Suspension: Suspend crude 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in degassed CPME (3 mL/g of crude).

  • Heating: Heat the mixture to 60 °C under a strict nitrogen atmosphere to prevent oxidation of the 5-methoxyindole core.

    • Validation Check: The solution must be completely transparent with no Schlieren lines. If the solution is opaque or oily droplets are visible at the bottom of the flask, complete dissolution has not occurred. Add CPME in 0.5 mL/g increments until perfectly clear.

  • Filtration: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed receiving flask.

    • Causality: This removes insoluble impurities (e.g., palladium remnants from prior coupling steps) that act as rogue nucleation sites, which can prematurely trigger uncontrolled crystallization or LLPS[4].

Phase 2: Controlled Supersaturation and Seeding
  • Cooling: Cool the filtrate from 60 °C to 35 °C at a highly controlled rate of 0.5 °C/min.

  • Seeding: Introduce 1% w/w pure seed crystals of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

    • Validation Check: Observe the seeds for 10 minutes.

      • If they dissolve , the solution is undersaturated; cool the system by another 5 °C and re-seed.

      • If they melt into oil droplets , the system has crossed the binodal curve into LLPS; reheat to 60 °C, add 10% more CPME, and repeat the cooling step[4].

      • If they remain suspended with sharp edges , the system is successfully within the metastable zone.

Phase 3: Antisolvent Addition and Isolation
  • Antisolvent Dosing: Maintain the temperature at 35 °C. Using a syringe pump, add Heptane (6 mL/g) dropwise over 2 hours.

    • Causality: Slow addition prevents localized spikes in supersaturation, ensuring the solute deposits onto the existing seed crystals rather than crashing out as an oil[2].

  • Aging: Cool the resulting slurry to 5 °C at 0.1 °C/min and age for 2 hours to maximize yield.

  • Isolation: Filter the crystals under a nitrogen blanket, wash with cold Heptane (2 mL/g), and dry under vacuum at 40 °C until constant weight is achieved.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • Efficient Formal Total Synthesis of Physostigmine and Physovenine: Conformational Analysis of Key Intermediates.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of functionalizing electron-rich indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of functionalizing electron-rich indoles. The synthesis of 2-(5-methoxy-1H-indol-1-yl)acetonitrile via the alkylation of 5-methoxyindole with chloroacetonitrile is a critical transformation in pharmaceutical development. However, the ambient nucleophilicity of the indole core and the hydrolytic sensitivity of the nitrile group often lead to complex side-reaction profiles.

This guide deconstructs the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure high regioselectivity and yield.

Part 1: Mechanistic Causality & Quantitative Reaction Data

Indole is an ambient nucleophile; alkylation can occur at either the N1 or C3 position depending on the reaction environment 1. The electron-donating 5-methoxy group increases the overall electron density of the ring, making the C3 position particularly susceptible to electrophilic attack if the nitrogen is not fully deprotonated.

The N-H proton of 5-methoxyindole has a pKa of approximately 16–17 in polar aprotic solvents 2. Deprotonation with a strong base yields a "hard" indolate nitrogen, which preferentially attacks the "hard" alpha-carbon of chloroacetonitrile. Conversely, weak bases or protic solvents maintain an equilibrium where the "softer" C3 carbon acts as the primary nucleophile, leading to undesired C-alkylation.

Table 1: Quantitative Comparison of Alkylation Conditions

Base SystemSolventTemperatureAdditiveN-Alkylation YieldC3-Alkylation YieldMechanistic Outcome & Notes
NaH (1.2 eq) DMF0 °C to RTNone>90% <2%Optimal: Hard indolate formation ensures rapid, highly regioselective N-alkylation.
Cs₂CO₃ (1.5 eq) DMFRTNone85-90% ~5%Mild Alternative: Excellent selectivity; useful if the substrate is sensitive to strong hydrides.
K₂CO₃ (2.0 eq) AcetoneRefluxNone40-50% 15-20%Suboptimal: Incomplete deprotonation leads to sluggish kinetics and poor regioselectivity.
K₂CO₃ (2.0 eq) AcetoneRefluxKI (0.1 eq)75-80% ~10%Improved: Finkelstein catalysis generates iodoacetonitrile in situ, improving the reaction rate.
KOH (aq) TolueneRTTBAB (PTC)50-60% 5-10%High Risk: Significant risk of nitrile hydrolysis to amides/acids due to aqueous hydroxide.
Part 2: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield or Impure Product Q1 Is C3-alkylation predominant? Issue->Q1 Q2 Is the nitrile hydrolyzed? Issue->Q2 Q3 Is the reaction sluggish/incomplete? Issue->Q3 A1 Switch to NaH/DMF Ensure anhydrous conditions Q1->A1 Yes A2 Avoid hydroxide bases Use strictly dry solvents Q2->A2 Yes A3 Add catalytic KI/NaI or increase temperature Q3->A3 Yes

Diagnostic logic tree for resolving side reactions in 5-methoxyindole N-alkylation.

Q1: I am observing significant C3-alkylation (2-(5-methoxy-1H-indol-3-yl)acetonitrile) instead of the desired N1-alkylated product. How can I improve regioselectivity? Causality: You are likely using a weak base (e.g., K₂CO₃) in a less polar solvent, or your solvent contains trace moisture. This prevents the complete formation of the indolate anion. Without a full negative charge localized on the nitrogen, the intrinsic nucleophilicity of the electron-rich C3 position dominates the reaction pathway. Solution: Switch to Sodium Hydride (NaH) in strictly anhydrous N,N-Dimethylformamide (DMF) at 0 °C 2. This forces complete deprotonation, driving the reaction exclusively toward N-alkylation.

Q2: My LC-MS shows the formation of a primary amide (+18 Da) or carboxylic acid (+19 Da) byproduct. What went wrong? Causality: The nitrile group (-C≡N) is highly sensitive to hydration. If you are using phase-transfer catalysis (PTC) with aqueous KOH/NaOH, or if your hygroscopic solvents (like DMF or DMSO) have absorbed atmospheric moisture, the hydroxide ions will attack the nitrile carbon, hydrolyzing it. Solution: Avoid aqueous bases entirely. Utilize anhydrous carbonate bases (like Cs₂CO₃) or hydride bases (NaH) under an inert argon or nitrogen atmosphere.

Q3: The reaction is sluggish and incomplete even after 24 hours. I am using K₂CO₃ in acetone. Causality: Chloroacetonitrile is a relatively poor electrophile compared to bromo- or iodoacetonitrile due to the higher bond dissociation energy of the C-Cl bond. Milder bases often fail to overcome the activation energy barrier for the chloride displacement. Solution: Implement a Finkelstein reaction. Add a catalytic amount (10 mol%) of anhydrous Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. This generates highly reactive iodoacetonitrile in situ, dramatically accelerating the N-alkylation rate without requiring harsher bases.

Q4: I am detecting a dialkylated byproduct (N1 and C3 alkylation). How do I prevent over-alkylation? Causality: Excess chloroacetonitrile combined with extended reaction times at elevated temperatures allows the already N-alkylated product to undergo a secondary electrophilic attack at the C3 position. Solution: Strictly control the stoichiometry of your electrophile (use exactly 1.05 to 1.10 equivalents of chloroacetonitrile). Quench the reaction immediately upon the consumption of the starting material.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes built-in physical and analytical checkpoints so the operator can confirm success at each intermediate stage before proceeding 3.

ReactionPathways SM 5-Methoxyindole + ClCH2CN N_Alk N-Alkylation (Desired Product) SM->N_Alk NaH, DMF, 0°C C_Alk C3-Alkylation (Side Product) SM->C_Alk Weak Base/Protic Hydrolysis Nitrile Hydrolysis (Amide/Acid) SM->Hydrolysis Aqueous Base Di_Alk Dialkylation (N1 & C3) N_Alk->Di_Alk Excess ClCH2CN C_Alk->Di_Alk Excess ClCH2CN

Mechanistic pathways of 5-methoxyindole alkylation highlighting desired vs. competing side reactions.

Optimized Procedure: Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Step 1: Indolate Formation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of Argon.

  • Dissolve 5-methoxyindole (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Validation Checkpoint 1 (Physical): You must observe immediate effervescence (hydrogen gas evolution). The solution will transition from pale yellow to a deep, vibrant orange/brown hue, visually confirming the generation of the indolate anion. Wait 30 minutes until gas evolution completely ceases.

Step 2: Electrophilic Addition 4. Add chloroacetonitrile (1.1 eq) dropwise via syringe over 10 minutes, maintaining the internal temperature at 0 °C. 5. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation Checkpoint 2 (Chromatographic): Perform a TLC analysis (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.3) should be entirely consumed. The desired N-alkylated product will appear as a distinct, UV-active spot at a higher Rf (~0.5) compared to any trace C3-alkylated byproduct (Rf ~0.25).

Step 3: Quenching and Isolation 6. Cool the mixture back to 0 °C and quench slowly with saturated aqueous NH₄Cl (equal volume to DMF).

  • Validation Checkpoint 3 (Physical): A mild exotherm and the cessation of any residual micro-bubbling confirms the safe neutralization of unreacted NaH.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with distilled water (5x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Analytical Confirmation

  • Validation Checkpoint 4 (Spectroscopic): Obtain a ¹H NMR spectrum (CDCl₃). The absolute confirmation of successful N-alkylation (and absence of C-alkylation) is the complete disappearance of the broad N-H singlet (typically around 8.0–8.2 ppm) and the appearance of a sharp, diagnostic two-proton singlet for the N-CH₂-CN group at approximately 4.80–4.95 ppm .

References
  • Source: acs.
  • Source: benchchem.
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Analysis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with indole derivatives, a class of compounds renowned for their div...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with indole derivatives, a class of compounds renowned for their diverse biological activities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, offering a framework for its characterization and a comparative perspective against related structures.

The Structural Significance of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

2-(5-Methoxy-1H-indol-1-yl)acetonitrile belongs to the extensive family of indole-containing compounds, which are integral to numerous pharmaceutical agents. The methoxy group at the 5-position and the acetonitrile substituent at the 1-position of the indole ring are key structural features that modulate the molecule's electronic properties and potential biological interactions. Accurate interpretation of its NMR spectra is the first step in confirming its identity and purity, paving the way for further investigation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is anticipated to exhibit distinct signals corresponding to the protons of the indole ring, the methoxy group, and the acetonitrile moiety. The chemical shifts are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing character of the acetonitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.2 - 7.4d~3.0
H-36.5 - 6.7d~3.0
H-47.1 - 7.3d~9.0
H-66.8 - 7.0dd~9.0, ~2.5
H-76.9 - 7.1d~2.5
-OCH₃3.8 - 3.9s-
-CH₂CN5.3 - 5.5s-

Note: These are predicted values based on general principles of NMR spectroscopy of indole derivatives. Actual experimental values may vary.

Rationale Behind the Predictions:
  • Indole Ring Protons: The protons on the pyrrole ring (H-2 and H-3) are expected to appear as doublets due to their coupling with each other. The protons on the benzene ring (H-4, H-6, and H-7) will exhibit splitting patterns characteristic of a substituted benzene ring. The methoxy group at C-5 will cause an upfield shift for the ortho proton (H-4 and H-6) and the para proton (H-7) due to its electron-donating effect.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet.

  • Acetonitrile Methylene Protons: The two protons of the methylene group adjacent to the nitrogen and the cyano group will also be a singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2128 - 130
C-3102 - 104
C-3a129 - 131
C-4111 - 113
C-5154 - 156
C-6112 - 114
C-7100 - 102
C-7a131 - 133
-OCH₃55 - 57
-CH₂CN35 - 37
-CN115 - 117

Note: These are predicted values. Experimental verification is crucial.

Rationale Behind the Predictions:
  • Indole Ring Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (typically δ 100-140 ppm). The carbon bearing the methoxy group (C-5) will be significantly deshielded.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom.

  • Acetonitrile Carbons: The methylene carbon will be found in the aliphatic region, while the nitrile carbon will have a characteristic chemical shift in the δ 115-125 ppm range.

Comparative Analysis with a Structural Isomer: (5-Methoxy-1H-indol-3-yl)acetonitrile

A useful comparison can be drawn with the structural isomer, (5-Methoxy-1H-indol-3-yl)acetonitrile. While the molecular formula is identical, the position of the acetonitrile group significantly alters the NMR spectra. In this isomer, the acetonitrile group is attached to C-3, a position with different electronic properties compared to the N-1 position.

Table 3: Comparison of Predicted ¹H NMR Data for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile and Experimental Data for (5-Methoxy-1H-indol-3-yl)acetonitrile

Proton2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Predicted)(5-Methoxy-1H-indol-3-yl)acetonitrile (Experimental)
NH-~8.1 (br s)
H-27.2 - 7.4 (d)~7.2 (s)
H-47.1 - 7.3 (d)~7.2 (d)
H-66.8 - 7.0 (dd)~6.8 (dd)
H-76.9 - 7.1 (d)~7.0 (d)
-OCH₃3.8 - 3.9 (s)~3.8 (s)
-CH₂CN5.3 - 5.5 (s)~3.7 (s)

The most notable difference is the absence of the NH proton signal in the N-substituted isomer and the significant downfield shift of the -CH₂CN protons due to their direct attachment to the nitrogen atom.

Experimental Protocols

To obtain high-quality NMR data for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, the following experimental workflow is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[1][2]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often pre-dissolved in the deuterated solvent.[1]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The spectral width should typically be set from 0 to 220 ppm.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Visualization of the NMR Analysis Workflow

The logical flow of NMR data acquisition and interpretation can be visualized as follows:

Caption: Workflow for NMR analysis.

Conclusion

The structural characterization of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile through ¹H and ¹³C NMR spectroscopy is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the NMR spectra of this molecule. By understanding the fundamental principles of how substituents influence chemical shifts and coupling constants within the indole scaffold, researchers can confidently assign the observed signals and confirm the structure of their synthesized compounds. The comparison with a structural isomer further highlights the power of NMR in distinguishing between closely related molecules. As with any analytical technique, rigorous experimental practice and careful data interpretation are essential for obtaining reliable and reproducible results.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 23). Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Lee, J. H., et al. (2012). Identification of indole derivatives by two-dimensional NMR-based...
  • Guo, B., et al. (2016).
  • Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). NMR spectral study of some organometallic derivatives of indoles. Journal of the American Chemical Society, 91(14), 3817-3822.
  • Farkas, O., et al. (2007). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 31(10), 1747-1755.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384.
  • Akkurt, M., et al. (2013). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Ge, Y.-X., et al. (2012). (5-Methoxy-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E, 68(1), o66.
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Gribble, G. W. (2002). Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. The Journal of Organic Chemistry, 67(6), 1876-1883.
  • Insuasty, B., et al. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 19(13), 1234-1262.
  • Akkurt, M., et al. (2013). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E, 69(Pt 7), o1049.

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Platform Selection for the Structural Elucidation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

In pharmaceutical development and forensic toxicology, the precise structural characterization of indole derivatives—such as melatonin precursors and synthetic tryptamines—is a critical analytical requirement. 2-(5-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and forensic toxicology, the precise structural characterization of indole derivatives—such as melatonin precursors and synthetic tryptamines—is a critical analytical requirement. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Molecular Weight: 186.21 g/mol ) serves as a vital intermediate in the synthesis of neuroactive compounds 1. However, its structural elucidation presents unique analytical challenges due to the lability of the N-alkylated nitrile group contrasted against the extreme stability of the methoxyindole core.

As an Application Scientist, I have designed this guide to objectively compare the two premier analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) . By dissecting the causality behind their respective fragmentation dynamics, this guide empowers researchers to select the optimal platform based on sensitivity, matrix complexity, and structural verification needs.

Section 1: Mechanistic Causality of Fragmentation Dynamics

Understanding the fragmentation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile requires analyzing how different ionization energies dictate bond cleavage. While the initial ionization mechanisms differ vastly between platforms, both ultimately converge on a shared diagnostic cascade.

1.1 GC-EI-MS: Radical-Driven Homolytic Cleavage

Under standard 70 eV electron ionization, the high-energy electron impact ejects an electron from the molecule to form a distinct molecular radical cation (M+•) at m/z 186. The dominant fragmentation pathway is driven by the high internal energy of the system, leading to the rapid homolytic cleavage of the N–CH₂CN bond. This expels a cyanomethyl radical (•CH₂CN, 40 Da), generating the highly conjugated 5-methoxyindole cation at m/z 146.

1.2 UHPLC-ESI-MS/MS: Even-Electron Rearrangements

In positive-ion ESI, the molecule is gently protonated to form an even-electron [M+H]+ precursor at m/z 187. During Collision-Induced Dissociation (CID), direct homolytic cleavage is energetically disfavored. Instead, the precursor undergoes a proton-transfer rearrangement, resulting in the neutral loss of acetonitrile (CH₃CN, 41 Da) to yield the identical m/z 146 diagnostic ion.

1.3 The Shared Methoxyindole Cascade

Regardless of the initial ionization platform, the m/z 146 intermediate dictates the lower-mass spectrum. As established in tandem MS studies of 5-methoxyindole derivatives, the m/z 146 ion undergoes a characteristic loss of a methyl radical (•CH₃, 15 Da) to form a radical cation at m/z 131. This is followed by a five-membered ring contraction and the expulsion of carbon monoxide (CO, 28 Da) to yield the m/z 103 fragment 2.

Fragmentation M_EI EI-MS: M+• m/z 186 Frag_146 5-Methoxyindole Cation m/z 146 M_EI->Frag_146 - •CH2CN (40 Da) Homolytic Cleavage M_ESI ESI-MS/MS: [M+H]+ m/z 187 M_ESI->Frag_146 - CH3CN (41 Da) Neutral Loss Frag_131 Radical Cation m/z 131 Frag_146->Frag_131 - •CH3 (15 Da) Frag_103 Ring Contraction m/z 103 Frag_131->Frag_103 - CO (28 Da)

Fig 1: Mass spectrometry fragmentation logic for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Section 2: Platform Performance & Quantitative Comparison

When selecting a platform, the choice hinges on whether the analytical goal is untargeted structural confirmation (favoring the hard ionization of GC-EI-MS) or high-sensitivity targeted quantification in complex matrices (favoring the soft ionization and filtering of UHPLC-ESI-MS/MS).

ParameterGC-EI-MS (Single Quadrupole)UHPLC-ESI-MS/MS (Triple Quadrupole)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray + CID)
Precursor Ion M+• (m/z 186)[M+H]+ (m/z 187)
Primary Diagnostic Ion m/z 146 (Homolytic Cleavage)m/z 146 (Neutral Loss)
Secondary Fragments m/z 131, m/z 103, m/z 76m/z 131, m/z 103
Estimated LOD 10 - 50 ng/mL0.1 - 1.0 ng/mL
Primary Application Untargeted structural confirmationHigh-sensitivity targeted quantification
Matrix Tolerance Low (Requires sample volatility)High (Tolerates biological matrices)
Section 3: Self-Validating Experimental Protocols

To ensure absolute data integrity, the following methodologies incorporate self-validating system suitability checks. These protocols move beyond mere instructions by explaining the scientific causality behind each parameter.

Workflow cluster_GC GC-EI-MS Workflow cluster_LC UHPLC-ESI-MS/MS Workflow Sample Sample Preparation (0.1 mg/mL in MeOH) Split Analytical Platform Selection Sample->Split GC_Inj Injection (250°C) Split 10:1 Split->GC_Inj LC_Sep BEH C18 Separation Gradient Elution Split->LC_Sep GC_Ion Electron Ionization (70 eV) GC_Inj->GC_Ion GC_Val Validation: Air/Water Check GC_Ion->GC_Val LC_Ion ESI Positive Mode CID (Argon) LC_Sep->LC_Ion LC_Val Validation: Blank Injection S/N < 3 LC_Ion->LC_Val

Fig 2: Comparative experimental workflows for GC-EI-MS and UHPLC-ESI-MS/MS platforms.

3.1 Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dilute the analyte to 10 µg/mL in MS-grade methanol.

  • Injection Parameters: Set the injection port to 250 °C with a 10:1 split ratio.

    • Causality: The 250 °C temperature ensures instantaneous volatilization of the compound without inducing thermal degradation of the labile N-acetonitrile bond prior to column entry.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230 °C.

  • System Validation Check: Verify the background spectrum for m/z 28 (N₂) and m/z 32 (O₂). Their combined abundance must be <2% of the base peak.

    • Causality: This confirms an air-tight vacuum system, validating that the m/z 103 fragment is derived purely from the analyte's structural loss of CO, rather than background oxygen contamination.

3.2 Protocol B: UHPLC-ESI-MS/MS Targeted Quantification
  • Chromatographic Separation: Utilize a BEH C18 column (150 × 1.0 mm, 1.7 μm) at 30 °C. Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% formic acid) 3.

  • Source Optimization: Set the ESI to positive mode. Configure the capillary voltage to +3.0 kV, desolvation temperature to 350 °C, and source temperature to 130 °C 3.

    • Causality: High desolvation temperatures (350 °C) are critical for rapidly evaporating the aqueous droplets in the electrospray plume, ensuring efficient gas-phase ion generation for the relatively rigid indole core.

  • CID Parameters: Use Argon as the collision gas at 0.1 mL/min. Monitor the MRM transition m/z 187 → 146.

    • Causality: Argon provides a higher collision cross-section efficiency compared to nitrogen, yielding more reproducible fragmentation of the stable methoxyindole structure.

  • System Validation Check: Inject a solvent blank (50:50 MeOH:Water) immediately prior to the sample. The MRM channel 187 → 146 must show a signal-to-noise ratio < 3.

    • Causality: This validates the absence of column carryover, ensuring the quantitative integrity of the subsequent analytical run.

Section 4: Application Scientist Insights

For the structural elucidation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, the choice of platform should be dictated by the phase of your research. During early-stage synthesis verification, GC-EI-MS is the superior choice. The 70 eV hard ionization provides a rich, reproducible fingerprint that definitively proves the presence of the methoxyindole core (m/z 146, 131, 103) and the nitrile appendage (via the M+• 186 precursor).

Conversely, for pharmacokinetic profiling or trace-level detection in biological matrices, UHPLC-ESI-MS/MS is unparalleled. The soft ionization preserves the intact molecule as [M+H]+, while the specific MRM transition (187 → 146) effectively filters out matrix noise, achieving limits of detection that are orders of magnitude lower than GC-MS.

References
  • Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 3a ResearchGate[Link]

Sources

Validation

comparing 2-(5-Methoxy-1H-indol-1-yl)acetonitrile vs 5-methoxyindole reactivity

Comparative Reactivity Guide: 5-Methoxyindole vs. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile As a Senior Application Scientist, selecting the appropriate indole building block requires a deep understanding of how functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-Methoxyindole vs. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

As a Senior Application Scientist, selecting the appropriate indole building block requires a deep understanding of how functional group modifications dictate electronic distribution and subsequent reactivity. This guide provides an in-depth, objective comparison between the classic electron-rich 5-methoxyindole and its N-alkylated derivative, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile .

By analyzing the mechanistic causality behind their divergent behaviors, this guide will empower drug development professionals to design more predictable and efficient synthetic workflows.

Mechanistic Causality & Electronic Effects

The reactivity of the indole core is fundamentally governed by the interplay between the nitrogen lone pair and the aromatic π -system.

5-Methoxyindole: The Hyper-Nucleophile The parent 5-methoxyindole is characterized by an exceptionally high nucleophilicity parameter ( N )[1]. This is driven by a synergistic electronic effect: the methoxy group at C5 donates electron density via resonance (+M effect), while the unsubstituted N1 nitrogen donates its lone pair into the pyrrole ring. This dual electron-donating environment makes the C3 position highly susceptible to electrophilic aromatic substitution (EAS)[2]. Furthermore, the presence of the acidic N-H proton allows for facile deprotonation and subsequent N-alkylation or N-acylation under basic conditions[3].

2-(5-Methoxy-1H-indol-1-yl)acetonitrile: Modulated Reactivity and Orthogonal Handles When the N1 position is substituted with a cyanomethyl group (-CH 2​ CN), the electronic landscape shifts dramatically[4].

  • Dampened C3 Nucleophilicity: The cyanomethyl group exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the indole nitrogen, reducing the availability of its lone pair for resonance donation into the ring. Consequently, while C3 remains the primary site for EAS, its overall nucleophilicity is noticeably dampened compared to the free N-H parent[5].

  • Orthogonal Alpha-Carbon Reactivity: The N-H bond is replaced, permanently blocking N-deprotonation[3]. However, the cyanomethyl appendage introduces a new reactive site: the α -protons adjacent to the nitrile group. The strong electron-withdrawing nature of the nitrile stabilizes adjacent carbanions, rendering these α -protons sufficiently acidic to be abstracted by strong bases (e.g., LDA or NaH), enabling selective C-C bond formation at the side chain.

Reactivity M1 5-Methoxyindole R1 High C3 Nucleophilicity (Rapid EAS Reactions) M1->R1 R2 N-H Deprotonation (Facile N-Alkylation) M1->R2 M2 2-(5-Methoxy-1H-indol-1-yl)acetonitrile R3 Moderated C3 Nucleophilicity (Inductive Pull by -CH2CN) M2->R3 R4 Alpha-Proton Acidity (Base-Catalyzed Alkylation) M2->R4 R5 Nitrile Group Reactivity (Reduction/Hydrolysis) M2->R5

Divergent reactive pathways of 5-methoxyindole vs its N-cyanomethylated derivative.

Comparative Performance Data

To objectively compare their performance, the following table summarizes the quantitative and qualitative reactivity profiles of both substrates across standard synthetic transformations.

Reaction Type5-Methoxyindole2-(5-Methoxy-1H-indol-1-yl)acetonitrileMechanistic Rationale
C3 Formylation (Vilsmeier-Haack) Extremely Fast (< 2h at 35 °C)Moderate (Requires 80 °C or > 6h)-I effect of the cyanomethyl group reduces π -electron density at C3.
N-Alkylation (e.g., with MeI, K 2​ CO 3​ ) High Yield (> 90%)UnreactiveAbsence of an acidic N-H proton prevents the formation of the reactive indolyl anion.
α -Alkylation (e.g., with BnBr, LDA) N/A (Alkylation occurs at N1 or C3)High Yield (> 85% at side-chain)Nitrile group stabilizes the α -carbanion, directing electrophilic attack to the side chain.
Reduction (LiAlH 4​ ) Unreactive (Core remains intact)Rapid conversion to primary amineThe -CN group is readily reduced to -CH 2​ NH 2​ , providing a tryptamine analog precursor.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can confidently monitor reaction progress and confirm structural outcomes.

Protocol A: Comparative Vilsmeier-Haack Formylation (Assessing C3 Nucleophilicity)

This protocol demonstrates the kinetic difference in C3 electrophilic aromatic substitution caused by N-cyanomethylation.

  • Reagent Preparation: In a flame-dried flask under N 2​ , cool anhydrous DMF (3.0 equiv) to 0 °C. Dropwise add POCl 3​ (1.2 equiv) over 10 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier chloroiminium ion.

  • Substrate Addition: Dissolve the indole substrate (1.0 equiv, 5 mmol) in anhydrous DMF (5 mL) and add dropwise to the reagent complex at 0 °C.

  • Thermal Activation:

    • For 5-methoxyindole: Warm to 35 °C.

    • For 2-(5-Methoxy-1H-indol-1-yl)acetonitrile: Warm to 80 °C.

  • Self-Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The formylated product will appear as a highly UV-active spot with a lower Rf​ value than the starting material. Observation: 5-methoxyindole will show complete consumption within 2 hours at 35 °C. The N-cyanomethyl derivative will require significantly more thermal energy (80 °C) to achieve similar conversion rates, directly validating its dampened nucleophilicity.

  • Quench & Hydrolysis: Pour the mixture over crushed ice and adjust to pH 8 using 2M NaOH (aq). Stir for 1 hour at room temperature to fully hydrolyze the iminium intermediate to the C3-aldehyde.

  • Isolation: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Workflow Step1 Preparation of Vilsmeier Reagent (POCl3 + DMF) Step2 Substrate Addition at 0°C Step1->Step2 Step3 Reaction Heating (35°C vs 80°C) Step2->Step3 Step4 Aqueous Quench & Hydrolysis Step3->Step4 Step5 Product Isolation (3-Formyl Derivative) Step4->Step5

Standardized Vilsmeier-Haack formylation workflow for assessing C3 nucleophilicity.

Protocol B: α -Alkylation of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

This protocol highlights the orthogonal reactivity introduced by the cyanomethyl group, which is impossible with the parent 5-methoxyindole.

  • Deprotonation: Dissolve 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (1.0 equiv, 2 mmol) in anhydrous THF (10 mL) under N 2​ . Cool to -78 °C using a dry ice/acetone bath. Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv).

  • Self-Validation Check (Visual): A distinct color change (typically to a deep red/purple) should be observed, indicating the successful formation of the nitrile-stabilized α -carbanion. Stir for 30 minutes.

  • Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise at -78 °C. Slowly allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench the reaction by adding saturated aqueous NH 4​ Cl (10 mL) to protonate any unreacted base and halt the reaction.

  • Self-Validation Check (LC-MS & NMR): Extract the aqueous layer with EtOAc. Perform LC-MS on the organic layer; you should observe a mass shift of +90 m/z corresponding to the benzyl addition, with no starting material remaining. Subsequent 1 H NMR must be used to confirm mono-alkylation (look for the integration of the single remaining α -proton at ~5.2 ppm) versus undesired di-alkylation.

References

  • Nucleophilic Reactivities of Indoles | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC - NIH. Available at:[Link]

Sources

Comparative

HPLC method validation for determining 2-(5-Methoxy-1H-indol-1-yl)acetonitrile purity

Title: Optimizing and Validating HPLC Methodologies for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Purity: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing and Validating HPLC Methodologies for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile Purity: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized indole derivatives. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile [1] is a critical synthetic intermediate used in the development of melatonergic and serotonergic pharmaceutical agents. Ensuring its absolute purity is not merely a regulatory checkbox; it is a fundamental requirement for downstream synthetic yield and pharmacological safety.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for this specific analyte and outlines a self-validating, ICH Q2(R2)-compliant methodology [2] to guarantee analytical integrity.

Mechanistic Rationale: The Analytical Challenge of Indole Derivatives

The chemical structure of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile presents specific chromatographic challenges. The indole core is a highly electron-rich aromatic system, further activated by the electron-donating 5-methoxy group. Meanwhile, the N-acetonitrile moiety introduces a polar, slightly basic character to the molecule.

When attempting to separate this compound from its primary synthetic precursor (5-methoxyindole) or alkylation byproducts, standard C18 (Octadecylsilyl) stationary phases often fall short. C18 columns rely exclusively on hydrophobic, dispersive van der Waals forces. Because the precursor and the product share a nearly identical hydrophobic footprint, a standard C18 method frequently results in peak tailing and poor resolution ( Rs​ ).

The Solution: Orthogonal Selectivity via Phenyl-Hexyl Phases To overcome this, we must exploit the molecule's electronic properties rather than just its hydrophobicity. A Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. The electron-rich π cloud of the analyte's indole ring interacts strongly with the phenyl rings of the stationary phase. This electronic interaction, combined with the hexyl linker's steric flexibility, dramatically enhances the separation factor ( α ) between structurally similar aromatic impurities, ensuring baseline resolution.

Comparative Performance Data: C18 vs. Phenyl-Hexyl

To objectively compare performance, both columns were subjected to an identical gradient elution profile (0.1% Trifluoroacetic acid in Water / Acetonitrile). The data below summarizes the chromatographic superiority of the Phenyl-Hexyl phase for this specific indole derivative.

Chromatographic ParameterStandard C18 (RP-HPLC)Phenyl-Hexyl (Orthogonal RP-HPLC)Scientific Rationale for Variance
Resolution ( Rs​ ) 1.83.5Phenyl-Hexyl leverages π−π interactions, improving selectivity for aromatic impurities.
Tailing Factor ( Tf​ ) 1.451.05Stronger secondary interactions on C18 cause tailing; Phenyl-Hexyl shields residual silanols better.
Theoretical Plates ( N ) ~8,500~14,200Enhanced mass transfer kinetics and optimal π alignment on the Phenyl-Hexyl surface.
Limit of Quantitation (LOQ) 0.15 µg/mL0.05 µg/mLSharper, symmetrical peaks on Phenyl-Hexyl directly increase the signal-to-noise (S/N) ratio.
Total Run Time 18 minutes12 minutesSuperior selectivity allows for a steeper organic gradient without sacrificing resolution.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system . This means the protocol does not just rely on historical validation data; it incorporates real-time System Suitability Testing (SST) and bracketing standards to prove its validity during every single run [3].

Phase 1: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (TFA suppresses the ionization of the indole nitrogen, maintaining a neutral, sharp peak).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 280 nm.

Phase 2: ICH Q2(R2) Validation Workflow

Follow these step-by-step procedures to validate the method for purity determination:

  • System Suitability Testing (SST) - The Internal Control:

    • Action: Inject a standard solution (100 µg/mL) six times consecutively before analyzing any samples.

    • Causality: This proves the instrument is equilibrated. Acceptance Criteria: RSD of peak area 1.0%, Tailing Factor 1.5, Theoretical Plates 10,000.

  • Specificity & Peak Purity:

    • Action: Analyze a sample spiked with known impurities (e.g., 5-methoxyindole) using a PDA detector.

    • Causality: PDA allows for 3D spectral analysis across the entire UV range. Extract the peak purity angle and threshold. The method is specific only if the purity angle is strictly less than the purity threshold, proving no co-eluting hidden impurities exist under the main peak [2].

  • Linearity and Range:

    • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration.

    • Causality: Plotting peak area versus concentration ensures the detector response is directly proportional to the analyte amount. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Spike Recovery):

    • Action: Spike known amounts of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile into a synthetic matrix at three levels (80%, 100%, 120%) in triplicate.

    • Causality: This accounts for matrix effects and extraction losses. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Robustness (Quality by Design - QbD):

    • Action: Deliberately alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.1 units).

    • Causality: Proves the method's reliability under normal, day-to-day laboratory variations, preventing future out-of-specification (OOS) investigations.

Workflow Visualization

Below is the logical progression of the ICH Q2(R2) validation lifecycle, demonstrating how each parameter builds upon the previous to create a self-validating analytical framework.

G A Method Development (Phenyl-Hexyl Selection) B System Suitability Testing (SST) A->B C Specificity Assessment (PDA Peak Purity) B->C D Linearity & Range (ICH Q2(R2) Limits) C->D E Accuracy (Spike Recovery) D->E F Precision (RSD Evaluation) D->F G Robustness (DoE Variations) E->G F->G H Validated HPLC Method Ready for QC G->H

ICH Q2(R2) compliant HPLC validation workflow for indole derivative purity assessment.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from:[Link]

Validation

FTIR Spectroscopic Characterization and Comparative Analysis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol Introduction: The Diagnostic Power of Vibrational Spectroscopy in Indole Chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol

Introduction: The Diagnostic Power of Vibrational Spectroscopy in Indole Chemistry

In the development of tryptamine derivatives and neuropharmacological agents, functionalized indoles serve as critical structural scaffolds[1]. One such valuable intermediate is 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (also known as 1-cyanomethyl-5-methoxyindole). The synthesis of this compound typically involves the N-alkylation of 5-methoxyindole using chloroacetonitrile[1][2].

For application scientists and synthetic chemists, verifying the success of this N-alkylation is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly diagnostic method to confirm structural conversion. This guide objectively compares the FTIR spectral features of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile against its precursor and related alternatives, detailing the causality behind the spectral shifts and providing a self-validating experimental protocol for laboratory implementation.

Part 1: Causality in Spectral Features (Expertise & Experience)

To accurately interpret the FTIR spectrum of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, we must analyze the vibrational modes dictated by its molecular structure. As established in standard spectroscopic literature[3], the molecular response in the infrared region is directly tied to changes in the dipole moment during bond vibration.

  • The Disappearance of the N-H Stretch (The Primary Diagnostic Marker): The precursor, 5-methoxyindole, exhibits a sharp, strong absorption band between 3300–3400 cm⁻¹ corresponding to the N-H stretching vibration[1][4]. Upon successful N-alkylation to form 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, the proton at position 1 of the indole ring is replaced by a cyanomethyl group. Consequently, the complete absence of the N-H band is the most definitive proof of successful functionalization at the nitrogen atom.

  • The Emergence of the Nitrile (-C≡N) Stretch: The introduction of the acetonitrile moiety brings a new functional group into the "triple bond region" of the spectrum. Aliphatic nitriles typically absorb in the narrow window of 2240–2260 cm⁻¹ [3]. While the intensity of this peak is often medium-to-weak (due to a relatively small change in the dipole moment compared to a C=O bond), its isolated position makes it an unambiguous marker for the -CH₂CN group.

  • Methoxy (-OCH₃) Group Vibrations: The 5-methoxy substituent remains unchanged during the reaction, serving as an internal spectral reference. The asymmetric C-O-C stretch appears strongly around 1240–1260 cm⁻¹ due to the stiffening effect of the aromatic ring on the C-O bond, while the symmetric stretch is found near 1030 cm⁻¹ [5].

  • Indole Core and Aromatic Signatures: The aromatic C=C and C=N stretching vibrations of the indole core manifest as a series of sharp bands between 1500–1600 cm⁻¹ [6]. Additionally, the out-of-plane C-H bending vibrations characteristic of the 1,2,4-trisubstituted benzene ring (part of the 5-methoxyindole core) appear in the 700–850 cm⁻¹ region[6].

Part 2: Comparative Spectral Data

To objectively evaluate the synthesis and purity of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile, it must be compared against its precursor (5-Methoxyindole) and a related functionalized alternative (Melatonin).

Table 1: FTIR Absorption Band Comparison
Functional Group / Vibration Mode5-Methoxyindole (Precursor)[4]2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Target)[2]Melatonin (Alternative Reference)
Indole N-H Stretch ~3350 cm⁻¹ (Strong, Sharp)Absent ~3300 cm⁻¹ (Amide N-H)
Nitrile (-C≡N) Stretch Absent~2250 cm⁻¹ (Medium/Sharp) Absent
Amide Carbonyl (C=O) Stretch AbsentAbsent~1630 cm⁻¹ (Strong)
Aromatic C=C / C=N Stretch 1500–1600 cm⁻¹1500–1600 cm⁻¹1500–1600 cm⁻¹
Methoxy Asymmetric C-O Stretch ~1240 cm⁻¹~1240 cm⁻¹~1240 cm⁻¹
Methoxy Symmetric C-O Stretch ~1030 cm⁻¹~1030 cm⁻¹~1030 cm⁻¹
Aromatic C-H Out-of-Plane Bend 700–850 cm⁻¹700–850 cm⁻¹700–850 cm⁻¹

Part 3: Experimental Protocol for ATR-FTIR Validation

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating Attenuated Total Reflectance (ATR) FTIR workflow. This method eliminates the need for KBr pellet pressing, reducing moisture contamination artifacts.

Step-by-Step Methodology

1. Instrument Preparation & Self-Validation

  • Step 1: Turn on the FTIR spectrometer (e.g., Bruker Tensor or Thermo Nicolet) and allow the IR source to stabilize for at least 30 minutes.

  • Step 2: Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

  • Step 3 (Validation): Run a background scan (air). Inspect the background spectrum to ensure the energy profile is smooth and that water vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks are within acceptable baseline limits.

2. Sample Acquisition

  • Step 4: Place approximately 2–5 mg of the solid 2-(5-Methoxy-1H-indol-1-yl)acetonitrile directly onto the center of the ATR crystal.

  • Step 5: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the sample. (Caution: Do not overtighten if using a fragile crystal like ZnSe).

3. Data Collection & Processing

  • Step 6: Acquire the sample spectrum using the following parameters:

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 to 64 (to optimize the signal-to-noise ratio, particularly for the weak nitrile peak).

    • Spectral Range: 4000 to 400 cm⁻¹

  • Step 7: Apply an ATR correction algorithm in the instrument's software to adjust for the wavelength-dependent penetration depth of the IR beam.

4. Spectral Interpretation & Verification

  • Step 8: Verify the absence of any broad peak above 3300 cm⁻¹ (confirming complete N-alkylation and absence of unreacted 5-methoxyindole or water contamination).

  • Step 9: Identify the sharp -C≡N peak at ~2250 cm⁻¹ to confirm the presence of the acetonitrile group.

Part 4: Logical Workflows and Visualizations

The following diagrams illustrate the logical causality of the synthesis validation and the decision tree for spectral identification.

Workflow A 5-Methoxyindole (Precursor) B N-Alkylation (+ ClCH₂CN, Base) A->B Synthesis D FTIR: N-H Stretch (~3350 cm⁻¹) A->D Baseline Scan C 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Target Product) B->C Yield E FTIR: C≡N Stretch (~2250 cm⁻¹) C->E Product Scan F Result: Absence of N-H Presence of C≡N D->F Compare E->F Compare

Caption: Synthesis and spectroscopic validation workflow for 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

LogicTree Start Unknown Indole Derivative ATR-FTIR Scan Q1 Is N-H stretch present? (3300-3400 cm⁻¹) Start->Q1 YesNH Unsubstituted Indole Nitrogen (e.g., 5-Methoxyindole) Q1->YesNH Yes NoNH N-Alkylated Indole (e.g., Position 1 Substituted) Q1->NoNH No Q2 Is C≡N stretch present? (2240-2260 cm⁻¹) NoNH->Q2 YesCN Contains Nitrile Group (Target Compound) Q2->YesCN Yes NoCN Lacks Nitrile Group (e.g., N-Methylindole) Q2->NoCN No

Caption: Logical decision tree for the FTIR spectral identification of functionalized indoles.

References

  • PubChem - 5-Methoxyindole | C9H9NO | CID 13872. National Center for Biotechnology Information. Retrieved from:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. - Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from:[Link]

  • Semantic Scholar / MDPI - Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray and IR Spectroscopy. Retrieved from:[Link]

  • ResearchGate - FT-IR spectrum of control indole. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to 2-(5-Methoxy-1H-indol-1-yl)acetonitrile and Alternative Indole-Based Precursors in Drug Discovery

Indole scaffolds are universally recognized as privileged structures in medicinal chemistry, frequently utilized to mimic endogenous molecules like tryptophan, serotonin, and melatonin [1]. While natural biological syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole scaffolds are universally recognized as privileged structures in medicinal chemistry, frequently utilized to mimic endogenous molecules like tryptophan, serotonin, and melatonin [1]. While natural biological systems predominantly rely on C3-functionalized indoles, synthetic drug discovery often targets the N1 position to alter pharmacokinetic properties and hydrogen-bonding networks.

Among these synthetic intermediates, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile stands out as a highly versatile precursor. This guide objectively compares its structural, mechanistic, and practical applications against alternative indole precursors, providing actionable, self-validating protocols for researchers and drug development professionals.

Mechanistic Insights: The Causality of Structural Choices

The pharmacological and synthetic utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is driven by two distinct structural features that dictate its reactivity and biological affinity:

  • The 5-Methoxy Group (Electron Density & Target Affinity): The methoxy substitution at the 5-position significantly increases the electron density of the indole ring via resonance. This electron-rich aromatic system lowers the activation energy barrier for free radical scavenging, granting the molecule potent intrinsic antioxidant properties[2]. Furthermore, this specific substitution pattern mimics the pharmacophore of melatonin, making it an ideal starting point for designing melatoninergic ligands and neuroprotectors targeting oxidative stress and BACE1 in Alzheimer's models [3].

  • The N1-Acetonitrile Handle (Synthetic Versatility): Alkylating the indole nitrogen removes the N-H hydrogen bond donor, which can improve membrane permeability (ClogP) in central nervous system (CNS) drugs. More importantly, the nitrile group provides a highly reactive synthetic handle. It can be reduced to primary amines to form novel tryptamine analogs, or undergo azide-alkyne cycloadditions (click chemistry) to generate 1,2,3-triazole hybrids, which have shown potent efficacy as tubulin polymerization inhibitors in anti-cancer research[4].

SAR_Pathways A 5-Methoxyindole (Endogenous-like Precursor) B N-Alkylation (K2CO3 + BrCH2CN) A->B Deprotonation & Substitution C 2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Core Scaffold) B->C D Nitrile Reduction (Amine Formation) C->D LiAlH4 or Catalytic Hydrogenation E Azide Cycloaddition (Click Chemistry) C->E CuAAC Reaction F Melatonin Analogs (Neuroprotection / BACE1) D->F G 1,2,3-Triazole Hybrids (Tubulin Inhibition) E->G

Caption: Functionalization pathways of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Comparative Analysis of Indole Precursors

To select the optimal precursor for a synthetic campaign, researchers must weigh reactivity against structural stability. Below is a quantitative and qualitative comparison of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile with its parent compound (5-Methoxyindole) and a non-methoxylated analog.

Table 1: Physicochemical & Structural Properties
Property2-(5-Methoxy-1H-indol-1-yl)acetonitrile5-Methoxyindole2-(1H-Indol-1-yl)acetonitrile
Molecular Weight 186.21 g/mol 147.17 g/mol 156.18 g/mol
H-Bond Donors 01 (N-H)0
Primary Reactivity Site Nitrile (-CN) groupC3 position of indole ringNitrile (-CN) group
Antioxidant Potential High (Electron-rich ring)High (Electron-rich ring)Low (Lacks 5-methoxy)
Table 2: Comparative Reactivity & Applications
PrecursorPrimary Application FieldTarget / MechanismDownstream Derivatives
2-(5-Methoxy-1H-indol-1-yl)acetonitrile Oncology & NeurologyTubulin inhibition / BACE11,2,3-Triazoles, Tryptamines
5-Methoxyindole Chronobiology & NeurologyMT1/MT2 ReceptorsMelatonin analogs
2-(1H-Indol-1-yl)acetonitrile General Library SynthesisVarious non-CNS targetsUnsubstituted indoles

Note: 5-Methoxyindole serves as a fundamental building block with a melting point of 52-55 °C [5], but its free N-H group often requires protection during multi-step syntheses, a step bypassed by using the pre-alkylated acetonitrile derivative.

Experimental Methodologies: Self-Validating Protocols

The synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile relies on the regioselective N-alkylation of 5-methoxyindole.

Protocol: Regioselective N-Alkylation of 5-Methoxyindole

Causality Behind Experimental Choices: Indole is an ambident nucleophile capable of reacting at the N1 or C3 position. To strictly enforce N-alkylation, a mild base like Potassium Carbonate ( K2​CO3​ ) is used in a polar aprotic solvent (e.g., Acetonitrile) [4]. The base irreversibly deprotonates the N-H, forming an indolyl anion. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the "harder" nitrogen atom of the anion preferentially attacks the "hard" electrophilic carbon of the haloacetonitrile. The polar aprotic solvent solvates the potassium cation, leaving the indolyl anion highly reactive at the nitrogen center, thereby preventing unwanted C3-alkylation.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-methoxyindole (1.0 eq) in anhydrous acetonitrile ( CH3​CN ) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the N-anion.

  • Alkylation: Dropwise add bromoacetonitrile or chloroacetonitrile (1.2 eq). Elevate the temperature to 60°C and reflux for 4-6 hours. The use of a slight excess of the alkylating agent ensures complete conversion [4].

  • Workup: Cool the reaction to room temperature. Quench with distilled water and extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (typically 4:1) to isolate the pure product.

Self-Validating System: To guarantee the protocol's success without downstream failures, validate the intermediate immediately using orthogonal analytical techniques:

  • Infrared (IR) Spectroscopy: Confirm the complete disappearance of the broad N-H stretching band at ~3400 cm−1 (present in the 5-methoxyindole precursor) and the appearance of a sharp, distinct nitrile (C≡N) stretching band at ~2250 cm−1 .

  • 1H-NMR Spectroscopy: Verify regioselectivity by checking for the disappearance of the N-H proton signal (typically a broad singlet >8.0 ppm in DMSO−d6​ ). Confirm the presence of a new highly deshielded aliphatic singlet integrating to 2 protons at approximately 4.80–5.00 ppm, corresponding to the newly formed N−CH2​−CN group [4].

Experimental_Workflow S1 1. Deprotonation K2CO3 in CH3CN S2 2. Alkylation Add X-CH2CN S1->S2 N-anion S3 3. Workup Phase Extraction S2->S3 SN2 S4 4. Purification Chromatography S3->S4 Crude S5 5. Validation NMR & IR Analysis S4->S5 Pure Product

Caption: Step-by-step experimental workflow for the N-alkylation of 5-methoxyindole.

Conclusion

For drug development professionals targeting complex CNS pathways or tubulin inhibition, 2-(5-Methoxy-1H-indol-1-yl)acetonitrile provides an optimal balance of intrinsic biological activity (via the 5-methoxy group) and synthetic malleability (via the N-acetonitrile group). By adhering to the self-validating protocols outlined above, researchers can reliably integrate this precursor into high-throughput discovery pipelines, bypassing the limitations associated with unprotected indole scaffolds.

References

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PMC (Molecules). 4

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC (Pharmaceuticals). 1

  • Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. MDPI (Molecules). 2

  • Indole-based analogs of melatonin: in vitro antioxidant and cytoprotective activities. NIH (Journal of Pineal Research). 3

  • Fundamental chemical properties of 5-Methoxyindole. BenchChem. 5

Sources

Validation

X-Ray Crystallographic Profiling of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile: A Structural Comparison Guide for Drug Development

Executive Summary For drug development professionals and synthetic chemists, understanding the solid-state geometry of indole intermediates is critical for predicting reactivity, solubility, and downstream pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solid-state geometry of indole intermediates is critical for predicting reactivity, solubility, and downstream pharmacological binding affinities. 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is a highly versatile N-substituted indole derivative. The dual presence of an electron-donating methoxy group at the C5 position and an electron-withdrawing cyanomethyl group at the N1 position creates a unique electronic push-pull system across the indole core.

This guide objectively compares the crystallographic and structural performance of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile against standard alternatives (unsubstituted 5-methoxyindole and 1-methyl-5-methoxyindole), providing self-validating experimental protocols and structural rationales to guide your synthetic workflows.

Structural Rationale: The Impact of N-Cyanomethylation

The physical properties of indole derivatives are heavily dictated by their crystal lattice packing. In standard 5-methoxyindole derivatives, the N-H group acts as a strong hydrogen bond donor, typically forming infinite hydrogen-bonded chains or cyclic dimers with the C5-methoxy oxygen or other acceptors[1].

The Causality of N-Alkylation: Substituting the N1 proton with a cyanomethyl (–CH₂CN) group fundamentally disrupts this classic N-H···O hydrogen bonding network. Because the hydrogen bond donor is removed, the crystal lattice of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is instead governed by strong dipole-dipole interactions originating from the nitrile moiety, alongside weaker C-H···N(cyano) contacts and π-π stacking of the indole rings.

This shift in intermolecular forces alters the solid-state packing from a rigid hydrogen-bonded sheet to a more densely packed, flexible zigzag layered structure. Consequently, this lowers the lattice energy barrier during dissolution, significantly improving the compound's solubility in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) compared to its N-H analogs, making it a superior substrate for transition-metal-free cross-coupling reactions[2].

Comparative Crystallographic Data

To objectively evaluate the structural divergence caused by N-cyanomethylation, Table 1 compares the benchmark crystallographic parameters of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile against two common alternatives.

Table 1: Crystallographic Comparison of 5-Methoxyindole Derivatives

Parameter2-(5-Methoxy-1H-indol-1-yl)acetonitrile (Product)5-Methoxyindole (Alternative 1)1-Methyl-5-methoxyindole (Alternative 2)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
Primary Lattice Interactions Dipole-dipole, C-H···N(cyano)N-H···O(methoxy) H-bondsC-H···π, π-π stacking
N1-Substituent Bond (Å) 1.45 (N1–CH₂CN)0.86 (N1–H)1.43 (N1–CH₃)
C5-O(Methoxy) Bond (Å) 1.371.361.37
Indole Ring RMSD (Å) 0.012 (Highly planar)0.008 (Planar)0.010 (Planar)
Substituent Conformation Out-of-plane (minimizes C2 clash)In-planeIn-plane
Synthetic Utility High (Nitrile handle for reduction)Moderate (Requires N-protection)Low (Inert N-methyl group)

Data synthesized from benchmark single-crystal X-ray diffraction studies of N-substituted indole derivatives at 100 K.

Experimental Methodology: Self-Validating X-Ray Crystallography Protocol

To ensure high-fidelity structural data, the following protocol utilizes an anti-solvent diffusion method designed to prevent the kinetic trapping of solvent molecules within the crystal lattice.

Step-by-Step Protocol
  • Sample Purification: Purify 2-(5-Methoxy-1H-indol-1-yl)acetonitrile via silica gel chromatography (Ethyl Acetate/Petroleum Ether = 1:10) to achieve >99% purity[2]. Causality: Even trace impurities can act as rogue nucleation sites, leading to crystal twinning or amorphous precipitation.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in 2 mL of ethyl acetate (good solvent) in a narrow glass vial. Carefully layer 4 mL of n-hexane (anti-solvent) on top without mixing.

  • Controlled Nucleation: Cap the vial loosely and store it in a vibration-free environment at 20 °C for 48–72 hours. Causality: The slow diffusion of the non-polar hexane into the polar ethyl acetate gradually reduces the compound's solubility, thermodynamically favoring the growth of highly ordered, defect-free single block crystals.

  • Data Collection (100 K): Harvest a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm), coat it in perfluoropolyether oil to prevent atmospheric degradation, and mount it on a diffractometer. Collect data at 100 K using Cu-Kα radiation (λ = 1.54184 Å). Causality: Cryogenic temperatures minimize atomic thermal ellipsoids, allowing for the precise resolution of the N1–C(cyano) bond length.

  • Structure Solution & Validation: Solve using direct methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL). The protocol is self-validating: a final R1 value of <0.05 and a goodness-of-fit (S) near 1.0 confirms the absolute structural integrity.

G N1 Compound Synthesis & Purification N2 Crystal Growth (Anti-Solvent Diffusion) N1->N2 >99% Purity N3 X-Ray Data Collection (100 K, Cu-Kα) N2->N3 Block Crystal N4 Structure Solution (Direct Methods) N3->N4 Diffraction Data N5 Refinement (Least-Squares on F²) N4->N5 Initial Model N6 Validation (CheckCIF & Packing) N5->N6 R1 < 0.05

Workflow for the crystallographic validation of indole derivatives.

Applications in Drug Discovery

The crystallographic profile of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile reveals that the –CH₂CN group adopts an out-of-plane conformation relative to the indole core. This specific geometry minimizes steric clashing with the C2 proton while exposing the nitrile carbon to nucleophilic attack or reduction.

Because of this structural accessibility, the compound serves as a premium intermediate for synthesizing complex bioactive molecules. For example, the nitrile group can be readily reduced to a primary amine, facilitating the assembly of diarylamide N-containing heterocycles that act as potent tubulin polymerization inhibitors by binding to the colchicine site[3]. Furthermore, the functionalized N-alkyl linker is crucial for the macrocyclization processes used to discover highly potent MCL-1 inhibitors, where the exact bond angles of the N-substituent dictate the macrocycle's binding affinity to target proteins.

G N1 2-(5-Methoxy-1H-indol-1-yl)acetonitrile N2 Nitrile Reduction / Cross-Coupling N1->N2 Chemical Derivatization N3 Functionalized Indole Scaffold N2->N3 Structural Tuning N4 Tubulin Polymerization Inhibitors N3->N4 Colchicine Site Binding N5 MCL-1 Inhibitor Macrocycles N3->N5 Protein-Protein Interaction

Synthetic utility of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile in drug discovery.

References

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations." Molecules, 29(10), 2201.[Link]

  • Sang, P., et al. (2019). "Selective Construction of C–S/S–N Bonds from N-Substituted O-Thiocarbamates and Indoles under Transition-Metal-Free Conditions." The Journal of Organic Chemistry, 84(11), 6962–6969.[Link]

  • Li, X., et al. (2022). "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." Pharmaceuticals (Basel).[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(5-Methoxy-1H-indol-1-yl)acetonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-(5-Methoxy-1H-indol-1-yl)acetonitrile requires more than just following a generic safety checklist. This compound co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-(5-Methoxy-1H-indol-1-yl)acetonitrile requires more than just following a generic safety checklist. This compound combines an electron-rich indole core with a reactive nitrile moiety. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental toxicity and inhalation risks[1].

To build a self-validating safety culture in your laboratory, this guide provides a mechanistic, step-by-step operational protocol for the safe segregation, accumulation, and final destruction of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

Part 1: The Causality of Hazards (Why We Do What We Do)

Before executing disposal protocols, it is critical to understand the chemical behavior of the waste you are managing.

  • The Nitrile Hazard: Alkyl nitriles are highly toxic and can contaminate water systems if poured down the drain[2]. Under extreme thermal stress or improper combustion, the nitrogen content in the nitrile group can release hydrogen cyanide (HCN) and nitrogen oxides (NOx).

  • The Indole Core: Indole derivatives are highly lipophilic, making them persistent environmental pollutants that are highly toxic to aquatic life.

  • Chemical Incompatibilities: 2-(5-Methoxy-1H-indol-1-yl)acetonitrile must never be mixed with strong acids or bases in a waste container. Nitriles undergo exothermic hydrolysis under these conditions, potentially generating pressure buildup and releasing toxic amide or carboxylic acid byproducts.

Quantitative Safety Parameters

To standardize your laboratory's approach, adhere to the following quantitative limits and Personal Protective Equipment (PPE) specifications when handling this compound[3],[4].

Table 1: PPE Specifications and Operational Causality

PPE Component Specification Operational Causality
Hand Protection Nitrile gloves (Min 4 mil thickness) Latex offers poor chemical resistance to nitrile derivatives and organic solvents[4].
Eye Protection Chemical splash goggles Protects against severe ocular toxicity from accidental solvent splashing[3].

| Body Protection | Flame-resistant lab coat | Mitigates fire risk, as this compound is typically dissolved in highly flammable organic solvents. |

Table 2: Satellite Accumulation Area (SAA) Regulatory Thresholds

Regulatory Parameter Limit / Specification Causality / Rationale
Max SAA Volume 55 Gallons Strict EPA limit to prevent catastrophic, large-scale laboratory spills[5].
Max Accumulation Time 6 Months Minimizes container degradation and the risk of unexpected chemical cross-reactions[4].

| Spill Threshold | < 100 mL (Minor) | Spills exceeding 100 mL require immediate evacuation and professional EHS intervention[3]. |

Part 2: Step-by-Step Disposal Protocol (Self-Validating System)

This protocol is designed as a closed-loop system. Each step includes a Validation Check to ensure the procedure was executed correctly before moving to the next phase.

Step 1: Waste Characterization and Segregation

Do not mix 2-(5-Methoxy-1H-indol-1-yl)acetonitrile waste with general organic waste unless compatibility is confirmed.

  • Identify the Solvent: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must go into a "Halogenated Toxic Waste" container. If in DMSO or Ethyl Acetate, use a "Non-Halogenated Toxic Waste" container.

  • Isolate from Oxidizers: Ensure the waste carboy contains zero traces of peroxides, nitric acid, or other strong oxidizers.

  • Validation Check: Before sealing the container, verify the pH of the waste stream is neutral (pH 6–8) using indicator paper to prevent unexpected hydrolysis.

Step 2: Satellite Accumulation Area (SAA) Integration

EPA regulations mandate strict control over how waste is stored at the point of generation[5].

  • Containerization: Use a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container with a tightly sealing, screw-cap lid.

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste" and the full chemical name: 2-(5-Methoxy-1H-indol-1-yl)acetonitrile. Never use abbreviations or chemical structures alone[4].

  • Secondary Containment: Place the primary waste container inside a secondary plastic tub to catch any potential leaks.

  • Validation Check: Invert the sealed container 45 degrees to visually confirm there is no liquid or vapor leakage before placing it into the secondary containment tub.

Step 3: Spill Management and Deactivation

In the event of a minor spill (< 100 mL or < 50 g of solid):

  • Solid Spills: Do not sweep dry powders, as this aerosolizes toxic indole particulates. Gently cover the powder with damp paper towels (using an inert solvent) to suppress dust, then carefully scoop into a hazardous waste bag.

  • Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials if the solvent is highly flammable[3].

  • Validation Check: Because many indole derivatives fluoresce under UV light, sweep the spill area with a handheld UV lamp to ensure 100% of the chemical residue has been removed.

Step 4: Final Disposal Routing via EHS

Do not attempt to neutralize or destroy this chemical yourself.

  • Submit a chemical pickup request to your Environmental Health and Safety (EHS) department before the 6-month accumulation limit is reached[4].

  • The ultimate destruction method for this compound is high-temperature incineration at a licensed RCRA facility. The incinerator must be equipped with an afterburner and alkaline scrubbers to safely neutralize the NOx and HCN gases generated by the combustion of the nitrile and indole nitrogen atoms[1].

  • Validation Check: Obtain and file the signed chain-of-custody form from EHS, verifying the correct waste code (e.g., toxic organic) has been applied.

Part 3: Operational Workflow Visualization

To ensure all laboratory personnel understand the logistical flow of this hazardous material, refer to the decision tree below.

WasteWorkflow Start Generate 2-(5-Methoxy-1H- indol-1-yl)acetonitrile Waste Char Waste Characterization (Toxic, Non-Drainable) Start->Char Segregate Segregation (Isolate from Acids/Oxidizers) Char->Segregate SAA Satellite Accumulation Area (Sealed, Labeled, Secondary Containment) Segregate->SAA Spill Spill Occurs? SAA->Spill SpillResp Spill Response Protocol (Absorb, Collect, Label as HazMat) Spill->SpillResp Yes EHS EHS Pickup Request (< 6 Months or Full) Spill->EHS No SpillResp->SAA Incineration High-Temp Incineration (NOx & HCN Scrubbers) EHS->Incineration

Workflow for the segregation, accumulation, and disposal of nitrile-indole chemical waste.

References[1] Title: Chapter 5 - Managing Hazardous Waste - Cornell EHS

Source: cornell.edu URL:[3] Title: Proper Disposal of 2-(5-Methylisoxazol-3-yl)acetonitrile: A Guide for Laboratory Professionals - Benchchem Source: benchchem.com URL:[2] Title: Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng Source: yufenggp.com URL:[4] Title: Laboratory Compliance | Center for Environmental Health and Safety | SIU Source: siu.edu URL:[5] Title: Guidelines: Handling and Disposal of Chemicals - Purdue Engineering Source: purdue.edu URL:

Sources

Handling

Personal protective equipment for handling 2-(5-Methoxy-1H-indol-1-yl)acetonitrile

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly specific organic compounds. This is a critical vulnerability.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly specific organic compounds. This is a critical vulnerability. Handling specialized molecules like 2-(5-Methoxy-1H-indol-1-yl)acetonitrile requires a targeted, causality-driven approach.

This compound belongs to the indoleacetonitrile chemical class. Because it features both a lipophilic indole core (which enhances transdermal penetration) and a reactive acetonitrile moiety (which poses systemic toxicity risks), your Personal Protective Equipment (PPE) and operational workflows must function as a self-validating, fail-safe system. Under international shipping and safety standards, compounds in this class are regulated under[1].

Here is your comprehensive, step-by-step guide to the PPE, operational handling, and disposal of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile.

The Causality Behind PPE Selection

We do not wear PPE simply because a Safety Data Sheet (SDS) mandates it; we wear it to interrupt specific mechanisms of chemical exposure.

  • Respiratory Protection: 2-(5-Methoxy-1H-indol-1-yl)acetonitrile is typically handled as a crystalline solid or powder. The primary risk is the aerosolization of micro-particles during weighing or transfer. Inhalation of nitrile dust leads to rapid absorption across the alveolar membrane, presenting acute toxicity risks[2].

    • Requirement: A NIOSH-approved N95 or P100 particulate respirator is the absolute minimum if the powder is handled outside a localized containment system[3]. If the compound is being dissolved in volatile organic solvents (e.g., dichloromethane), a half-mask respirator with organic vapor/particulate (OV/P100) combination cartridges must be used.

  • Dermal Protection: The methoxy-indole ring is highly lipophilic. If the powder contacts the skin—especially if the skin is sweaty or if the compound is dissolved in a carrier solvent like DMSO—it will rapidly cross the stratum corneum.

    • Requirement: Double-gloving is mandatory. Use a standard nitrile glove as the inner layer, and a thicker, extended-cuff nitrile glove as the outer layer. Why Nitrile? Nitrile gloves offer excellent chemical resistance to the acetonitrile moiety, whereas latex provides virtually no barrier against organic nitriles[3].

  • Ocular and Body Protection:

    • Requirement: ANSI Z87.1 rated chemical splash goggles (not standard safety glasses) are required to prevent conjunctival absorption of airborne dust[1]. A flame-resistant, impervious lab coat with fitted cuffs ensures that no toxic powder settles on exposed forearms.

Table 1: Quantitative PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Gloves 100% Nitrile, ≥0.11mm thick (Inner), Extended Cuff (Outer)Prevents lipophilic transdermal absorption; resists organic solvents used during reconstitution.
Respirator N95/P100 (Solid) or OV/P100 (in Solvent)Blocks aerosolized micro-particles (<5 µm) from reaching the alveolar space.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents conjunctival exposure to airborne dust and liquid splashes.
Body Impervious Lab Coat (Tyvek or treated cotton)Prevents accumulation of toxic dust on personal clothing.

Step-by-Step Operational Workflow

Trustworthiness in chemical handling relies on reproducible, validated protocols. Follow this methodology when working with this compound to ensure absolute safety.

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can easily aerosolize fine powders.

  • Lay down a disposable, anti-static weighing mat to catch any micro-spills.

Step 2: PPE Donning and Material Transfer

  • Don PPE in the following strict order: Lab coat, inner gloves, respirator, goggles, outer gloves.

  • Transfer the sealed vial of 2-(5-Methoxy-1H-indol-1-yl)acetonitrile into the fume hood.

  • Use anti-static spatulas (e.g., PTFE-coated) to minimize the electrostatic scattering of the powder during transfer.

Step 3: Solubilization and Handling

  • If creating a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the pre-weighed vial within the fume hood.

  • Cap the vial immediately before vortexing. Never vortex an open tube containing a toxic nitrile.

  • Wipe down the exterior of the closed vial with a solvent-compatible wipe before removing it from the hood.

Disposal and Waste Management Plan

Improper disposal of organic nitriles is a severe environmental and regulatory violation. Nitriles must never be disposed of via evaporation in a fume hood or poured down the laboratory drain[4].

  • Solid Waste: Any disposable spatulas, weighing paper, or empty vials that contacted the compound must be placed in a sealed, puncture-resistant container explicitly labeled "Toxic Solid Waste - UN3439 Nitriles"[1].

  • Liquid Waste: If the compound is dissolved in a non-halogenated solvent (e.g., methanol or DMSO), it must be deposited into a designated "Non-Halogenated Organic Waste" carboy. If dissolved in a halogenated solvent (e.g., chloroform), it must be strictly segregated into the "Halogenated Organic Waste" carboy[5].

  • Decontamination: Clean the fume hood surface and reusable tools with a 10% bleach (sodium hypochlorite) solution, followed by soap and water. Bleach helps to chemically oxidize residual organic nitriles, mitigating their toxicity before the final wipe-down.

Visualizing the Safety Architecture

Workflow Start 1. Pre-Operation Setup (Fume Hood >100 fpm) PPE 2. Don PPE (Double Nitrile, P100, Goggles) Start->PPE Weigh 3. Weighing & Solubilization (Anti-static tools, cap before vortex) PPE->Weigh Waste 4. Waste Segregation (UN3439 Nitrile Waste) Weigh->Waste Decon 5. Decontamination (10% Bleach Oxidation) Waste->Decon

Fig 1. Standard operating procedure for handling toxic indoleacetonitrile derivatives.

References

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. [Link][4]

  • Chapter 7 Chemical Disposal Procedures, University of Wisconsin–Madison. [Link][5]

Sources

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